Product packaging for Adenophostin A(Cat. No.:CAS No. 149091-92-9)

Adenophostin A

カタログ番号: B126412
CAS番号: 149091-92-9
分子量: 669.3 g/mol
InChIキー: RENVITLQVBEFDT-MZQFDOALSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Adenophostin A is a disaccharide phosphate.
This compound has been reported in Penicillium brevicompactum with data available.
structure given in first source;  an inositol-1,4,5-trisphosphate agonist isolated from Penicillium brevicompactum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N5O18P3 B126412 Adenophostin A CAS No. 149091-92-9

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

149091-92-9

分子式

C16H26N5O18P3

分子量

669.3 g/mol

IUPAC名

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1

InChIキー

RENVITLQVBEFDT-MZQFDOALSA-N

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N

他のCAS番号

149091-92-9

同義語

adenophostin A

製品の起源

United States

Foundational & Exploratory

Adenophostin A and the Inositol 1,4,5-Trisphosphate Receptor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent known naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2][3][4][5] The IP3R is an intracellular ligand-gated calcium (Ca2+) channel crucial for the regulation of a vast array of cellular processes, making it a significant target for therapeutic intervention. This compound's remarkable potency, approximately 10-fold greater than that of its endogenous ligand, IP3, has made it an invaluable tool for elucidating the intricacies of IP3R function and a lead compound in the design of novel IP3R modulators. This technical guide provides an in-depth analysis of this compound's mechanism of action on IP3 receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a full agonist at all three mammalian IP3R subtypes (IP3R1, IP3R2, and IP3R3). Its mechanism of action, while mimicking that of IP3, is distinguished by a significantly higher binding affinity. This enhanced affinity is attributed to unique structural features that allow for more extensive and stable interactions with the IP3-binding core (IBC) of the receptor.

Upon binding, this compound induces a conformational change in the IP3R, leading to the opening of its central pore and the subsequent release of Ca2+ from the endoplasmic reticulum (ER) into the cytosol. The essential structural components of this compound that mimic IP3 are its 4",3"-bisphosphate and 2"-hydroxyl groups, which are analogous to the 4,5-bisphosphate and 6-hydroxyl groups of IP3, respectively. These groups interact with opposite sides of the clam-like IBC, promoting its closure and initiating channel activation.

A key contributor to this compound's high potency is a proposed cation-π interaction between its adenine (B156593) moiety and a conserved arginine residue within the α-domain of the IBC. This additional contact point is believed to stabilize the closed, active conformation of the IBC, thereby increasing the probability of channel opening.

Quantitative Data: A Comparative Analysis

The following tables summarize the quantitative data on the interaction of this compound and IP3 with IP3 receptors, compiled from various studies.

Table 1: Potency in Functional Ca2+ Release Assays

LigandIP3R SubtypeEC50 (nM)Cell TypeReference
This compoundIP3R17.1 ± 0.5Permeabilized Hepatocytes
IP3IP3R1177 ± 26Permeabilized Hepatocytes
This compoundIP3R1~11Purified and Reconstituted IP3R1
IP3IP3R1~100Purified and Reconstituted IP3R1
This compoundMixed~1.5Cerebellar Microsomes
IP3Mixed~20Cerebellar Microsomes

Table 2: Binding Affinity Data

LigandPreparationKi (nM)Kd (nM)Assay MethodReference
This compoundPurified IP3R110[3H]IP3 Competition
IP3Purified IP3R141[3H]IP3 Competition
This compoundN-terminus (1-604)~3.4Fluorescence Polarization
IP3N-terminus (1-604)~35Fluorescence Polarization
This compoundIP3-Binding Core (224-604)~1.6Fluorescence Polarization
IP3IP3-Binding Core (224-604)~18Fluorescence Polarization

Signaling Pathway and Agonist Interaction

The following diagram illustrates the signaling cascade leading to IP3R activation and the comparative interaction of IP3 and this compound with the receptor's binding core.

cluster_0 Upstream Signaling cluster_1 IP3 Receptor Activation cluster_2 Ligand-Binding Core Interaction GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) on ER Membrane IP3->IP3R Binds AdA This compound AdA->IP3R Binds (High Affinity) Ca_release Ca²⁺ Release from ER IP3R->Ca_release Opens Channel IBC IP3-Binding Core (IBC) alpha_domain α-domain beta_domain β-domain IP3_bind->alpha_domain 4-phosphate IP3_bind->beta_domain 5-phosphate AdA_bind->alpha_domain 3''-phosphate & Cation-π with Adenine AdA_bind->beta_domain 4''-phosphate start Start: Cell Culture harvest Harvest and Wash Cells start->harvest permeabilize Permeabilize Cells (e.g., Saponin) harvest->permeabilize load Load with ⁴⁵Ca²⁺ (ATP-dependent uptake) permeabilize->load wash_free Wash to Remove Free ⁴⁵Ca²⁺ load->wash_free aliquot Aliquot Cells wash_free->aliquot add_agonist Add this compound (Varying Concentrations) aliquot->add_agonist incubate Incubate add_agonist->incubate filter Rapid Filtration incubate->filter scintillate Scintillation Counting filter->scintillate analyze Data Analysis (EC50 determination) scintillate->analyze end End analyze->end

References

Adenophostin A: A Technical Guide to its Chemical Structure, Synthesis, and Potent Agonism at IP3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent known natural agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Its remarkable affinity and efficacy in mobilizing intracellular calcium have made it an invaluable tool for studying IP3-mediated signaling pathways and a lead compound for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical structure, total synthesis, and biological activity of this compound, with a focus on providing detailed experimental protocols and quantitative data for researchers in the field.

Chemical Structure

This compound is a complex glyconucleotide composed of an adenosine (B11128) moiety linked to a glucose-3',4'-bisphosphate via a ribose sugar.[1][2] Its systematic IUPAC name is [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (B84403).[2] The key structural features that contribute to its high affinity for the IP3 receptor include the adenine (B156593) base, the 3'',4''-bisphosphate on the glucose ring, and the 2'-phosphate on the ribose.[3][4] These elements mimic the essential binding determinants of the endogenous ligand, IP3.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H26N5O18P3
Molecular Weight669.3 g/mol
CAS Number149091-92-9

Total Synthesis of this compound

The total synthesis of this compound is a challenging multi-step process that has been accomplished through various convergent strategies. These approaches typically involve the synthesis of protected ribofuranose and glucopyranose building blocks, followed by their glycosidic coupling, introduction of the adenine base, and finally, phosphorylation and deprotection.

Illustrative Synthetic Scheme

A common strategy involves the Vorbrüggen glycosylation to introduce the adenine base and the phosphoramidite (B1245037) method for the introduction of the phosphate groups.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a summarized representation based on published synthetic routes and should be adapted and optimized based on specific laboratory conditions.

Step 1: Synthesis of a Protected Ribofuranosyl Donor A suitable D-ribose derivative is protected at the 2, 3, and 5 positions, often using silyl (B83357) or benzyl (B1604629) ethers, and activated at the anomeric position for glycosylation.

Step 2: Synthesis of a Protected Glucopyranosyl Acceptor A D-glucose derivative is selectively protected to leave the desired hydroxyl group free for glycosidic bond formation.

Step 3: Glycosylation The protected ribofuranosyl donor and glucopyranosyl acceptor are coupled under Lewis acid catalysis to form the disaccharide backbone.

Step 4: Introduction of the Adenine Base (Vorbrüggen Glycosylation) The anomeric position of the ribose moiety in the disaccharide is activated, typically by acylation, and then reacted with a silylated adenine derivative in the presence of a Lewis acid (e.g., TMSOTf) to form the N-glycosidic bond.

Step 5: Phosphorylation The free hydroxyl groups at the 2' position of the ribose and the 3'' and 4'' positions of the glucose are phosphorylated using a phosphoramidite reagent followed by oxidation.

Step 6: Deprotection All protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups, fluoride (B91410) treatment for silyl groups) to yield the final product, this compound.

Purification and Characterization: The final compound is typically purified by ion-exchange chromatography. Characterization is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P).

Biological Activity and Signaling Pathways

This compound exerts its biological effects by potently activating the IP3 receptor, a ligand-gated calcium channel located on the endoplasmic reticulum. This activation leads to the release of stored calcium into the cytoplasm, triggering a cascade of downstream cellular events.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store releases Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R binds and activates Cellular_Response Cellular Response Ca_cytosol->Cellular_Response triggers AdenophostinA This compound AdenophostinA->IP3R binds and potently activates

Caption: this compound action on the IP3 signaling pathway.

Quantitative Biological Data

This compound exhibits significantly higher affinity and potency compared to the endogenous ligand, IP3.

Table 2: Comparative Biological Activity of this compound and IP3

ParameterThis compoundD-myo-Inositol 1,4,5-trisphosphate (IP3)Reference
Binding Affinity (Ki)
to IP3 Receptor0.18 nM15 nM
Potency (EC50)
for Ca²⁺ Release7.1 ± 0.5 nM177 ± 26 nM

Experimental Protocols for Biological Assays

IP3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the IP3 receptor.

Start Start Prepare_Membranes Prepare Microsomal Membranes (Source of IP3 Receptors) Start->Prepare_Membranes Incubation Incubate Membranes with [³H]IP₃ and this compound (or other competitor) Prepare_Membranes->Incubation Separation Separate Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Calculate Ki) Quantification->Analysis End End Analysis->End

Caption: Workflow for an IP3 receptor binding assay.

Materials:

  • Microsomal membrane preparation from a tissue rich in IP3 receptors (e.g., rat cerebellum).

  • [³H]IP3 (radioligand).

  • This compound and other unlabeled competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM 2-mercaptoethanol, pH 8.3).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the microsomal membranes, a fixed concentration of [³H]IP3, and varying concentrations of this compound (or other competitor). The final volume is brought up with binding buffer.

  • Equilibration: Incubate the mixture on ice for a defined period (e.g., 10 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Release Assay

This protocol describes a method to measure this compound-induced calcium release from intracellular stores in permeabilized cells using a fluorescent calcium indicator.

Materials:

  • Cell line expressing IP3 receptors (e.g., hepatocytes, DT40 cells).

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Permeabilizing agent (e.g., saponin, digitonin).

  • Intracellular-like medium.

  • This compound.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Loading: Incubate the cells with the AM ester form of the calcium indicator to allow for dye loading into the cytoplasm.

  • Permeabilization: Resuspend the loaded cells in an intracellular-like medium and treat with a low concentration of a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the endoplasmic reticulum intact.

  • Measurement: Place the permeabilized cells in a cuvette in a fluorometer or on a microscope stage.

  • Baseline: Record the baseline fluorescence for a short period.

  • Stimulation: Add a known concentration of this compound to the cell suspension and continue to record the fluorescence.

  • Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes) is proportional to the change in intracellular calcium concentration. The potency (EC50) of this compound can be determined by performing a dose-response curve.

Conclusion

This compound remains a cornerstone in the study of intracellular calcium signaling. Its unique chemical structure, potent biological activity, and the availability of synthetic routes make it an indispensable tool for researchers. The detailed protocols and compiled data in this guide are intended to facilitate further research into the intricate roles of IP3 receptor-mediated signaling in health and disease, and to aid in the design and development of next-generation therapeutic agents targeting this critical pathway.

References

The Discovery and Origin of Adenophostin A: A Potent Inositol Trisphosphate Receptor Agonist from Penicillium brevicompactum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a secondary metabolite isolated from the fungus Penicillium brevicompactum, stands as one of the most potent naturally occurring agonists of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. Its discovery in the early 1990s provided a powerful molecular tool for probing the intricacies of intracellular calcium (Ca²⁺) signaling. This technical guide delves into the discovery, origin, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in pharmacology and drug development. The document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Origin

This compound and its structural analog Adenophostin B were first isolated from the culture broth of Penicillium brevicompactum strains SANK 11991 and SANK 12177.[1][2] The discovery was the result of a screening program aimed at identifying novel IP₃ receptor agonists from microbial sources. Structurally, this compound is an adenosine (B11128) nucleotide derivative, a feature that distinguishes it from the inositol-based structure of IP₃.[1] Despite this structural difference, it exhibits significantly higher affinity and potency at the IP₃ receptor.

The biosynthesis of this compound in Penicillium brevicompactum has not yet been fully elucidated, and the specific gene cluster responsible for its production has not been identified. This remains an area of active research interest, as understanding its biosynthetic pathway could pave the way for metabolic engineering approaches to enhance its production or generate novel analogs.

Mechanism of Action: A Super-Agonist of the IP₃ Receptor

This compound exerts its biological effects by binding to and activating the IP₃ receptor, a ligand-gated Ca²⁺ channel located predominantly on the endoplasmic reticulum. This activation leads to the release of Ca²⁺ from intracellular stores into the cytoplasm, triggering a cascade of downstream cellular events. The remarkable potency of this compound is attributed to its high binding affinity for the IP₃ receptor, which is approximately 100-fold greater than that of IP₃ itself.[3]

Signaling Pathway of this compound-induced Calcium Release

AdenophostinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal External Signal (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds & Activates AdenophostinA This compound (Exogenous) AdenophostinA->IP3R Binds & Potently Activates Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response Initiates Isolation_Workflow Start Inoculation of *Penicillium brevicompactum* (e.g., SANK 11991) Fermentation Submerged Fermentation in Liquid Culture Medium Start->Fermentation Harvesting Harvesting of Culture Broth Fermentation->Harvesting Filtration Filtration to Remove Mycelia Harvesting->Filtration Extraction Extraction of Supernatant Filtration->Extraction Chromatography Multi-step Chromatographic Purification (e.g., Ion Exchange, Reverse Phase HPLC) Extraction->Chromatography Characterization Structural Elucidation (NMR, MS, Enzymatic Degradation) Chromatography->Characterization End Pure this compound Characterization->End

References

Adenophostin A: A Potent Inositol 1,4,5-Trisphosphate Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R). This compound, a fungal metabolite, is distinguished by its significantly higher affinity and potency compared to the endogenous ligand, IP3.[1] This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for professionals in the field.

Core Concepts: this compound and the IP3 Receptor

The IP3 receptor is a ligand-gated intracellular calcium (Ca2+) channel primarily located on the endoplasmic reticulum (ER).[2] Upon binding of IP3, the receptor undergoes a conformational change, leading to the release of Ca2+ from the ER into the cytosol. This elevation in cytosolic Ca2+ concentration is a critical step in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.

This compound acts as a "super-agonist" of the IP3R.[1] Its molecular structure, while distinct from IP3, mimics the key binding moieties, allowing it to bind to the receptor with approximately 10-fold greater affinity.[3][4] This enhanced affinity translates to a correspondingly greater potency in eliciting Ca2+ release.

Quantitative Data: Comparative Potency and Affinity

The following tables summarize the key quantitative parameters defining the interaction of this compound and IP3 with the IP3 receptor across different experimental systems.

Table 1: Binding Affinity (Kd/Ki) of this compound and IP3 for the IP3 Receptor

LigandReceptor/SystemMethodAffinity (Kd/Ki) (nM)Reference
This compoundPurified IP3R1Radioligand Binding10 (Ki)
IP3Purified IP3R1Radioligand Binding41 (Ki)
This compoundN-terminal fragment (NT) of IP3R1Fluorescence Polarization~1.2
IP3N-terminal fragment (NT) of IP3R1Fluorescence Polarization~12.5
This compoundIP3-binding core (IBC) of IP3R1Fluorescence Polarization~0.8
IP3IP3-binding core (IBC) of IP3R1Fluorescence Polarization~8.0

Table 2: Potency (EC50) of this compound and IP3 in Inducing Calcium Release

LigandCell Type/SystemAssayPotency (EC50) (nM)Reference
This compoundPurified and reconstituted IP3R1Fluo-3 Fluorescence11
IP3Purified and reconstituted IP3R1Fluo-3 Fluorescence100
This compoundPermeabilized DT40 cells expressing IP3R1Calcium-sensitive electrode~1
IP3Permeabilized DT40 cells expressing IP3R1Calcium-sensitive electrode~10
This compoundPermeabilized DT40 cells expressing IP3R2Calcium-sensitive electrode~1
IP3Permeabilized DT40 cells expressing IP3R2Calcium-sensitive electrode~10
This compoundPermeabilized DT40 cells expressing IP3R3Calcium-sensitive electrode~2
IP3Permeabilized DT40 cells expressing IP3R3Calcium-sensitive electrode~20

Signaling Pathway and Experimental Visualization

To better understand the mechanism of action and experimental investigation of this compound, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the structure-activity relationship.

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R binds and activates Adenophostin_A This compound (Exogenous) Adenophostin_A->IP3R binds and potently activates Ca_Cytosol Increased Cytosolic Ca2+ Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response triggers Ca_ER Ca2+ Store IP3R->Ca_ER opens channel Ca_ER->Ca_Cytosol Ca2+ release

Caption: Signaling pathway of IP3 receptor activation.

G start Start: Permeabilized Cells step1 1. Add ATP to load Ca2+ into ER stores start->step1 step2 2. Add Ca2+ indicator (e.g., Fluo-3) step1->step2 step3 3. Add this compound or IP3 (agonist) step2->step3 step4 4. Measure fluorescence change (proportional to Ca2+ release) step3->step4 end End: Quantify Ca2+ Release step4->end

Caption: Workflow for a calcium release assay.

G cluster_0 Key Structural Features cluster_1 Essential Binding Groups Potency High Potency of This compound Adenine Adenine Moiety Potency->Adenine Ribose Ribose Ring Potency->Ribose Glucose Glucose Ring Potency->Glucose Phosphate_3 3''-Phosphate Adenine->Phosphate_3 contributes to binding energy Ribose->Phosphate_3 Phosphate_4 4''-Phosphate Glucose->Phosphate_4 Hydroxyl_2 2''-Hydroxyl Glucose->Hydroxyl_2 Phosphate_3->Potency mimics 5-phosphate of IP3 Phosphate_4->Potency mimics 4-phosphate of IP3 Hydroxyl_2->Potency mimics 6-hydroxyl of IP3

References

Adenophostin A Analogs: A Deep Dive into Structure-Activity Relationships for IP3 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Adenophostin A, a natural product isolated from the fungus Penicillium brevicompactum, stands as the most potent known agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Its remarkable affinity and efficacy in mobilizing intracellular calcium have made it a critical tool for studying IP3-mediated signaling and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Principles of this compound Agonism

This compound's high potency is attributed to its unique structural mimicry of IP3, allowing it to bind to the IP3 receptor with approximately 10-fold greater affinity than IP3 itself.[1][2][3][4] The molecule consists of three key moieties: a glucose ring, a ribose ring, and an adenine (B156593) base. SAR studies have systematically dissected the contribution of each component to receptor binding and activation, providing a roadmap for the rational design of new analogs.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on this compound analogs, focusing on their binding affinity (Kd or Ki) for the IP3 receptor and their efficacy (EC50) in inducing calcium release.

Table 1: Modifications of the Adenine Moiety

AnalogModificationBinding Affinity (Kd/Ki, nM)Ca2+ Release (EC50, nM)Reference
This compound-0.48 ± 0.0614.7 ± 2.4[1]
Etheno AdenophostinEtheno bridge on adenineHigh affinity fluorescent probePotent
8-Bromo AdenophostinBromine at position 8 of adenine-Slightly less potent than this compound
Uracil analogAdenine replaced with uracilMore potent than IP3-
Phenyl analog (at adenine position)Adenine replaced with a phenyl ringMore potent than IP3-

Table 2: Modifications of the Ribose Moiety

AnalogModificationBinding Affinity (Kd/Ki, nM)Ca2+ Release (EC50, nM)Reference
This compound-0.48 ± 0.0614.7 ± 2.4
α-Ribosyl linkage analogα-anomer at the ribose linkageMassively decreased potency-
2'-Deoxy-Adenophostin ADeoxygenation at the 2' positionEssential for activity-
5'-Phenyl analogPhenyl group at the 5' positionDesigned as an efficient IP3 receptor ligand-

Table 3: Modifications of the Glucose Moiety

AnalogModificationBinding Affinity (Kd/Ki, nM)Ca2+ Release (EC50, nM)Reference
This compoundα-D-glucopyranose0.48 ± 0.0614.7 ± 2.4
Xylo-AdenophostinGlucose replaced with xylose-Slightly less potent than this compound
Manno-AdenophostinGlucose replaced with mannose-Similar potency to IP3
C-glycosidic analogsC-glycosidic linkage instead of O-glycosidicDesigned as efficient IP3 receptor ligands-

Key Structural Determinants for Activity

Systematic modifications of the this compound structure have revealed several critical features for high-affinity binding and potent agonism at the IP3 receptor:

  • The Adenine Moiety: While progressive trimming of the adenine base reduces potency, even substantial modifications that retain the β-orientation result in analogs more potent than IP3. This suggests a significant but adaptable contribution of the purine (B94841) ring to binding, possibly through a cation-π interaction with a conserved arginine residue (Arg504) in the IP3 receptor binding domain.

  • The 2'-Phosphate on the Ribose: This phosphate (B84403) group is absolutely essential for activity. Its stereochemical position on a five-membered ring is optimal for potent agonism.

  • The Glucopyranose Ring: The α-D-glucopyranose structure serves as an effective bioisostere of the myo-inositol backbone of IP3. The stereochemistry of the hydroxyl groups on this ring is important, as demonstrated by the reduced potency of the manno-adenophostin analog.

  • The Glycosidic Linkage: An α-ribosyl linkage is critical for high potency, with the corresponding α-anomer showing massively decreased activity.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the methods used to evaluate its analogs, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

IP3_Signaling_Pathway GPCR GPCR Activation (e.g., by hormone/neurotransmitter) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER membrane) IP3->IP3R binds & activates Ca_release Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response triggers Adenophostin This compound & Analogs Adenophostin->IP3R binds & activates

Figure 1. The Inositol Trisphosphate (IP3) Signaling Pathway.

Experimental_Workflow Synthesis Analog Synthesis & Purification Binding_Assay IP3 Receptor Binding Assay Synthesis->Binding_Assay Ca_Assay Calcium Mobilization Assay Synthesis->Ca_Assay Data_Analysis Data Analysis (Kd, EC50 determination) Binding_Assay->Data_Analysis Ca_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Figure 2. General experimental workflow for SAR studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound analogs. Below are outlines of the key experimental protocols.

IP3 Receptor Binding Assay

This assay quantifies the affinity of a ligand for the IP3 receptor, typically through competitive binding with a radiolabeled IP3 analog.

Materials:

  • Cell membranes or purified IP3 receptors

  • [³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

  • This compound analog (test compound)

  • Binding buffer (e.g., Tris-HCl buffer containing EDTA and DTT)

  • Unlabeled IP3 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Preparation of Receptor Source: Prepare membranes from a cell type rich in IP3 receptors (e.g., rat cerebellum) or use purified receptors.

  • Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [³H]IP3, and varying concentrations of the unlabeled this compound analog.

  • Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound [³H]IP3 from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IP3) from the total binding. Plot the percentage of specific binding against the log concentration of the analog to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Calcium Mobilization Assay

This functional assay measures the ability of an this compound analog to induce calcium release from intracellular stores.

Materials:

  • Cultured cells expressing IP3 receptors (e.g., DT40 cells, hepatocytes)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • This compound analog (test compound)

  • Fluorescence plate reader or microscope equipped for calcium imaging

Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells to an appropriate confluency in a multi-well plate.

    • Wash the cells with HBS.

    • Incubate the cells with a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBS to remove excess dye and allow for the de-esterification of the AM ester.

  • Measurement of Calcium Signal:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the this compound analog to the cells.

    • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured.

  • Data Analysis:

    • Normalize the calcium mobilization response to the baseline fluorescence.

    • Plot the peak fluorescence change against the log concentration of the analog to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Logical Relationship of Structural Modifications to Activity

The SAR of this compound analogs can be summarized by a logical flow of how structural changes impact the molecule's ability to interact with the IP3 receptor and elicit a biological response.

SAR_Logic Modification Structural Modification of this compound Adenine_Mod Adenine Moiety Modification->Adenine_Mod Ribose_Mod Ribose Moiety Modification->Ribose_Mod Glucose_Mod Glucose Moiety Modification->Glucose_Mod Binding_Affinity Altered Binding Affinity (Kd/Ki) Adenine_Mod->Binding_Affinity Ribose_Mod->Binding_Affinity Glucose_Mod->Binding_Affinity Efficacy Altered Efficacy (EC50 for Ca²⁺ Release) Binding_Affinity->Efficacy SAR_Conclusion Structure-Activity Relationship Efficacy->SAR_Conclusion

Figure 3. Logical flow of SAR determination.

Conclusion

The extensive research into the structure-activity relationships of this compound analogs has provided invaluable insights into the molecular determinants of IP3 receptor agonism. The key takeaways for researchers and drug development professionals are the critical roles of the 2'-phosphate on the ribose, the stereochemistry of the glucose moiety, and the adaptable yet important contribution of the adenine base. This knowledge base, coupled with the robust experimental protocols outlined herein, provides a solid foundation for the continued exploration of this compound as a pharmacological tool and a lead scaffold for the development of novel therapeutics targeting the IP3 signaling pathway. The design of analogs with modified pharmacokinetic properties, subtype selectivity for the three IP3 receptor isoforms, or partial agonistic/antagonistic activity remains a promising avenue for future research.

References

Adenophostin A: A High-Affinity Ligand for Inositol 1,4,5-Trisphosphate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) stands as a crucial mediator of calcium (Ca2+) release from the endoplasmic reticulum, governing a vast array of physiological processes. Adenophostin A, a naturally occurring fungal metabolite, has emerged as a powerful tool for studying IP3R function due to its exceptionally high affinity for all three IP3R subtypes. This technical guide provides a comprehensive overview of the binding affinity of this compound to IP3R subtypes, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.

This compound Binding Affinity to IP3 Receptor Subtypes

This compound consistently demonstrates a significantly higher potency and binding affinity for all three mammalian IP3 receptor subtypes (IP3R1, IP3R2, and IP3R3) compared to the endogenous ligand, IP3. Functional assays measuring Ca2+ release in permeabilized DT40 cells, which are devoid of native IP3Rs and engineered to express single mammalian IP3R subtypes, reveal that this compound is approximately 10-fold more potent than IP3 at each subtype.[1] While direct binding affinity values (Kd) can vary slightly depending on the experimental conditions and assay type, the relative potency remains consistent.

The table below summarizes the half-maximal effective concentrations (EC50) for this compound and IP3 in inducing Ca2+ release for each IP3R subtype, providing a clear quantitative comparison of their potencies.

LigandIP3 Receptor SubtypeEC50 (nM)Reference
This compound IP3R1~1.5 - 2.5[1]
IP3R2~1.0 - 2.0[1]
IP3R3~2.0 - 3.0[1]
Inositol 1,4,5-Trisphosphate (IP3) IP3R1~15 - 25[1]
IP3R2~10 - 20
IP3R3~20 - 30

Experimental Protocols

The determination of ligand binding affinities to IP3 receptors primarily relies on two key experimental approaches: radioligand binding assays and functional Ca2+ release assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor. Competition binding assays are commonly employed to determine the affinity of a non-radiolabeled ligand, such as this compound.

Principle: A fixed concentration of a radiolabeled IP3 analogue (e.g., [3H]IP3) is incubated with a preparation of membranes containing the IP3 receptor subtype of interest. Increasing concentrations of a competing non-radiolabeled ligand (e.g., this compound) are added. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), which is an indicator of its binding affinity.

Detailed Methodology:

  • Membrane Preparation:

    • Cells expressing the desired IP3R subtype are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable binding buffer.

  • Binding Reaction:

    • In a series of tubes, the membrane preparation is incubated with a fixed concentration of [3H]IP3.

    • Increasing concentrations of unlabeled this compound or IP3 are added to the tubes.

    • Non-specific binding is determined by adding a large excess of unlabeled IP3 to a set of control tubes.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific [3H]IP3 binding) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of a ligand to induce Ca2+ release from the intracellular stores of permeabilized cells.

Principle: The plasma membrane of cells is selectively permeabilized, leaving the endoplasmic reticulum and its IP3 receptors intact. The intracellular Ca2+ stores are loaded with a Ca2+ indicator or radioactive 45Ca2+. Upon addition of an agonist like this compound, the IP3 receptors open, and the release of Ca2+ is measured.

Detailed Methodology:

  • Cell Culture and Permeabilization:

    • DT40 cells stably expressing a single IP3R subtype are cultured.

    • The cells are harvested and washed.

    • The plasma membrane is permeabilized using a mild detergent like saponin (B1150181) or digitonin, which creates pores in the plasma membrane while leaving intracellular organelles intact.

  • Calcium Store Loading:

    • The permeabilized cells are incubated in a buffer containing ATP (to fuel the SERCA pumps) and a low concentration of free Ca2+ buffered with EGTA. This allows the endoplasmic reticulum to actively take up and store Ca2+.

    • A fluorescent Ca2+ indicator (e.g., Fura-2) or radioactive 45Ca2+ is included in the loading buffer.

  • Stimulation and Measurement:

    • The loaded, permeabilized cells are then exposed to various concentrations of this compound or IP3.

    • The release of Ca2+ from the endoplasmic reticulum is monitored by measuring the change in fluorescence of the Ca2+ indicator or the amount of 45Ca2+ released from the cells.

    • The data are used to generate a dose-response curve, from which the EC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the IP3 signaling pathway and the workflows of the key experimental protocols.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Releases Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR IP3->IP3R Binds to Cellular_Response Cellular Response Ca_cytosol->Cellular_Response

Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes with IP3R start->prep_membranes incubate Incubate with [3H]IP3 and competing ligand (this compound) prep_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Competition Curve, Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Calcium_Release_Workflow start Start permeabilize Permeabilize Cells start->permeabilize load_ca Load ER with Ca2+ and Indicator permeabilize->load_ca stimulate Stimulate with this compound load_ca->stimulate measure Measure Ca2+ Release (Fluorescence) stimulate->measure analyze Analyze Data (Dose-Response Curve, EC50) measure->analyze end End analyze->end

Caption: Workflow for a Ca2+ release assay in permeabilized cells.

References

Unraveling the Potency of Adenophostin A: A Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adenophostin A, a fungal metabolite, stands as the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a critical intracellular calcium channel. Its remarkable potency, orders of magnitude greater than the endogenous ligand IP3, has made it an invaluable tool in dissecting calcium signaling pathways and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the molecular determinants underpinning this compound's high affinity and efficacy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacology of this compound

The superior potency of this compound is evident in both its binding affinity for the IP3R and its ability to induce calcium release from intracellular stores. The following tables summarize key quantitative data from various studies, offering a direct comparison with the endogenous ligand, IP3.

Table 1: Binding Affinity (Kd) of this compound and IP3 for the IP3 Receptor

LigandReceptor Type/PreparationK d (nM)Reference
This compoundHepatic IP3 Receptors0.48 ± 0.06[1]
IP3Hepatic IP3 Receptors3.09 ± 0.33[1]
This compoundRecombinant Type 1 IP3R0.89 ± 0.05[2]
IP3Recombinant Type 1 IP3R6.40 ± 0.48[2]
This compoundN-terminal fragment (1-604) of Type 1 IP3R~10-fold lower than IP3[3]
IP3N-terminal fragment (1-604) of Type 1 IP3R-
This compoundIP3-binding core (IBC, 224-604) of Type 1 IP3R~10-fold lower than IP3
IP3IP3-binding core (IBC, 224-604) of Type 1 IP3R-

Table 2: Potency (EC50) of this compound and IP3 in Inducing Calcium Release

LigandCell Type/PreparationEC 50 (nM)Reference
This compoundPermeabilized Hepatocytes14.7 ± 2.4
IP3Permeabilized Hepatocytes145 ± 10
This compoundDT40 cells expressing Type 1 IP3R~12-fold more potent than IP3
IP3DT40 cells expressing Type 1 IP3R-
Cyclophostin (analog)-38
This compound-7

Molecular Determinants of High Potency

The enhanced affinity and efficacy of this compound stem from a combination of specific molecular interactions with the IP3R binding pocket. Structural and mutational studies have identified several key determinants.

The Crucial Role of the Adenine (B156593) Moiety

A pivotal factor in this compound's high potency is the presence of the adenine base, which is absent in IP3. This moiety engages in a cation-π interaction with a conserved arginine residue, Arg504 , within the α-domain of the IP3-binding core (IBC). This interaction significantly contributes to the stabilization of the ligand-receptor complex. Mutational studies have demonstrated that altering Arg504 has a much more profound impact on the binding of this compound compared to IP3. Even substantial modifications to the adenine ring, as long as an aromatic system is retained, can result in analogs that are more potent than IP3.

The Phosphate (B84403) Groups: A Tale of Two Ligands

Both this compound and IP3 possess phosphate groups that are essential for their activity. The 4,5-bisphosphate of IP3, or the structurally equivalent 3",4"-bisphosphate of this compound, are critical for anchoring the ligands within the binding pocket by interacting with both the α and β domains of the clam-like IBC, inducing a conformational change that leads to channel opening.

While initially it was thought that the 2'-phosphate of this compound provided a superior mimic of the 1-phosphate of IP3, further studies have shown that its removal has a less dramatic effect on affinity compared to the removal of the 1-phosphate from IP3. This suggests that while important, the 2'-phosphate is not the primary driver of this compound's superior potency. Interestingly, an analog of this compound lacking the equivalent of the essential 5-phosphate of IP3 (3"-dephospho-AdA) can still activate the IP3R, a feat attributed to the compensatory stabilizing effect of the adenine's cation-π interaction.

The Ribose and Glucose Scaffolds

The carbohydrate framework of this compound also plays a role in its high affinity. The 2'-phosphate on the ribose ring is essential for optimal activity. Modifications to the glucose ring have shown that a xylose substitution is well-tolerated, whereas a mannose substitution, which alters the stereochemistry of a key hydroxyl group, reduces potency to a level similar to IP3.

Signaling Pathway and Experimental Workflows

To understand the functional consequences of this compound's interaction with the IP3R, it is essential to visualize the signaling pathway it activates and the experimental procedures used to study it.

IP3R_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR/ RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_AdA IP3 / this compound PIP2->IP3_AdA produces IP3R IP3 Receptor IP3_AdA->IP3R binds and activates Ca_cytosol [Ca2+]i Increase Downstream Downstream Cellular Responses Ca_cytosol->Downstream triggers IP3R->Ca_cytosol Ca_ER ER Ca2+ Store IP3R->Ca_ER releases Ca2+ from

Caption: IP3R signaling pathway activated by this compound.

Calcium_Release_Workflow start Start cell_prep Prepare permeabilized cells (e.g., DT40) start->cell_prep load_ca Load ER with 45Ca2+ or fluorescent Ca2+ indicator cell_prep->load_ca incubate Incubate with ATP-regenerating system in cytosol-like medium load_ca->incubate add_agonist Add this compound or IP3 (agonist) incubate->add_agonist measure_release Measure Ca2+ release over time add_agonist->measure_release analyze Analyze data to determine EC50 and kinetics measure_release->analyze end End analyze->end

Caption: Experimental workflow for a calcium release assay.

Adenophostin_IP3R_Interaction cluster_IP3R IP3 Receptor Binding Pocket cluster_AdA This compound Arg504 Arg504 (α-domain) alpha_domain Other α-domain residues beta_domain β-domain residues Adenine Adenine Adenine->Arg504 Cation-π interaction Ribose_2P Ribose-2'-P Ribose_2P->alpha_domain H-bonds Glucose_34P Glucose-3'',4''-P Glucose_34P->alpha_domain Ionic & H-bonds Glucose_34P->beta_domain Ionic & H-bonds

Caption: Key molecular interactions of this compound with the IP3R.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the IP3R.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Materials:

  • [3H]IP3 (radioligand)

  • Purified IP3R or cell membranes expressing IP3R

  • This compound and unlabeled IP3

  • Binding buffer (e.g., Tris-HCl buffer with EDTA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound or IP3.

  • In a microcentrifuge tube, add a fixed concentration of [3H]IP3, the receptor preparation, and varying concentrations of the unlabeled ligand in binding buffer.

  • Incubate the mixture at 4°C for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [3H]IP3 (IC50).

  • Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of a ligand to induce calcium release from the endoplasmic reticulum of permeabilized cells.

Materials:

  • Cell line expressing the IP3R of interest (e.g., DT40 cells)

  • Permeabilizing agent (e.g., saponin (B1150181) or digitonin)

  • Cytosol-like medium containing an ATP-regenerating system

  • Fluorescent calcium indicator (e.g., Fura-2 AM) or 45Ca2+

  • This compound and IP3

  • Fluorometer or scintillation counter

Procedure:

  • Culture and harvest the cells.

  • Permeabilize the cells with a low concentration of saponin or digitonin (B1670571) to selectively make the plasma membrane permeable while leaving the endoplasmic reticulum intact.

  • If using a fluorescent indicator, load the cells with the dye prior to permeabilization.

  • Resuspend the permeabilized cells in a cytosol-like medium containing an ATP-regenerating system to support the function of the SERCA pumps.

  • Allow the endoplasmic reticulum to actively take up calcium to establish a stable intra-organellar calcium concentration.

  • Add varying concentrations of this compound or IP3 to the cell suspension.

  • Monitor the change in cytosolic calcium concentration over time using a fluorometer (for fluorescent dyes) or by measuring the release of 45Ca2+ into the medium.

  • Plot the dose-response curve to determine the EC50 value for each ligand.

Site-Directed Mutagenesis of the IP3 Receptor

This technique is used to alter specific amino acid residues in the IP3R to investigate their role in ligand binding and channel gating.

Materials:

  • Plasmid DNA containing the cDNA for the IP3R

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation and anneal to the IP3R plasmid.

  • Perform a polymerase chain reaction (PCR) using the IP3R plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed cells and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

  • Express the mutated IP3R in a suitable cell line to study the functional consequences of the mutation on this compound binding and calcium release.

Conclusion

The exceptionally high potency of this compound is a result of a sophisticated interplay of molecular interactions within the IP3R binding pocket. The key determinant is the cation-π interaction between its adenine moiety and Arg504 of the receptor, a feature absent in the endogenous ligand IP3. This, combined with the optimal positioning of its phosphate groups and carbohydrate scaffold, results in a significantly stabilized ligand-receptor complex and robust channel activation. The detailed understanding of these molecular determinants, facilitated by the experimental approaches outlined in this guide, not only illuminates the fundamental principles of IP3R activation but also provides a rational basis for the design of next-generation modulators of calcium signaling for therapeutic applications.

References

Conformational Analysis of the Adenophostin A Binding Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational dynamics and molecular interactions governing the binding of Adenophostin A to its target, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. This compound, a potent agonist of the IP3 receptor, exhibits a significantly higher binding affinity compared to the endogenous ligand, IP3. Understanding the structural basis for this enhanced affinity is crucial for the rational design of novel modulators of intracellular calcium signaling, a pathway implicated in a myriad of physiological and pathological processes.

Introduction to this compound and the IP3 Receptor

The inositol 1,4,5-trisphosphate receptor (IP3R) is an intracellular ligand-gated calcium (Ca2+) channel primarily located on the membrane of the endoplasmic reticulum (ER).[1][2][3][4][5] Upon binding of its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), the receptor undergoes a conformational change that opens its channel, allowing the release of Ca2+ from the ER stores into the cytoplasm. This elevation of cytosolic Ca2+ concentration is a fundamental second messenger signal that regulates a vast array of cellular functions, including fertilization, proliferation, muscle contraction, and apoptosis.

This compound, a fungal metabolite, is the most potent naturally occurring agonist of the IP3R discovered to date. Structurally distinct from IP3, this compound consistently demonstrates an approximately 10-fold greater affinity for the IP3R. This remarkable potency has made it an invaluable tool for studying IP3R function and a lead compound for the development of novel therapeutic agents.

The N-terminal region of the IP3R contains the ligand-binding domain, which is composed of the suppressor domain (SD; residues 1–223) and the IP3-binding core (IBC; residues 224–604). The IBC is the primary site of interaction for both IP3 and this compound.

Quantitative Analysis of Ligand Binding

The binding affinities of this compound and IP3 to various constructs of the IP3 receptor have been determined using multiple experimental techniques, primarily radioligand binding assays and fluorescence polarization assays. The data consistently highlight the superior affinity of this compound.

LigandReceptor ConstructAssay MethodMediumTemperature (°C)Dissociation Constant (Kd) (nM)Reference
IP3 Full-length IP3R1[3H]IP3 CompetitionCytosol-like46.40 ± 0.48
This compound Full-length IP3R1[3H]IP3 CompetitionCytosol-like40.89 ± 0.05
IP3 N-terminus (NT; 1-604)Fluorescence PolarizationCytosol-like4~10-fold higher than this compound
This compound N-terminus (NT; 1-604)Fluorescence PolarizationCytosol-like4~10-fold lower than IP3
IP3 IP3-binding core (IBC; 224-604)Fluorescence PolarizationCytosol-like4~10-fold higher than this compound
This compound IP3-binding core (IBC; 224-604)Fluorescence PolarizationCytosol-like4~10-fold lower than IP3

Structural Basis of High-Affinity Binding

The structural determinants for the high-affinity binding of this compound to the IP3R are not fully elucidated, but a key hypothesis involves a specific interaction that is absent in the binding of IP3. It is proposed that a cation-π interaction between the adenine (B156593) moiety of this compound and the side chain of a conserved arginine residue (Arg-504) within the IP3-binding core contributes significantly to the enhanced binding affinity.

While both ligands share essential features for receptor activation, such as the 4,5-bisphosphate and 6-hydroxyl groups (mimicked by the 4",3"-bisphosphate and 2"-hydroxyl of this compound), the unique adenosine (B11128) ribose structure of this compound allows for this additional stabilizing interaction.

Experimental Protocols

Radioligand Binding Assay ([3H]IP3 Competition)

This method quantifies the binding of a radiolabeled ligand ([3H]IP3) to the IP3R in the presence of a competing unlabeled ligand (e.g., this compound).

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor IP3 Receptor (e.g., cerebellar membranes) Incubate Incubate on ice Receptor->Incubate Radioligand [3H]IP3 Radioligand->Incubate Competitor Unlabeled Ligand (IP3 or this compound) Competitor->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash with ice-cold buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (Determine Kd/Ki) Scintillation->Analysis

Caption: Workflow for a [3H]IP3 competition binding assay.

Methodology:

  • Preparation of Membranes: Cerebellar membranes or other preparations rich in IP3R are prepared and suspended in a suitable buffer (e.g., Tris-HCl with EDTA).

  • Binding Reaction: The membranes are incubated on ice with a fixed concentration of [3H]IP3 and varying concentrations of the unlabeled competitor ligand (IP3 or this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific [3H]IP3 binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescently labeled IP3 (FITC-IP3) upon binding to the IP3R.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis Receptor_FP Purified IP3R (NT or IBC domain) Mix Mix reagents in multi-well plate Receptor_FP->Mix FITC_IP3 FITC-IP3 FITC_IP3->Mix Competitor_FP Unlabeled Ligand (IP3 or this compound) Competitor_FP->Mix Incubate_FP Incubate to equilibrium Mix->Incubate_FP Measure_FP Measure Fluorescence Polarization Incubate_FP->Measure_FP Analyze_FP Data Analysis (Determine Kd) Measure_FP->Analyze_FP

Caption: Workflow for a fluorescence polarization-based binding assay.

Methodology:

  • Reagents: Purified N-terminal (NT) or IP3-binding core (IBC) fragments of the IP3R, a fluorescently labeled IP3 analog (e.g., FITC-IP3), and unlabeled competitor ligands are required.

  • Reaction Setup: A fixed concentration of the IP3R fragment and FITC-IP3 are incubated in a suitable buffer in a microplate.

  • Competition: Varying concentrations of the unlabeled ligand are added to displace the bound FITC-IP3.

  • Measurement: The fluorescence polarization of the sample is measured using a plate reader. When FITC-IP3 is bound to the larger receptor fragment, it tumbles more slowly in solution, resulting in a higher polarization value. As it is displaced by the unlabeled ligand, it tumbles more freely, leading to a decrease in polarization.

  • Data Analysis: The data are fitted to a binding curve to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of agonists to induce Ca2+ release from the intracellular stores of permeabilized cells.

Methodology:

  • Cell Preparation: Cells expressing the IP3R of interest (e.g., DT40 cells) are loaded with a low-affinity Ca2+ indicator that is trapped within the ER (e.g., Mag-Fluo-4).

  • Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like saponin, allowing direct access to the intracellular environment while keeping the ER intact.

  • Assay: The permeabilized cells are exposed to varying concentrations of the agonist (IP3 or this compound).

  • Detection: The release of Ca2+ from the ER is monitored by the change in fluorescence of the intra-ER Ca2+ indicator using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated to determine the potency (EC50) of the agonists.

Signaling Pathway and Mechanism of Action

The binding of this compound to the IP3R initiates a cascade of events that ultimately leads to an increase in cytosolic Ca2+.

IP3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Activates Adenophostin This compound (Exogenous) Adenophostin->IP3R Binds & Activates (High Affinity) Ca_cytosol [Ca2+]i ↑ Cellular_Response Cellular Responses Ca_cytosol->Cellular_Response Triggers IP3R->Ca_cytosol Releases Ca2+ Ca_ER Ca2+ Store Ca_ER->IP3R

References

Adenophostin A: A Technical Guide to its Role in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, stands as the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. Its remarkable affinity and efficacy in eliciting intracellular calcium (Ca²⁺) release have made it an invaluable tool for dissecting the intricacies of Ca²⁺ signaling pathways. This technical guide provides an in-depth exploration of this compound, encompassing its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationships. The information presented herein is intended to serve as a comprehensive resource for researchers leveraging this compound in their investigations of cellular signaling and for professionals engaged in the development of novel therapeutic agents targeting the IP₃ receptor.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from fertilization and proliferation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is predominantly orchestrated by its release from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptor (IP₃R). The endogenous ligand for this receptor, IP₃, is a product of phospholipase C (PLC) mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

This compound has emerged as a superior pharmacological probe compared to the native IP₃ due to its significantly higher potency and its resistance to metabolic degradation within the cell. Structurally, it is a glyconucleotide, comprising an adenosine (B11128) moiety linked to a glucose-3,4-bisphosphate through a ribose unit. This unique structure confers upon it an approximately 10 to 100-fold greater potency than IP₃ in binding to the IP₃R and inducing Ca²⁺ release. This enhanced activity is consistent across all three mammalian IP₃R subtypes.[1][2][3]

This guide will delve into the core aspects of this compound's interaction with the IP₃R and its downstream effects on Ca²⁺ signaling, providing both the foundational knowledge and the practical methodologies required for its effective use in a research setting.

Mechanism of Action

This compound functions as a full agonist of the IP₃ receptor.[1] Its mechanism of action, while similar to that of IP₃, is distinguished by its superior binding affinity. The binding of this compound to the ligand-binding domain of the IP₃R induces a conformational change in the receptor, leading to the opening of its ion channel and the subsequent flux of Ca²⁺ from the ER into the cytosol.

The structural basis for this compound's high potency lies in the stereochemical arrangement of its phosphate (B84403) groups and the presence of the adenosine moiety. The 3'' and 4'' phosphates on the glucose ring of this compound are thought to mimic the critical 4- and 5-phosphates of IP₃, which are essential for receptor activation.[1] Furthermore, the adenosine component, which is absent in IP₃, is believed to engage in additional interactions with the receptor, contributing to its enhanced affinity. Specifically, a cation-π interaction between the adenine (B156593) ring of this compound and an arginine residue (Arg504 in IP₃R1) within the binding pocket has been proposed to be a key determinant of its high potency.

Signaling Pathway

The activation of the IP₃ receptor by this compound initiates a cascade of events that constitute the calcium signaling pathway. This begins with the binding of this compound to the IP₃R on the ER membrane, triggering the release of stored Ca²⁺. The resulting increase in cytosolic Ca²⁺ can then activate a multitude of downstream effectors, including protein kinases, phosphatases, and transcription factors, ultimately leading to a cellular response.

AdenophostinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Stimulus Stimulus GPCR GPCR Stimulus->GPCR activates PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces IP3R IP3 Receptor (on ER) IP3->IP3R activates Adenophostin_A This compound (exogenous) Adenophostin_A->IP3R potently activates ER Endoplasmic Reticulum (ER) [Ca2+] IP3R->ER releases Ca2+ Ca2+ Cytosolic Ca2+ ER->Ca2+ Cellular_Response Cellular Response Ca2+->Cellular_Response triggers

Figure 1: this compound in the IP₃/Ca²⁺ signaling pathway.

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified in numerous studies. The following tables summarize key pharmacological parameters, providing a direct comparison with the endogenous ligand, IP₃.

Table 1: Binding Affinity (Kd) for IP₃ Receptors
LigandReceptor SubtypeKd (nM)Cell/Tissue TypeReference
This compoundHepatic IP₃R0.48 ± 0.06Permeabilized Hepatocytes
IP₃Hepatic IP₃R3.09 ± 0.33Permeabilized Hepatocytes
This compoundIP₃R1 (N-terminal)~1.5Recombinant
IP₃IP₃R1 (N-terminal)~15Recombinant
This compoundIP₃R1 (Binding Core)~0.5Recombinant
IP₃IP₃R1 (Binding Core)~5Recombinant
Table 2: Effective Concentration (EC₅₀) for Ca²⁺ Release
LigandReceptor SubtypeEC₅₀ (nM)Cell/Tissue TypeReference
This compoundHepatic IP₃R14.7 ± 2.4Permeabilized Hepatocytes
IP₃Hepatic IP₃R145 ± 10Permeabilized Hepatocytes
This compoundIP₃R111Purified and Reconstituted
IP₃IP₃R1100Purified and Reconstituted
This compoundIP₃R1~2.5Permeabilized DT40 cells
IP₃IP₃R1~25Permeabilized DT40 cells
This compoundIP₃R2~3.2Permeabilized DT40 cells
IP₃IP₃R2~32Permeabilized DT40 cells
This compoundIP₃R3~5.0Permeabilized DT40 cells
IP₃IP₃R3~50Permeabilized DT40 cells

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the IP₃ receptor using a radiolabeled IP₃ ligand.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing IP3R Start->Prepare_Membranes Incubate Incubate membranes with [3H]IP3 and varying concentrations of This compound or unlabeled IP3 Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid vacuum filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand using scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Kd Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing IP₃ receptors (e.g., from cerebellum or recombinant cell lines)

  • [³H]IP₃ (radiolabeled ligand)

  • This compound

  • Unlabeled IP₃ (for standard curve and non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM 2-mercaptoethanol, pH 8.3)

  • Wash buffer (e.g., binding buffer with 10 mM NaCl)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 0.1-1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [³H]IP₃

    • Non-specific Binding: Membranes + [³H]IP₃ + excess unlabeled IP₃ (e.g., 1 µM)

    • Competition: Membranes + [³H]IP₃ + varying concentrations of this compound

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Measurement in Live Cells

This protocol details the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to this compound.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound

  • Fluorescence microscope with an excitation wavelength switcher (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Replace the culture medium with the Fura-2 AM loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add this compound to the desired final concentration.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration. The data can be presented as the change in ratio over time or calibrated to absolute Ca²⁺ concentrations.

Calcium Release from Permeabilized Cells

This protocol describes a method to directly measure Ca²⁺ release from intracellular stores in cells whose plasma membrane has been permeabilized.

Materials:

  • Cultured cells in suspension or adhered to plates

  • Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)

  • Intracellular-like medium (high K⁺, low Na⁺, with ATP and an ATP-regenerating system)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 or Fura-2, salt form) or ⁴⁵Ca²⁺

  • This compound

  • Fluorometer or scintillation counter

Procedure:

  • Cell Permeabilization:

    • Wash the cells with an intracellular-like medium.

    • Incubate the cells with a low concentration of a permeabilizing agent (e.g., 25-50 µg/mL saponin) for a few minutes until the plasma membrane becomes permeable to small molecules.

  • Loading of Intracellular Stores:

    • Add ATP and a fluorescent Ca²⁺ indicator (or ⁴⁵Ca²⁺) to the permeabilized cells to allow the ER to sequester Ca²⁺.

  • Measurement of Ca²⁺ Release:

    • Once the Ca²⁺ uptake has reached a steady state, add this compound.

    • Monitor the increase in extra-organellar fluorescence (or radioactivity) as Ca²⁺ is released from the stores.

  • Data Analysis: Quantify the amount and rate of Ca²⁺ release in response to different concentrations of this compound to determine its EC₅₀.

Structure-Activity Relationship

The high potency of this compound has spurred the synthesis and evaluation of numerous analogues to elucidate the structural features crucial for its activity.

  • The Glucose Moiety: The α-glucopyranoside structure is a key bioisostere of the myo-inositol ring of IP₃. Modifications to this ring can significantly impact potency. For instance, replacing glucose with xylose results in only a slight decrease in potency, whereas replacement with mannose leads to a potency similar to that of IP₃.

  • The Phosphate Groups: The 3'' and 4'' phosphates are critical for activity, mimicking the 4,5-bisphosphate of IP₃. The 2'-phosphate on the ribose is also important for high affinity.

  • The Adenine Moiety: Progressive truncation of the adenine base reduces potency, but even with substantial modifications, the resulting analogues can be more potent than IP₃. This highlights the significant contribution of the purine (B94841) ring to the overall binding affinity, likely through the aforementioned cation-π interaction.

Conclusion

This compound is a powerful and indispensable tool for the study of IP₃ receptor-mediated Ca²⁺ signaling. Its high potency, metabolic stability, and full agonist activity across all IP₃R subtypes provide researchers with a reliable means to probe the intricacies of Ca²⁺ dynamics in a wide range of cellular contexts. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the effective application of this compound in both basic research and drug discovery efforts. A thorough understanding of its mechanism of action and structure-activity relationships, as outlined here, will empower scientists to further unravel the complexities of calcium signaling and to explore the therapeutic potential of modulating this fundamental cellular pathway.

References

A Technical Guide to the Cellular Effects of Adenophostin A on Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2][3][4][5] Its remarkable potency, approximately 10-fold greater than IP₃ itself, and its resistance to metabolic degradation make it an invaluable pharmacological tool for investigating the intricacies of intracellular calcium (Ca²⁺) signaling. This document provides a comprehensive technical overview of the cellular effects of this compound, focusing on its mechanism of action, its interaction with IP₃R subtypes, and its quantitative impact on intracellular Ca²⁺ release. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are included to facilitate further research and application in drug development.

Mechanism of Action

Structural Mimicry and Enhanced Affinity

This compound's high affinity for the IP₃R stems from its unique structure, which effectively mimics the essential binding moieties of IP₃. The 4″,3″-bisphosphate and 2″-hydroxyl groups of this compound's glucose ring are considered structurally equivalent to the critical 4,5-bisphosphate and 6-hydroxyl groups of the inositol ring in IP₃.

However, the significantly higher potency of this compound is attributed to additional interactions not present with IP₃. A key contributor is a cation-π interaction between the adenine (B156593) ring of this compound and a conserved arginine residue within the α-domain of the IP₃-binding core (IBC). This extra contact point stabilizes the "clam-like" closure of the IBC, a conformational change required for channel activation, thereby enhancing binding affinity and agonist potency.

Interaction with the IP₃ Receptor (IP₃R)

The IP₃R is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER). The binding of an agonist like IP₃ or this compound to the N-terminal IP₃-binding core (IBC) initiates a conformational change that opens the channel pore, allowing the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm. Studies have demonstrated that this compound acts as a full agonist at all three mammalian IP₃R subtypes (IP₃R1, IP₃R2, and IP₃R3), releasing the same fraction of intracellular Ca²⁺ stores as maximally effective concentrations of IP₃. The structural determinants for its high-affinity binding are indistinguishable across the three subtypes.

G GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor (IP₃R) Ca_Store Ca²⁺ Store IP3R->Ca_Store Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Stimulus External Stimulus (e.g., Hormone) Stimulus->GPCR IP3->IP3R Binds & Activates AdenoA This compound AdenoA->IP3R Binds & Activates (High Potency) CellularResponse Cellular Responses (e.g., Gene Transcription, Contraction) Ca_Cytosol->CellularResponse Triggers

Fig 1. this compound action in the IP₃ signaling pathway.

Quantitative Analysis of this compound Activity

This compound's superior potency and affinity compared to IP₃ have been quantified across various experimental systems. The following tables summarize key quantitative data from studies using purified receptors, permeabilized cells, and other models.

Potency in Inducing Intracellular Ca²⁺ Release

The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency. A lower EC₅₀ value indicates higher potency. This compound consistently demonstrates an EC₅₀ value approximately 10-fold lower than that of IP₃.

LigandReceptor/Cell TypeEC₅₀ (nM)Hill Coefficient (n_H_)CommentsSource
This compound Purified IP₃R1113.9 ± 0.2Shows high positive cooperativity.
IP₃ Purified IP₃R11001.8 ± 0.1Moderate cooperativity.
This compound Permeabilized Hepatocytes14.7 ± 2.4-~9.9-fold more sensitive than IP₃.
IP₃ Permeabilized Hepatocytes145 ± 10-
This compound Permeabilized DT40-IP₃R11.6 ± 0.11.2 ± 0.1Data from cells expressing single IP₃R subtypes.
IP₃ Permeabilized DT40-IP₃R119.5 ± 2.21.1 ± 0.1
This compound Permeabilized DT40-IP₃R23.4 ± 0.41.2 ± 0.1
IP₃ Permeabilized DT40-IP₃R233.1 ± 3.81.2 ± 0.1
This compound Permeabilized DT40-IP₃R31.8 ± 0.21.3 ± 0.1
IP₃ Permeabilized DT40-IP₃R325.1 ± 4.11.2 ± 0.1
Binding Affinity for IP₃ Receptors

Binding affinity is measured by the dissociation constant (K_d_) or the inhibition constant (K_i_), with lower values indicating higher affinity.

LigandReceptor/PreparationK_d_ / K_i_ (nM)MethodCommentsSource
This compound Hepatic MembranesK_d_ = 0.48 ± 0.06[³H]IP₃ Displacement~6.4-fold higher affinity than IP₃.
IP₃ Hepatic MembranesK_d_ = 3.09 ± 0.33[³H]IP₃ Displacement
This compound Purified IP₃R1K_i_ = 10[³H]IP₃ DisplacementInhibition shows positive cooperativity (n_H_ = 1.9).
IP₃ Purified IP₃R1K_i_ = 41[³H]IP₃ DisplacementNo cooperativity (n_H_ = 1.1).
This compound Isolated N-terminus (NT) of IP₃R1K_d_ = 10.2Fluorescence PolarizationData at 4°C.
IP₃ Isolated N-terminus (NT) of IP₃R1K_d_ = 75.8Fluorescence Polarization
This compound Isolated IP₃-Binding Core (IBC) of IP₃R1K_d_ = 0.5Fluorescence Polarization~10-fold greater affinity than IP₃ for the IBC.
IP₃ Isolated IP₃-Binding Core (IBC) of IP₃R1K_d_ = 5.2Fluorescence Polarization

Advanced Cellular Effects

Store-Operated Calcium Entry (SOCE)

In addition to releasing stored Ca²⁺, this compound has been shown to activate store-operated Ca²⁺ entry (SOCE), a process also known as capacitative calcium entry. This mechanism replenishes ER Ca²⁺ stores and provides sustained Ca²⁺ signals. Interestingly, some studies report that this compound can activate the Ca²⁺ release-activated Ca²⁺ current (I_CRAC_) under conditions of weak intracellular Ca²⁺ buffering where IP₃ is largely ineffective. This suggests that this compound may have a unique ability to modulate the machinery of SOCE, possibly by preventing or reducing the rapid Ca²⁺-dependent inactivation of the channels. At very low concentrations, this compound has been observed to stimulate Ca²⁺ influx without depleting the entire IP₃-sensitive store, a phenomenon not typically seen with IP₃.

Spatially Restricted Calcium Signaling

Due to its properties, low concentrations of this compound can induce stable, spatially restricted Ca²⁺ signals within cells, such as oocytes. This allows for the study of localized Ca²⁺ oscillations and compartmentalized signaling in a way that is difficult to achieve with the more rapidly diffusing IP₃.

Detailed Experimental Protocols

Measurement of Intracellular Ca²⁺ Release in Permeabilized Cells

This protocol describes a method to directly measure Ca²⁺ release from the ER stores of permeabilized cells using a fluorescent Ca²⁺ indicator.

G start Start step1 1. Cell Culture & Harvest - Culture cells (e.g., DT40) to confluency. - Harvest and wash cells in extracellular medium. start->step1 step2 2. Permeabilization - Resuspend cells in intracellular medium (ICM). - Add a permeabilizing agent (e.g., Digitonin). - Incubate to selectively permeabilize plasma membrane. step1->step2 step3 3. ER Calcium Loading - Add ATP and a Ca²⁺ indicator (e.g., Fluo-3). - Allow SERCA pumps to load ER with Ca²⁺ until a stable baseline fluorescence is achieved. step2->step3 step4 4. Agonist Addition - Add varying concentrations of this compound or IP₃. step3->step4 step5 5. Fluorescence Measurement - Monitor the increase in fluorescence using a fluorescence plate reader or microscope. - This increase corresponds to Ca²⁺ released from ER. step4->step5 step6 6. Data Analysis - Normalize data (e.g., to max release by ionomycin). - Plot concentration-response curves. - Calculate EC₅₀ and Hill coefficient. step5->step6 end End step6->end

Fig 2. Workflow for measuring Ca²⁺ release in permeabilized cells.

Materials:

  • Cell line of interest (e.g., DT40 cells stably expressing a single IP₃R subtype).

  • Extracellular Medium (ECM) and Intracellular Medium (ICM) buffers.

  • Permeabilizing agent (e.g., Digitonin).

  • ATP, fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-3, or Indo-1 AM).

  • This compound and IP₃ stock solutions.

  • Ionomycin (B1663694) (for determining maximal Ca²⁺ release).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Preparation: Harvest cultured cells, wash, and resuspend them in a suitable intracellular medium (ICM) at a determined concentration.

  • Permeabilization: Add a low concentration of a gentle permeabilizing agent like Digitonin. Incubate for a short period (e.g., 5-10 minutes) to selectively make the plasma membrane permeable while leaving the ER membrane intact.

  • Loading: Transfer the permeabilized cell suspension to a 96-well plate. Add the fluorescent Ca²⁺ indicator and ATP to the wells. The ATP fuels the SERCA pumps to load the ER with Ca²⁺ from the buffer.

  • Baseline Measurement: Place the plate in a fluorescence reader and monitor the fluorescence until a stable, low baseline is achieved, indicating the ER is loaded and there is no passive leak.

  • Stimulation: Add varying concentrations of this compound or IP₃ to the wells.

  • Data Acquisition: Immediately record the change in fluorescence over time. The peak fluorescence intensity corresponds to the amount of Ca²⁺ released.

  • Normalization: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to release all remaining Ca²⁺ from the stores, establishing the maximal fluorescence signal (F_max_).

  • Analysis: Express the agonist-evoked Ca²⁺ release as a percentage of the maximal release. Plot the data against agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (K_i_ or K_d_) of this compound by measuring its ability to compete with a radiolabeled ligand ([³H]IP₃) for binding to the IP₃R.

G start Start step1 1. Membrane Preparation - Prepare membranes rich in IP₃R (e.g., from cerebellum or transfected cells). start->step1 step2 2. Assay Setup - In microcentrifuge tubes, combine:  - Membrane preparation (50-100 µg protein)  - Fixed concentration of [³H]IP₃ (radioligand)  - Varying concentrations of unlabeled this compound    (competitor) in binding buffer. step1->step2 step3 3. Incubation - Incubate on ice (e.g., 10-15 min) to allow binding to reach equilibrium. step2->step3 step4 4. Separation of Bound/Free Ligand - Rapidly filter the mixture through glass fiber filters using a vacuum manifold. - Receptors (and bound ligand) are retained on the filter. step3->step4 step5 5. Washing - Quickly wash filters with ice-cold binding buffer to remove unbound [³H]IP₃. step4->step5 step6 6. Scintillation Counting - Place filters in scintillation vials with cocktail. - Measure radioactivity (counts per minute, CPM) using a scintillation counter. step5->step6 step7 7. Data Analysis - Determine specific binding. - Plot % specific binding vs. log[this compound]. - Calculate IC₅₀ and derive K_i_. step6->step7 end End step7->end

Fig 3. Workflow for a competitive IP₃R binding assay.

Materials:

  • A source of IP₃ receptors (e.g., cerebellar membranes or cell lines overexpressing IP₃R).

  • [³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate).

  • Unlabeled this compound and IP₃.

  • Binding buffer.

  • Glass fiber filters and vacuum filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a series of tubes, combine the membrane preparation, a single, fixed concentration of [³H]IP₃ (typically near its K_d_), and a range of concentrations of unlabeled this compound.

  • Control Tubes: Prepare tubes for measuring total binding (no unlabeled competitor) and non-specific binding (a saturating concentration of unlabeled IP₃).

  • Incubation: Incubate all tubes on ice for a sufficient time to reach binding equilibrium (e.g., 15 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any unbound [³H]IP₃.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific [³H]IP₃ bound against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]IP₃ binding).

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful and specific agonist of the IP₃ receptor, exhibiting significantly greater potency and affinity than the endogenous ligand, IP₃. Its mechanism of action is well-characterized, involving both mimicry of essential IP₃ binding determinants and unique stabilizing interactions via its adenine moiety. As a metabolically stable tool, it allows for precise and sustained activation of IP₃Rs, facilitating detailed studies of Ca²⁺ release dynamics, receptor subtype function, and the intricate relationship between intracellular Ca²⁺ release and store-operated Ca²⁺ entry. The quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers leveraging this compound to further unravel the complexities of calcium signaling and to explore new therapeutic strategies targeting this fundamental cellular pathway.

References

Methodological & Application

Protocol for the Use of Adenophostin A in Cultured Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenophostin A is a naturally occurring, potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[1][2] Structurally distinct from IP3, it exhibits a significantly higher affinity for all three subtypes of the IP3 receptor, making it an invaluable tool for studying intracellular calcium (Ca2+) signaling pathways.[1] this compound's high potency and metabolic stability compared to IP3 allow for robust and sustained activation of IP3 receptors, leading to the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum. This document provides detailed application notes and experimental protocols for the utilization of this compound in cultured cell systems.

Mechanism of Action

This compound mimics the action of the endogenous second messenger, IP3. It binds to the ligand-binding domain of the IP3 receptor, a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum. This binding event induces a conformational change in the receptor, opening the channel and allowing for the rapid efflux of stored Ca2+ into the cytoplasm. The resulting increase in cytosolic Ca2+ concentration triggers a wide array of downstream cellular processes, including gene expression, cell proliferation, and apoptosis.

AdenophostinA_Signaling_Pathway AdenophostinA This compound IP3R IP3 Receptor (on ER membrane) AdenophostinA->IP3R Binds and Activates Ca_release Ca2+ Release IP3R->Ca_release Opens Channel ER Endoplasmic Reticulum (ER) [Ca2+ Store] Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosolic_Ca Downstream Downstream Cellular Responses Cytosolic_Ca->Downstream

Figure 1: this compound Signaling Pathway.

Quantitative Data: Potency of this compound

The following table summarizes the half-maximal effective concentration (EC50) values for this compound-induced calcium release in various experimental systems. This data highlights the high potency of this compound compared to the natural ligand, IP3.

AgonistCell/System TypeEC50 (nM)Reference
This compound Permeabilized Hepatocytes7.1 ± 0.5[3]
IP3 Permeabilized Hepatocytes177 ± 26[3]
This compound DT40 cells expressing IP3R1~10
This compound DT40 cells expressing IP3R2~10
This compound DT40 cells expressing IP3R3~10
Cyclophostin Not specified38

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Hexasodium Salt)

  • Nuclease-free water

Procedure:

  • This compound is soluble in water.

  • To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in nuclease-free water. For example, for 1 mg of this compound (MW: ~860 g/mol for the hexasodium salt), dissolve in 1.16 mL of water.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. The stock solution is stable for up to 3 months at -20°C.

Protocol for Intracellular Calcium Mobilization Assay in Cultured Cells (e.g., HeLa cells)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator such as Fluo-4 AM.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Prepare_Loading 3. Prepare Fluo-4 AM loading solution Add_Loading 4. Add loading solution to cells Prepare_Loading->Add_Loading Incubation2 5. Incubate for 1 hour at 37°C Add_Loading->Incubation2 Wash 6. Wash cells with buffer Incubation2->Wash Prepare_Adeno 7. Prepare this compound working solutions Add_Adeno 8. Add this compound to wells Prepare_Adeno->Add_Adeno Measure_Fluorescence 9. Measure fluorescence kinetics (Ex/Em ~490/525 nm) Add_Adeno->Measure_Fluorescence

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

Materials:

  • Cultured cells (e.g., HeLa)

  • 96-well black, clear-bottom tissue culture plates

  • Complete cell culture medium

  • Fluo-4 AM

  • Pluronic F-127 (optional)

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • This compound stock solution (1 mM)

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Dye Loading and Calcium Measurement

  • Prepare Fluo-4 AM Loading Solution:

    • Prepare a 1X assay buffer.

    • Prepare a 2 to 5 µM Fluo-4 AM working solution in the assay buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage from the cells.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, aspirate the loading solution and wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Prepare serial dilutions of this compound in the assay buffer at concentrations 5-10 times higher than the final desired concentrations. A typical final concentration range to test is 1 nM to 1 µM.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the this compound working solutions into the wells and continue to record the fluorescence intensity for at least 60-120 seconds.

    • As a positive control, ionomycin (B1663694) (1-5 µM) can be added at the end of the experiment to determine the maximal calcium response.

Protocol for Using this compound in Permeabilized Cells

This method allows for the direct introduction of this compound into the cytosol, bypassing the cell membrane.

Materials:

  • Cultured cells

  • Permeabilization buffer (e.g., containing a low concentration of a mild detergent like digitonin (B1670571) or saponin)

  • Intracellular-like buffer (high potassium, low calcium)

  • This compound stock solution

  • Calcium indicator suitable for permeabilized cells (e.g., Fura-2 salt)

Procedure:

  • Culture cells to the desired confluency on coverslips or in appropriate plates.

  • Wash the cells with a calcium-free buffer.

  • Incubate the cells in a permeabilization buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) for a short period (1-5 minutes). The optimal concentration and time should be determined empirically for each cell type.

  • Wash the cells with an intracellular-like buffer to remove the permeabilizing agent and extracellular calcium.

  • Add the intracellular-like buffer containing the desired concentration of this compound and a calcium indicator.

  • Monitor the changes in intracellular calcium concentration using fluorescence microscopy.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating IP3 receptor-mediated calcium signaling. Its high potency and stability offer distinct advantages over IP3. The provided protocols offer a framework for utilizing this compound in cultured cell experiments. It is crucial to optimize parameters such as cell density, dye loading conditions, and this compound concentration for each specific cell line and experimental setup to ensure reliable and reproducible results.

References

Application Notes and Protocols for Adenophostin A in Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenophostin A is a potent and metabolically stable agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2][3] Originally isolated from the fungus Penicillium brevicompactum, it has emerged as a powerful tool for studying intracellular calcium (Ca²⁺) signaling.[4] The IP₃ receptor is an intracellular ligand-gated Ca²⁺ release channel located on the endoplasmic reticulum (ER).[5] Upon agonist binding, the channel opens, allowing the release of Ca²⁺ from the ER stores into the cytosol, which triggers a wide array of cellular processes.

This compound is structurally distinct from IP₃ but mimics its essential binding features, resulting in a significantly higher affinity and potency for all three mammalian IP₃R subtypes (IP₃R1, IP₃R2, and IP₃R3). Its enhanced stability against metabolic degradation, compared to the rapidly metabolized IP₃, ensures a more sustained and reproducible cellular response. These properties make this compound an invaluable pharmacological tool for investigating the dynamics of Ca²⁺ signaling pathways in various cell types.

Data Presentation

Quantitative Comparison of this compound and IP₃

The following table summarizes the potency (EC₅₀) and binding affinity (Kᵢ) of this compound compared to the endogenous ligand, IP₃, for the type 1 IP₃ receptor (IP₃R1). This compound demonstrates approximately 10-fold greater potency across all receptor subtypes.

LigandParameterValue (IP₃R1)Reference
This compound EC₅₀11 nM
Kᵢ10 nM
Inositol 1,4,5-trisphosphate (IP₃) EC₅₀100 nM
Kᵢ41 nM

EC₅₀: Half-maximal effective concentration required to induce a response. Kᵢ: Inhibition constant, indicating binding affinity.

Signaling Pathway and Mechanism of Action

This compound activates the IP₃ receptor, a tetrameric channel in the membrane of the endoplasmic reticulum. The binding of this compound to the IP₃-binding core (IBC) on each subunit induces a conformational change that opens the central pore of the channel. This allows for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, increasing the cytosolic Ca²⁺ concentration. This Ca²⁺ signal can then propagate throughout the cell, often as waves or oscillations, and activate a multitude of downstream Ca²⁺-dependent enzymes and cellular processes. The high affinity of this compound is partly attributed to a cation-π interaction between its adenine (B156593) moiety and a conserved arginine residue within the IBC.

AdenophostinA_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol IP3R IP₃ Receptor (IP₃R) Ca_Store High [Ca²⁺] IP3R->Ca_Store Opens Channel Ca_Signal Increased Cytosolic [Ca²⁺] Ca_Store->Ca_Signal Ca²⁺ Release AdenophostinA This compound AdenophostinA->IP3R Binds to Downstream Downstream Cellular Responses (e.g., Enzyme Activation, Gene Expression) Ca_Signal->Downstream Activates Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging & Stimulation cluster_analysis Data Analysis A 1. Plate Cells on Glass-Bottom Dish B 2. Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) A->B C 3. Wash and De-esterify B->C D 4. Acquire Baseline Fluorescence C->D E 5. Add this compound + Saponin Solution D->E F 6. Record Ca²⁺ Signal E->F G 7. Add Ionomycin (F_max) & EGTA (F_min) F->G H 8. Analyze ROIs and Normalize Data G->H

References

Using Adenophostin A in Permeabilized Cell Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenophostin A is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), demonstrating a significantly higher affinity and potency than IP3 itself.[1][2] This makes it an invaluable tool for studying intracellular calcium (Ca2+) signaling pathways mediated by IP3Rs. Permeabilized cell assays provide a robust system to investigate the direct effects of compounds like this compound on intracellular organelles, such as the endoplasmic reticulum (ER), by selectively disrupting the plasma membrane while leaving organellar membranes intact.[3][4] This application note provides detailed protocols for using this compound in permeabilized cell assays to measure Ca2+ release, along with quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

This compound and its analogues are powerful tools for dissecting the nuances of IP3R-mediated signaling.[5] Notably, this compound is approximately 10-fold more potent than IP3 at each of the three IP3R subtypes. Maximally effective concentrations of both this compound and IP3 are capable of releasing the same fraction of intracellular Ca2+ stores, indicating that this compound acts as a full agonist. The structural basis for this high affinity is thought to involve a cation-π interaction between the adenine (B156593) moiety of this compound and a conserved arginine residue within the IP3-binding core of the receptor.

Data Presentation

The following tables summarize the quantitative data for this compound's potency in inducing Ca2+ release in various permeabilized cell systems.

Table 1: Potency (EC50) of this compound and IP3 in Permeabilized Cells

Cell TypeIP3R Subtype(s)This compound EC50 (nM)IP3 EC50 (nM)Reference
Permeabilized HepatocytesEndogenous7.1 ± 0.5177 ± 26
Purified & Reconstituted IP3R1Type 111100

Table 2: Binding Affinity (Kd) of this compound and IP3 to IP3 Receptors

Receptor SourceThis compound Kd (nM)IP3 Kd (nM)Reference
Cerebellum & Recombinant Type 1 IP3R0.89 ± 0.056.40 ± 0.48

Signaling Pathway

The binding of this compound to the IP3 receptor triggers a conformational change in the receptor, leading to the opening of its associated Ca2+ channel and the subsequent release of Ca2+ from the endoplasmic reticulum into the cytosol.

Adenophostin_A This compound IP3R IP3 Receptor (on ER membrane) Adenophostin_A->IP3R Binds to Ca2_release Ca2+ Release IP3R->Ca2_release Activates ER Endoplasmic Reticulum (ER) (High [Ca2+]) Cytosol Cytosol (Increased [Ca2+]) Ca2_release->Cytosol Downstream Downstream Cellular Responses Cytosol->Downstream Initiates

This compound signaling pathway.

Experimental Protocols

Protocol 1: Calcium Release Assay in Saponin-Permeabilized Cells using a Fluorescent Plate Reader

This protocol is adapted from methodologies used for measuring Ca2+ release in permeabilized DT40 cells.

Materials:

  • Cells expressing IP3 receptors (e.g., DT40, hepatocytes, platelets)

  • Saponin (B1150181)

  • Cytosol-Like Medium (CLM): 140 mM KCl, 20 mM NaCl, 1 mM EGTA, 20 mM PIPES, pH 7

  • This compound stock solution

  • IP3 stock solution (for comparison)

  • Thapsigargin (B1683126)

  • Ionomycin (B1663694)

  • ATP

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Mag-Fluo-4 for ER loading)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with a suitable buffer (e.g., PBS).

    • Resuspend cells in CLM.

  • Loading with Ca2+ Indicator (if measuring cytosolic Ca2+):

    • Incubate cells with a fluorescent Ca2+ indicator like Fluo-4 AM according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Permeabilization and Ca2+ Store Loading:

    • Aliquot the cell suspension into the wells of a 96-well plate.

    • Add saponin to a final concentration of 10-20 µg/mL and incubate for approximately 4 minutes at 37°C to permeabilize the plasma membrane.

    • Add MgATP (1.5 mM) to the permeabilized cells to allow for active Ca2+ uptake into the ER.

    • Monitor fluorescence until a steady state is reached, indicating that the Ca2+ stores are loaded.

  • Stimulation with this compound:

    • Add varying concentrations of this compound to the wells. To prevent re-uptake of released Ca2+, co-administer thapsigargin (1 µM).

    • Immediately begin recording the fluorescence signal using a plate reader.

  • Data Analysis:

    • Measure the peak fluorescence change after the addition of this compound.

    • At the end of the experiment, add ionomycin (1 µM) to release all remaining Ca2+ from the stores, representing the maximum response.

    • Express the Ca2+ release evoked by this compound as a percentage of the total release by ionomycin.

    • Plot the concentration-response curve and determine the EC50 value.

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in CLM Harvest->Resuspend Permeabilize Permeabilize (Saponin) Resuspend->Permeabilize Load_Ca Load ER with Ca2+ (ATP) Permeabilize->Load_Ca Stimulate Stimulate (this compound + Thapsigargin) Load_Ca->Stimulate Measure Measure Fluorescence Stimulate->Measure Ionomycin Add Ionomycin (Max Release) Measure->Ionomycin Normalize Normalize Data Ionomycin->Normalize Plot Plot Curve & Calculate EC50 Normalize->Plot

Permeabilized cell assay workflow.
Protocol 2: 45Ca2+ Release Assay in Permeabilized Cells

This method provides a direct measure of Ca2+ efflux from intracellular stores.

Materials:

  • Cells of interest

  • Permeabilization solution: 120 mM KCl, 30 mM imidazole-HCl (pH 6.8), 2 mM MgCl2, 1 mM K-EGTA, 1 mM Na-ATP, 20 µg/ml saponin

  • Loading medium: 120 mM KCl, 30 mM imidazole-HCl (pH 6.8), 5 mM MgCl2, 5 mM Na-ATP, 10 mM NaN3, 45Ca2+

  • This compound stock solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Permeabilization and Store Loading:

    • Harvest and wash the cells.

    • Permeabilize the cells by resuspending them in the permeabilization solution.

    • Load the non-mitochondrial Ca2+ stores by incubating the permeabilized cells in the loading medium containing 45Ca2+ until a steady state is reached.

  • Ca2+ Release:

    • Rapidly dilute the cell suspension into a medium containing varying concentrations of this compound.

    • At specific time points, take aliquots and filter them through a microfilter to separate the cells from the medium.

    • Wash the filters rapidly with a cold stop solution to remove extracellular 45Ca2+.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the amount of 45Ca2+ remaining in the cells using a scintillation counter.

    • Calculate the percentage of 45Ca2+ released relative to the initial amount loaded.

Concluding Remarks

This compound is a superior agonist for studying IP3 receptor-mediated Ca2+ release in permeabilized cell assays due to its high potency and stability. The provided protocols offer a framework for researchers to investigate the intricacies of Ca2+ signaling in a controlled intracellular environment. It is recommended to optimize parameters such as permeabilization agent concentration and incubation times for each specific cell type to ensure the integrity of intracellular organelles.

References

Adenophostin A: A Powerful Tool for Investigating IP3 Receptor Channel Gating

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Adenophostin A, a fungal metabolite, stands out as a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), an intracellular calcium (Ca2+) release channel pivotal to a vast array of cellular signaling processes.[1][2] Its significantly higher potency compared to the endogenous ligand, IP3, makes it an invaluable tool for elucidating the intricacies of IP3R channel gating and Ca2+ signaling.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of IP3 receptor function.

Unraveling the Mechanism of Action

The IP3 receptor is a ligand-gated ion channel primarily located on the endoplasmic reticulum (ER) membrane.[2] The binding of IP3, or an agonist like this compound, to the receptor's binding site induces a conformational change that opens the channel pore, allowing the release of stored Ca2+ from the ER into the cytoplasm.[3] This elevation in cytosolic Ca2+ concentration triggers a multitude of downstream cellular responses.

This compound's superior potency is attributed to its unique structural features, which allow for a higher affinity interaction with the IP3 binding site. It effectively mimics the essential 4,5-bisphosphate and 6-hydroxyl groups of IP3, which are crucial for receptor activation. Studies have shown that this compound is approximately 10-fold more potent than IP3 at all three mammalian IP3R subtypes.

IP3 Receptor Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R binds & activates AdenophostinA This compound AdenophostinA->IP3R binds & activates (high potency) ER Endoplasmic Reticulum (ER Ca2+ Store) IP3R->ER opens channel Ca_cytosol Increased Cytosolic Ca2+ ER->Ca_cytosol releases Ca2+ CellularResponse Cellular Responses Ca_cytosol->CellularResponse triggers

IP3 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data on the potency and binding affinity of this compound in comparison to IP3 for different IP3 receptor subtypes.

Table 1: Potency (EC50) of this compound and IP3 for Ca2+ Release

LigandIP3R SubtypeEC50 (nM)Reference
This compoundType 17.1 ± 0.5
IP3Type 1177 ± 26
This compoundPurified Type 111
IP3Purified Type 1100

Table 2: Binding Affinity (Kd/Ki) of this compound and IP3

LigandReceptor SourceKd/Ki (nM)Reference
This compoundCerebellum IP3R0.89 ± 0.05
IP3Cerebellum IP3R6.40 ± 0.48
This compoundPurified Type 110
IP3Purified Type 141

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Unidirectional 45Ca2+ Flux Assay in Permeabilized Cells

This protocol is adapted from studies measuring Ca2+ release from the intracellular stores of permeabilized hepatocytes.

Objective: To measure the amount of Ca2+ released from intracellular stores in response to this compound.

Materials:

  • Hepatocytes (or other cell type of interest)

  • Permeabilization buffer (e.g., 120 mM KCl, 30 mM HEPES, 1 mM EGTA, pH 7.2)

  • Saponin (B1150181)

  • Loading buffer (Permeabilization buffer with 2 mM ATP and an ATP-regenerating system)

  • 45CaCl2

  • This compound and IP3 stock solutions

  • Quenching solution (e.g., 2 mM LaCl3, 2 mM EGTA)

  • Scintillation fluid

Procedure:

  • Cell Preparation: Harvest and wash cells in a suitable buffer.

  • Permeabilization: Resuspend cells in permeabilization buffer containing a low concentration of saponin (e.g., 10 µg/mL) and incubate for 5-10 minutes on ice to selectively permeabilize the plasma membrane.

  • Loading with 45Ca2+: Pellet the permeabilized cells and resuspend in loading buffer. Add 45CaCl2 to the cell suspension and incubate for 30-45 minutes at 37°C to allow the intracellular stores to load with radioactive calcium.

  • Initiation of Ca2+ Release: Aliquot the loaded cells into tubes containing various concentrations of this compound or IP3.

  • Termination of Release: After a defined incubation time (e.g., 30-60 seconds), rapidly quench the reaction by adding ice-cold quenching solution.

  • Separation: Pellet the cells by centrifugation.

  • Measurement: Collect the supernatant, which contains the released 45Ca2+, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the amount of 45Ca2+ released as a percentage of the total releasable pool (determined by adding a Ca2+ ionophore like ionomycin). Plot the concentration-response curve to determine the EC50 value.

Calcium Release Assay Workflow Start Start: Cell Culture Permeabilize Permeabilize Cells (e.g., Saponin) Start->Permeabilize Load Load ER with 45Ca2+ Permeabilize->Load Stimulate Add this compound (or IP3) Load->Stimulate Quench Quench Reaction (e.g., LaCl3/EGTA) Stimulate->Quench Separate Separate Cells from Supernatant (Centrifugation) Quench->Separate Measure Measure Radioactivity in Supernatant Separate->Measure Analyze Data Analysis (EC50 determination) Measure->Analyze End End Analyze->End

Calcium Release Assay Workflow
Protocol 2: [3H]IP3 Binding Assay

This protocol is based on competitive binding assays used to determine the affinity of this compound for the IP3 receptor.

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace [3H]IP3 from its receptor.

Materials:

  • Cerebellar membranes or purified IP3 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • [3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

  • This compound and unlabeled IP3 stock solutions

  • Bovine serum albumin (BSA)

  • Glass fiber filters

  • Washing buffer (ice-cold binding buffer)

  • Scintillation fluid

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]IP3 (typically near its Kd value), and varying concentrations of unlabeled this compound or IP3 (for the standard curve). Include a tube for total binding (no competitor) and non-specific binding (excess unlabeled IP3).

  • Incubation: Incubate the reaction mixtures on ice for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound [3H]IP3 from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]IP3 binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Single-Channel Electrophysiology (Patch-Clamp)

This advanced technique allows for the direct observation of IP3R channel gating in response to this compound. The protocol is based on studies performed on isolated Xenopus laevis oocyte nuclei.

Objective: To record the single-channel currents of the IP3R activated by this compound and analyze its gating properties.

Materials:

  • Isolated Xenopus laevis oocyte nuclei (or other suitable preparation with exposed IP3Rs)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (containing this compound or IP3, and appropriate ions, e.g., 140 mM KCl, 10 mM HEPES, pH 7.2)

  • Bath solution (cytosol-like medium with controlled Ca2+ concentration)

  • ATP and an ATP-regenerating system

Procedure:

  • Preparation: Isolate the nuclei and place them in the recording chamber containing the bath solution.

  • Pipette Preparation: Pull patch pipettes to a suitable resistance (e.g., 5-10 MΩ) and fill with the pipette solution containing the desired concentration of this compound.

  • Giga-seal Formation: Approach the nuclear membrane with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal. This isolates a small patch of the membrane containing one or more IP3R channels.

  • Recording: Apply a command voltage and record the single-channel currents using the patch-clamp amplifier. Channel openings will appear as discrete steps in the current trace.

  • Data Acquisition: Digitize and record the current traces for subsequent analysis.

  • Data Analysis: Analyze the recordings to determine key channel gating parameters such as open probability (Po), mean open time, and mean closed time. Compare these parameters for channels activated by this compound and IP3.

This compound Mechanism of High Potency AdenophostinA This compound Structural_Mimicry Structural Mimicry of Essential IP3 Moieties AdenophostinA->Structural_Mimicry Additional_Interactions Additional Favorable Interactions AdenophostinA->Additional_Interactions IP3 IP3 IP3->Structural_Mimicry IP3R_BindingSite IP3R Binding Site Higher_Affinity Higher Binding Affinity IP3R_BindingSite->Higher_Affinity results in Structural_Mimicry->IP3R_BindingSite enables binding Additional_Interactions->IP3R_BindingSite enhances binding Increased_Potency Increased Potency for Channel Gating Higher_Affinity->Increased_Potency leads to

Logical Relationship of this compound's High Potency

Conclusion

This compound is a powerful and specific tool for probing the function of IP3 receptors. Its high potency allows for the investigation of channel gating and Ca2+ release with greater sensitivity than the natural agonist, IP3. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of intracellular Ca2+ signaling, contributing to a deeper understanding of cellular physiology and the development of novel therapeutic agents targeting this critical pathway.

References

Adenophostin A: A Potent Agonist for Probing IP3 Receptor-Mediated Calcium Signaling in the Xenopus Oocyte Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is a powerful tool for investigating inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-mediated calcium (Ca2+) signaling pathways.[1] Its high affinity for the IP3 receptor, surpassing that of IP3 itself, and its resistance to metabolic degradation make it an invaluable asset in the study of intracellular Ca2+ dynamics.[2][3] The Xenopus laevis oocyte expression system, with its large size and robust expression of heterologous proteins, provides an ideal cellular environment for elucidating the nuanced effects of this compound.[4][5]

This document provides detailed application notes and protocols for the utilization of this compound in Xenopus oocytes, focusing on its ability to induce Ca2+ release from intracellular stores and trigger store-operated Ca2+ entry (SOCE). Methodologies primarily center on the two-electrode voltage clamp (TEVC) technique to monitor Ca2+-activated chloride currents (ICl(Ca)) as a real-time indicator of changes in intracellular Ca2+.

Mechanism of Action

This compound directly binds to and activates IP3 receptors located on the endoplasmic reticulum (ER), prompting the release of stored Ca2+ into the cytoplasm. This rise in cytosolic Ca2+ can then activate endogenous Ca2+-activated chloride channels in the oocyte's plasma membrane, generating a measurable electrical current. Furthermore, the depletion of ER Ca2+ stores by this compound can initiate SOCE, a process involving the influx of extracellular Ca2+ through store-operated Ca2+ channels (SOCs).

A key characteristic of this compound is its ability to induce a slower, more sustained Ca2+ release compared to IP3, which can differentially activate downstream signaling events. At low concentrations, this compound has been observed to stimulate Ca2+ influx without causing a large, global release of Ca2+ from intracellular stores, suggesting a potential for localized signaling.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various studies and their observed effects on Ca2+ signaling in Xenopus oocytes.

Concentration RangeObserved EffectExperimental ReadoutReference
~10 pMStable, localized regions of Ca2+ release without propagation to the cell periphery.Confocal Imaging
Low concentrations (not specified)Stimulation of Ca2+ influx (SOCE) with minimal initial Ca2+ release from stores.Two-Electrode Voltage Clamp (ICl(Ca))
250 nMRapidly spreading global Ca2+ signals.Confocal Imaging
5-10 µM (final intraoocyte)Large Ca2+ release from stores followed by Ca2+ influx.Two-Electrode Voltage Clamp (ICl(Ca))

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

AdenophostinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ SOC Store-Operated Ca²⁺ Channel (SOC) Ca_ext->SOC Ca_cyto [Ca²⁺]i ↑ SOC->Ca_cyto Ca²⁺ Influx (SOCE) Cl_channel Ca²⁺-Activated Cl⁻ Channel Cl_out Cl⁻ Efflux Cl_channel->Cl_out Generates ICl(Ca) AdenoA This compound (Microinjected) IP3R IP₃ Receptor AdenoA->IP3R Binds & Activates IP3R->Ca_cyto Ca²⁺ Release Ca_cyto->Cl_channel Activates Ca_er Ca²⁺ Store Ca_er->SOC Depletion Signal Ca_er->IP3R Experimental_Workflow Harvest 1. Oocyte Harvesting & Defolliculation Inject_RNA 2. (Optional) cRNA Injection for Heterologous Protein Expression Harvest->Inject_RNA Incubate 3. Incubation (2-5 days) Harvest->Incubate If no cRNA injection Inject_RNA->Incubate TEVC_Setup 4. Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Inject_AdenoA 5. Microinjection of this compound TEVC_Setup->Inject_AdenoA Record 6. Record Ca²⁺-Activated Cl⁻ Currents (ICl(Ca)) Inject_AdenoA->Record Analyze 7. Data Analysis Record->Analyze

References

Application Notes and Protocols for Electrophysiological Recording with Adenophostin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenophostin A is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a key intracellular channel responsible for the release of calcium (Ca²⁺) from the endoplasmic reticulum.[1] Its high affinity and stability make it a valuable tool for investigating IP₃-mediated signaling pathways and their impact on cellular electrophysiology. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly utilizing the whole-cell patch-clamp technique.

Mechanism of Action

This compound mimics the action of endogenous IP₃, binding to and activating IP₃Rs located on the membrane of the endoplasmic reticulum. This activation leads to the release of stored Ca²⁺ into the cytoplasm, resulting in a transient increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i can modulate the activity of various ion channels and signaling proteins, thereby influencing the electrical properties of the cell, such as membrane potential, firing patterns, and synaptic transmission.

Extracellular Signal Extracellular Signal GPCR/RTK GPCR/RTK Extracellular Signal->GPCR/RTK activates PLC PLC GPCR/RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces IP3 Receptor (ER) IP3 Receptor (ER) IP3->IP3 Receptor (ER) activates This compound This compound This compound->IP3 Receptor (ER) potently activates Ca2+ Release Ca2+ Release IP3 Receptor (ER)->Ca2+ Release mediates Increased [Ca2+]i Increased [Ca2+]i Ca2+ Release->Increased [Ca2+]i Electrophysiological Response Electrophysiological Response Increased [Ca2+]i->Electrophysiological Response modulates

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Potency of this compound at the IP₃ Receptor

ParameterValueCell Type/PreparationReference
EC₅₀ (Ca²⁺ release)11 nMPurified and reconstituted IP₃R1[2]
Kᵢ ([³H]IP₃ binding)10 nMPurified and reconstituted IP₃R1[2]

Table 2: Effective Concentrations of this compound in Electrophysiology

ConcentrationApplication MethodCell TypeObserved EffectReference
0.3 µMIntracellular (patch pipette)Mouse oocytesInduction of Ca²⁺ oscillations and oocyte activation[3]
5-10 µMIntracellular (injection)Xenopus laevis oocytesLarge Ca²⁺ release and activation of Cl⁻ currents[4]
Low concentrationsIntracellular (injection)Xenopus laevis oocytesStimulation of Ca²⁺ influx without large-scale Ca²⁺ release

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or a suitable buffer (e.g., HEPES)

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom. Reconstitute the powder in nuclease-free water or a suitable buffer to a desired stock concentration (e.g., 1 mM). The choice of solvent may depend on the manufacturer's recommendations. For adenine-based compounds, dissolution in a small amount of dilute base (e.g., 0.05 N KOH) followed by dilution with water can be effective if solubility in water is limited.

  • Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Adenosine-based compounds are generally stable in aqueous solutions when stored frozen.

Protocol 2: Whole-Cell Patch-Clamp Recording with Intracellular this compound Application

This protocol describes the introduction of this compound into a neuron via the patch pipette during a whole-cell recording.

Materials:

  • External (Bath) Solution (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 5 HEPES, 2 CaCl₂, 2 MgSO₄. Adjust pH to 7.3-7.4 and osmolarity to ~300-310 mOsm. Continuously bubble with 95% O₂/5% CO₂.

  • Internal (Pipette) Solution: (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 and osmolarity to ~290-300 mOsm.

  • This compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution into the internal (pipette) solution to the desired final concentration (e.g., 0.3 - 10 µM). Keep the working solution on ice.

  • Patch pipettes (borosilicate glass, 3-5 MΩ resistance)

  • Standard patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system)

  • Cell preparation (e.g., cultured neurons or acute brain slices)

Procedure:

  • Prepare the Patch Pipette: Back-fill a patch pipette with the internal solution containing the desired concentration of this compound.

  • Establish a Giga-seal: Approach a target neuron and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette, including this compound, to diffuse into the cell.

  • Data Acquisition:

    • Voltage-Clamp: Hold the cell at a specific membrane potential (e.g., -70 mV) to record changes in membrane currents. Activation of Ca²⁺-dependent currents can be observed.

    • Current-Clamp: Record the cell's membrane potential to observe changes in resting membrane potential, firing frequency, and action potential waveform.

  • Data Analysis: Analyze the recorded data to quantify changes in electrophysiological parameters before and after the diffusion of this compound into the cell.

cluster_0 Preparation cluster_1 Recording Prepare ACSF Prepare ACSF Prepare Internal Solution Prepare Internal Solution Add this compound Add this compound Prepare Internal Solution->Add this compound Pull Pipettes Pull Pipettes Back-fill Pipette Back-fill Pipette Pull Pipettes->Back-fill Pipette Approach Neuron Approach Neuron Back-fill Pipette->Approach Neuron Form Giga-seal Form Giga-seal Approach Neuron->Form Giga-seal Rupture Membrane Rupture Membrane Form Giga-seal->Rupture Membrane Record Data Record Data Rupture Membrane->Record Data

Figure 2: Intracellular Application Workflow.

Protocol 3: Bath Application of this compound to Acute Brain Slices

This protocol is suitable for studying the effects of this compound on neuronal circuits within a brain slice.

Materials:

  • Same as Protocol 2, with the following modifications:

  • This compound Application Solution: Prepare the desired final concentration of this compound by diluting the stock solution into the ACSF on the day of the experiment.

  • Perfusion system for drug application.

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices from the desired brain region according to standard protocols.

  • Establish a Baseline Recording: Obtain a stable whole-cell recording from a neuron in the brain slice. Record baseline electrophysiological activity for a sufficient period (e.g., 5-10 minutes).

  • Bath Application: Switch the perfusion from the control ACSF to the ACSF containing this compound.

  • Record the Response: Continuously record the electrophysiological activity of the neuron during and after the application of this compound to observe its effects.

  • Washout: To test for reversibility, switch the perfusion back to the control ACSF.

  • Data Analysis: Compare the electrophysiological parameters during baseline, this compound application, and washout.

Expected Results

The application of this compound is expected to elicit a range of electrophysiological responses due to the increase in intracellular Ca²⁺. The specific effects will depend on the cell type, the concentration of this compound used, and the complement of Ca²⁺-sensitive ion channels and proteins present in the recorded neuron.

Potential Electrophysiological Changes:

  • Changes in Membrane Potential: An increase in [Ca²⁺]i can activate Ca²⁺-activated potassium (K⁺) channels, leading to hyperpolarization of the membrane potential. Conversely, activation of Ca²⁺-activated non-selective cation channels or chloride (Cl⁻) channels can lead to depolarization.

  • Alterations in Firing Pattern: The change in membrane potential and the modulation of various voltage-gated ion channels by Ca²⁺ can alter the firing pattern of neurons. This may manifest as an increase or decrease in firing frequency, or a switch from tonic to bursting firing mode.

  • Modulation of Synaptic Transmission: IP₃-mediated Ca²⁺ release can influence both presynaptic and postsynaptic mechanisms. Presynaptically, it can affect neurotransmitter release. Postsynaptically, it can modulate the function of neurotransmitter receptors and contribute to synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).

  • Activation of Ca²⁺-activated Currents: In voltage-clamp recordings, the direct activation of Ca²⁺-activated currents, such as IK(Ca) or ICAN, can be observed.

cluster_0 Potential Electrophysiological Outcomes This compound This compound IP3R Activation IP3R Activation This compound->IP3R Activation Ca2+ Release Ca2+ Release IP3R Activation->Ca2+ Release Increased [Ca2+]i Increased [Ca2+]i Ca2+ Release->Increased [Ca2+]i Membrane Potential Change Membrane Potential Change Increased [Ca2+]i->Membrane Potential Change Firing Pattern Alteration Firing Pattern Alteration Increased [Ca2+]i->Firing Pattern Alteration Synaptic Transmission Modulation Synaptic Transmission Modulation Increased [Ca2+]i->Synaptic Transmission Modulation Ca2+-activated Current Activation Ca2+-activated Current Activation Increased [Ca2+]i->Ca2+-activated Current Activation

Figure 3: Expected Electrophysiological Consequences.

Troubleshooting

  • No observable effect:

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure that the whole-cell configuration is stable and that the cell is healthy.

    • Consider that the cell type under investigation may have low expression levels of IP₃ receptors.

    • For intracellular application, allow sufficient time for this compound to diffuse from the pipette into the cell.

  • Rapid rundown of the response:

    • This could be due to desensitization of the IP₃ receptors or depletion of intracellular Ca²⁺ stores.

    • Use a minimal effective concentration of this compound.

  • Inconsistent results:

    • Prepare fresh working solutions of this compound for each experiment.

    • Minimize freeze-thaw cycles of the stock solution.

    • Ensure consistent experimental conditions (e.g., temperature, perfusion rate).

By following these protocols and considering the potential outcomes, researchers can effectively utilize this compound to dissect the intricate roles of IP₃-mediated Ca²⁺ signaling in neuronal function.

References

Application Notes and Protocols for Utilizing Fluorescent Calcium Indicators with Adenophostin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed guide for the selection and use of fluorescent calcium indicators in studies involving Adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. This document outlines the properties of commonly used indicators, provides detailed experimental protocols, and includes troubleshooting guidance for accurate and reproducible measurement of intracellular calcium dynamics.

Introduction to this compound and Calcium Signaling

This compound is a naturally occurring and highly potent agonist of all three subtypes of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2] Its binding to IP3Rs triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER), leading to a rapid increase in cytosolic Ca2+ concentration. The study of these Ca2+ signals is crucial for understanding a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Fluorescent calcium indicators are indispensable tools for visualizing and quantifying these dynamic changes in intracellular Ca2+.

Selecting the Appropriate Fluorescent Calcium Indicator

The choice of a fluorescent calcium indicator for use with this compound depends on several factors, including the specific experimental question, the instrumentation available, and the expected range of Ca2+ concentrations. The two main classes of chemical indicators are single-wavelength dyes and ratiometric dyes.

  • Single-wavelength indicators (e.g., Fluo-4, Rhod-2) exhibit an increase in fluorescence intensity upon binding to Ca2+. They are generally brighter and well-suited for confocal microscopy and high-throughput screening. However, they can be susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[3][4]

  • Ratiometric indicators (e.g., Fura-2) undergo a shift in their excitation or emission spectrum upon Ca2+ binding, allowing for the calculation of a ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement provides a more quantitative assessment of Ca2+ concentration that is less affected by variations in dye concentration and cell thickness.[3]

Quantitative Properties of Common Calcium Indicators

The following table summarizes the key properties of fluorescent calcium indicators suitable for monitoring this compound-induced Ca2+ release. In situ Kd values can vary depending on the cellular environment.

IndicatorTypeExcitation (nm)Emission (nm)In vitro Kd (nM)BrightnessKey Features
Fluo-4 Single-wavelength~494~516~345HighBright signal, well-suited for 488 nm laser lines, susceptible to loading artifacts.
Fura-2 Ratiometric~340 / ~380~510~145ModerateAllows for quantitative Ca2+ measurements, requires a UV light source.
Rhod-2 Single-wavelength~552~581~570ModerateRed-shifted, useful for multiplexing with green fluorophores, can accumulate in mitochondria.
Cal-520 Single-wavelength~492~514~320Very HighHigh signal-to-noise ratio, low background fluorescence.
X-Rhod-1 Single-wavelength~580~602~700ModerateFurther red-shifted, reduces phototoxicity and autofluorescence.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The diagram below illustrates the mechanism by which this compound induces intracellular calcium release.

AdenophostinA_Pathway AdenophostinA This compound IP3R IP3 Receptor (on ER) AdenophostinA->IP3R binds and activates Ca_release Ca2+ Release IP3R->Ca_release ER Endoplasmic Reticulum (Ca2+ Store) Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosolic_Ca Indicator Fluorescent Ca2+ Indicator Cytosolic_Ca->Indicator binds to Fluorescence Fluorescence Signal Indicator->Fluorescence emits Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Dye_Loading 2. Load with Ca2+ Indicator Cell_Culture->Dye_Loading Baseline 3. Record Baseline Fluorescence Dye_Loading->Baseline Stimulation 4. Add this compound Baseline->Stimulation Recording 5. Record Ca2+ Response Stimulation->Recording Analysis 6. Analyze Fluorescence Data Recording->Analysis

References

Troubleshooting & Optimization

Adenophostin A in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for working with Adenophostin A in aqueous solutions. This compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, playing a critical role in studies of intracellular calcium signaling.[1][2] Proper handling and understanding of its solubility and stability are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic molecules. This phenomenon, often called "solvent shock," occurs when the compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Here are some troubleshooting steps:

  • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously vortexing or stirring.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock to 1 mM in a solution containing a higher percentage of DMSO, and then further dilute this intermediate stock into your final aqueous buffer.

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.[4] However, be mindful of the temperature stability of this compound.

  • pH Adjustment: The solubility of compounds with ionizable groups like phosphates is often pH-dependent. While specific data for this compound is unavailable, you can empirically test the solubility in buffers with slightly different pH values around your experimental pH.

  • Lower the Final Concentration: It's possible that your target concentration exceeds the solubility limit of this compound in the aqueous buffer. Try working with a lower final concentration if your experimental design allows.

Q3: How should I store aqueous solutions of this compound?

A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light. Once dissolved in an aqueous buffer, it is recommended to prepare fresh solutions for each experiment. If short-term storage of an aqueous solution is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of phosphorylated compounds in aqueous solutions can be sensitive to pH and temperature.

Q4: Is this compound stable in aqueous solutions?

A4: There is a lack of specific, publicly available data on the degradation kinetics and half-life of this compound in various aqueous solutions. However, as a phosphorylated adenosine (B11128) analog, it is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. For critical experiments, it is advisable to use freshly prepared solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution (DMSO) Incomplete dissolution.Gently warm the solution and vortex thoroughly. If precipitation persists, the solubility limit in DMSO may have been exceeded.
Cloudiness or precipitation in cell culture media after adding this compound Solvent shock; exceeding solubility limit in media; interaction with media components.Follow the dilution best practices mentioned in FAQ Q2. Ensure the final DMSO concentration is minimal. Consider a lower final concentration of this compound.
Inconsistent experimental results Degradation of this compound in aqueous solution; inaccurate concentration due to precipitation.Prepare fresh aqueous solutions for each experiment. Visually inspect for any precipitation before use. Consider performing a stability test under your experimental conditions.
No biological activity observed Degradation of this compound; incorrect concentration.Use a fresh batch of this compound and prepare solutions immediately before the experiment. Verify the concentration of your stock solution.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile microcentrifuge tubes

Procedure for 10 mM Stock Solution in DMSO:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 669.32 g/mol .

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Procedure for Preparing a Working Solution in Aqueous Buffer:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for an additional 30-60 seconds to ensure the compound is fully dispersed.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound working solution in the aqueous buffer of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • Temperature-controlled incubator or water bath

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare a fresh working solution of this compound in your aqueous buffer at the desired concentration.

  • Immediately take a "time zero" sample by transferring an aliquot to a tube containing a quenching solution to stop any degradation. Store this sample at -80°C until analysis.

  • Incubate the remaining working solution at your desired experimental temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as in step 2.

  • Analyze all samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table provides a template for how such data could be presented. Researchers are encouraged to determine these values for their specific experimental conditions.

Table 1: Hypothetical Solubility and Stability Data for this compound

Parameter Solvent/Buffer Condition Value
Solubility DMSO25°C>10 mM (estimated)
Water25°CData not available
PBS (pH 7.4)25°CData not available
Stability (Half-life) PBS (pH 7.4)4°CData not available
PBS (pH 7.4)25°CData not available
PBS (pH 7.4)37°CData not available

Visualizations

This compound Signaling Pathway

This compound acts as a potent agonist at the IP3 receptor, leading to the release of calcium from the endoplasmic reticulum.

AdenophostinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor G-protein Coupled Receptor (GPCR) Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC activates IP3R IP3 Receptor (IP3R) IP3->IP3R binds to & activates Adenophostin_A This compound (Experimental Agonist) Adenophostin_A->IP3R binds to & potently activates Ca_ER Ca2+ IP3R->Ca_ER releases Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Cellular_Response Downstream Cellular Responses Ca_Cytosol->Cellular_Response

This compound activation of the IP3 receptor pathway.
Experimental Workflow for Troubleshooting Precipitation

A logical workflow for addressing precipitation issues when preparing aqueous solutions of this compound.

Precipitation_Troubleshooting Start Prepare this compound working solution Check_Precipitation Precipitation observed? Start->Check_Precipitation Proceed Proceed with experiment Check_Precipitation->Proceed No Troubleshoot Troubleshooting Steps Check_Precipitation->Troubleshoot Yes Step1 1. Use slow, dropwise addition to vortexing buffer Troubleshoot->Step1 Step2 2. Try stepwise dilution Step1->Step2 Step3 3. Gently warm the aqueous buffer Step2->Step3 Step4 4. Test different buffer pH Step3->Step4 Step5 5. Lower the final concentration Step4->Step5 Recheck Re-check for precipitation Step5->Recheck Recheck->Proceed Resolved Recheck->Troubleshoot Persistent

Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Troubleshooting Adenophostin A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenophostin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cells not showing a calcium response to this compound?

A1: A lack of response to this compound can stem from several factors, ranging from the compound's integrity to the health and type of cells used. Here's a systematic guide to troubleshooting this issue.

Possible Cause 1: this compound Integrity and Handling

  • Degradation: this compound, like many biologics, can be sensitive to storage conditions and freeze-thaw cycles. Ensure it has been stored correctly, typically at -20°C or below, and protected from light.

  • Solution Stability: The stability of this compound in aqueous solutions or cell culture media over time can be a factor. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution. While specific stability data for this compound in various buffers is limited, related compounds like adenosine (B11128) show good stability in aqueous solutions when stored properly.

Possible Cause 2: Cell Health and Experimental Conditions

  • Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells may not respond optimally.

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling pathways. It is advisable to use cells within a consistent and low passage number range.

  • IP3 Receptor Expression: this compound is a potent agonist of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. The cell line you are using must express sufficient levels of IP3 receptors to elicit a measurable calcium response. Verify the expression of IP3 receptors in your specific cell line through literature search or experimental validation (e.g., Western blot).

  • Cell Permeabilization (for intracellular delivery): If you are using a non-cell-permeant form of this compound on intact cells, it will not be able to reach its intracellular target, the IP3 receptor. For intact cells, a cell-permeant version or a method to introduce the compound into the cytoplasm (e.g., microinjection, reversible permeabilization with agents like streptolysin O) is necessary. For permeabilized cell assays, ensure the permeabilization protocol is effective without compromising the integrity of the intracellular calcium stores.

Possible Cause 3: Assay-Specific Parameters

  • Calcium Indicator Dye Loading: Inadequate loading of calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM) will result in a poor signal-to-noise ratio. Optimize dye concentration and loading time for your specific cell type.

  • Detection Method: Ensure your detection instrument (e.g., fluorescence plate reader, flow cytometer, microscope) is set up with the correct excitation and emission wavelengths for the chosen calcium indicator.

Q2: What are the appropriate controls for an this compound calcium flux experiment?

A2: Including proper controls is critical for interpreting your results accurately.

  • Positive Controls:

    • Ionomycin or Thapsigargin: To confirm that the cells are capable of mobilizing calcium and that the detection system is working correctly, use a calcium ionophore like Ionomycin (typically 1-10 µM) or a SERCA pump inhibitor like Thapsigargin (typically 1-2 µM).[1] These agents will induce a large, sustained increase in intracellular calcium, representing the maximum possible response.[1]

    • ATP or Carbachol (B1668302): In many cell types, purinergic or muscarinic receptors are endogenously expressed and coupled to the IP3 pathway. Agonists like ATP or carbachol can be used as a positive control to confirm the functionality of the endogenous signaling cascade leading to IP3 production and subsequent calcium release.

  • Negative Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or a specific buffer) to ensure that the solvent itself does not elicit a calcium response.

    • IP3 Receptor Antagonist: To confirm that the observed calcium release is specifically mediated by IP3 receptors, pre-incubate the cells with a known IP3 receptor antagonist, such as heparin (in permeabilized cells) or Xestospongin C. The response to this compound should be significantly diminished or abolished in the presence of the antagonist.

Q3: My cells show an initial response to this compound, but it is transient or I cannot get a second response. Why?

A3: This phenomenon is likely due to IP3 receptor desensitization or inactivation.

  • High Agonist Potency: this compound is a very potent agonist, approximately 10-fold more potent than IP3 itself.[2][3] High concentrations can lead to a rapid and robust release of calcium, which in turn can trigger negative feedback mechanisms that inactivate the IP3 receptors.[4]

  • Troubleshooting Desensitization:

    • Titrate this compound Concentration: Use the lowest effective concentration of this compound to elicit a response. Perform a dose-response curve to determine the optimal concentration for your experiments.

    • Time Between Stimulations: If you are attempting to elicit multiple responses, allow sufficient time for the IP3 receptors to recover from the initial stimulation and for intracellular calcium levels to return to baseline. The recovery time can vary between cell types.

Quantitative Data Summary

The potency of this compound, as indicated by its half-maximal effective concentration (EC50), can vary depending on the IP3 receptor subtype and the experimental system. The following table summarizes a selection of reported EC50 values.

Cell Line/SystemIP3 Receptor Subtype(s)This compound EC50 (nM)Inositol 1,4,5-trisphosphate (IP3) EC50 (nM)Reference
Permeabilized DT40-IP3R1 cellsType 11.8 ± 0.221 ± 3
Permeabilized DT40-IP3R2 cellsType 22.9 ± 0.424 ± 2
Permeabilized DT40-IP3R3 cellsType 31.9 ± 0.225 ± 3
Purified and reconstituted IP3R1Type 111100

Key Experimental Protocols

Detailed Protocol: Calcium Flux Assay in Intact Adherent Cells Using a Fluorescent Plate Reader

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

Materials:

  • Adherent cells cultured in a black-walled, clear-bottom 96-well plate

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Positive control (e.g., Ionomycin or ATP)

  • Negative control (e.g., IP3 receptor antagonist like Xestospongin C)

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading Solution Preparation: Prepare a fresh dye loading solution. For example, for Fluo-4 AM, mix the dye with an equal volume of Pluronic F-127 before diluting it in the Assay Buffer to a final concentration of 2-5 µM.

  • Dye Loading: Remove the cell culture medium and wash the cells once with Assay Buffer. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently remove the dye loading solution and wash the cells twice with Assay Buffer to remove any extracellular dye. After the final wash, leave a sufficient volume of Assay Buffer in each well for the assay.

  • Compound Plate Preparation: Prepare a separate 96-well plate with your test compounds. This should include a dilution series of this compound, positive controls, and vehicle controls.

  • Instrument Setup: Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total duration that captures the entire calcium transient (e.g., 2-5 minutes).

  • Assay Execution:

    • Place the cell plate in the plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established (e.g., after 15-30 seconds), use the instrument's injectors to add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence to capture the calcium response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity following compound addition is typically used to generate dose-response curves and calculate EC50 values.

Visualizations

Signaling Pathway of this compound

AdenophostinA_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus GPCR GPCR Stimulus->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R Adenophostin_A This compound (experimental) Adenophostin_A->IP3R ER Endoplasmic Reticulum (ER) [Ca2+] IP3R->ER Opens channel Ca2_cytosol Cytosolic Ca2+ Increase ER->Ca2_cytosol Ca2+ release Cellular_Response Cellular Response Ca2_cytosol->Cellular_Response

Caption: Signaling pathway of this compound and endogenous IP3.

Experimental Workflow for a Calcium Flux Assay

Calcium_Flux_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Dye_Loading Load cells with calcium indicator dye Seed_Cells->Dye_Loading Wash_Cells Wash to remove extracellular dye Dye_Loading->Wash_Cells Baseline_Reading Measure baseline fluorescence Wash_Cells->Baseline_Reading Add_Compound Add this compound or controls Baseline_Reading->Add_Compound Kinetic_Reading Measure fluorescence kinetically Add_Compound->Kinetic_Reading Data_Analysis Analyze data and calculate EC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a calcium flux assay.

Troubleshooting Logic for Lack of Response

Troubleshooting_Logic No_Response No response to This compound Check_Positive_Control Does positive control (e.g., Ionomycin) work? No_Response->Check_Positive_Control Check_Endogenous_Agonist Does endogenous agonist (e.g., ATP) work? Check_Positive_Control->Check_Endogenous_Agonist Yes Issue_Detection Issue with dye loading or instrument setup Check_Positive_Control->Issue_Detection No Issue_IP3R Issue with IP3R expression or function Check_Endogenous_Agonist->Issue_IP3R No Issue_Adenophostin Issue with this compound (potency, delivery) Check_Endogenous_Agonist->Issue_Adenophostin Yes Issue_Upstream_Signaling Issue with upstream signaling (GPCR, PLC) Check_Endogenous_Agonist->Issue_Upstream_Signaling No, but Ionomycin works

Caption: Troubleshooting logic for no response to this compound.

References

Technical Support Center: Optimizing Adenophostin A for Maximal Ca²+ Release

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Adenophostin A in experiments aimed at studying intracellular Ca²⁺ release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Ca²⁺ release?

A1: this compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2][3][4] It mimics the action of the natural second messenger, IP₃, but with significantly higher potency.[1] By binding to and activating IP₃Rs located on the membrane of the endoplasmic reticulum (ER), it opens these channels, leading to the release of stored Ca²⁺ from the ER into the cytoplasm.

Q2: How much more potent is this compound compared to IP₃?

A2: this compound is approximately 10 times more potent than IP₃ at each of the three IP₃ receptor subtypes. This means that a lower concentration of this compound is required to elicit the same level of Ca²⁺ release as IP₃.

Q3: What is a typical starting concentration range for this compound in an experiment?

A3: A common starting point for this compound concentration is a logarithmic dilution series, for example, from 1 nM to 10 µM. Given its high potency, with EC₅₀ values in the low nanomolar range for purified receptors, it is crucial to start with very low concentrations to establish a dose-response curve. For intact cell experiments, slightly higher concentrations might be needed depending on cell permeability and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like sterile, nuclease-free water or a buffer appropriate for your experimental system. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your experimental buffer immediately before use.

Q5: Can this compound activate Ca²⁺ influx from the extracellular space?

A5: Yes, besides releasing Ca²⁺ from intracellular stores, this compound can also stimulate Ca²⁺ influx across the plasma membrane. This process is often referred to as store-operated Ca²⁺ entry (SOCE), which is triggered as a consequence of the depletion of ER Ca²⁺ stores.

Troubleshooting Guide

Issue: No observable Ca²⁺ release after applying this compound.

  • Potential Cause 1: Concentration is too low.

    • Recommended Solution: Increase the concentration of this compound. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell type and experimental conditions.

  • Potential Cause 2: Degraded this compound.

    • Recommended Solution: Prepare a fresh stock solution from a new vial of the compound. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Potential Cause 3: Low or depleted intracellular Ca²⁺ stores.

    • Recommended Solution: Ensure that the endoplasmic reticulum Ca²⁺ stores are sufficiently loaded before the experiment. Pre-incubating cells with a SERCA pump inhibitor like thapsigargin (B1683126) can be used as a positive control to confirm that the stores can indeed release Ca²⁺.

  • Potential Cause 4: The cell type does not express sufficient levels of IP₃ receptors.

    • Recommended Solution: Verify the expression of IP₃ receptors in your cell line using techniques like Western blotting or qPCR. Choose a cell model known to have a robust IP₃ signaling pathway if necessary.

Issue: High background Ca²⁺ signal or spontaneous Ca²⁺ oscillations.

  • Potential Cause 1: Cell stress or damage during handling.

    • Recommended Solution: Handle cells gently during plating, washing, and dye loading to minimize mechanical stress. Ensure all solutions are at the correct temperature and pH.

  • Potential Cause 2: Phototoxicity from the Ca²⁺ indicator dye.

    • Recommended Solution: Reduce the excitation light intensity and/or the frequency of image acquisition to minimize phototoxicity. Ensure the dye concentration and loading time are optimized.

Issue: High variability between experimental replicates.

  • Potential Cause 1: Inconsistent cell seeding or health.

    • Recommended Solution: Ensure a homogenous cell suspension before seeding to achieve consistent cell density across wells. Only use cells from a healthy, sub-confluent culture.

  • Potential Cause 2: Pipetting inaccuracies.

    • Recommended Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of this compound.

  • Potential Cause 3: Compound precipitation.

    • Recommended Solution: Visually inspect the stock and working solutions for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells (typically <0.1%).

Data Presentation

Table 1: Potency (EC₅₀) of this compound and IP₃ on Purified IP₃ Receptor Subtypes

AgonistIP₃R Type 1IP₃R Type 2IP₃R Type 3
This compound ~11 nM~1.6 nM~1.7 nM
IP₃ ~100 nM~22 nM~19 nM

Data compiled from studies on purified and reconstituted IP₃ receptors, and permeabilized DT40 cells expressing single subtypes. Absolute values can vary depending on the experimental system.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for Ca²⁺ Release

This protocol provides a general framework for a fluorescence-based Ca²⁺ assay using a fluorescent indicator like Fura-2 or Fluo-4.

  • Cell Preparation:

    • Seed cells onto a suitable plate (e.g., 96-well black, clear-bottom plate) at an appropriate density to achieve 70-90% confluency on the day of the experiment.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Loading with Ca²⁺ Indicator Dye:

    • Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells gently with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the loading buffer to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.

    • After incubation, wash the cells gently with the physiological buffer to remove excess dye.

  • This compound Preparation and Application:

    • Prepare a series of dilutions of this compound in the physiological buffer. A typical concentration range for the dose-response curve would be from 0.1 nM to 10 µM.

    • Include a vehicle control (buffer only) and a positive control for maximal Ca²⁺ release (e.g., ionomycin).

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Set the appropriate excitation and emission wavelengths for the chosen Ca²⁺ indicator.

    • Establish a stable baseline fluorescence reading for a few minutes.

    • Add the different concentrations of this compound (and controls) to the respective wells.

    • Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximal Ca²⁺ release for that concentration.

  • Data Analysis:

    • For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response at each concentration as a percentage of the maximal response obtained with a saturating concentration of this compound or ionomycin.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to fit the curve and determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal response.

Mandatory Visualizations

cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm IP3R IP3 Receptor Ca_Cytosol Increased Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Store AdenophostinA This compound AdenophostinA->IP3R Binds & Activates

Caption: this compound signaling pathway for Ca²⁺ release.

Start Start: Seed Cells LoadDye Load with Ca2+ Indicator Dye (e.g., Fluo-4 AM) Start->LoadDye Wash1 Wash to Remove Excess Dye LoadDye->Wash1 Baseline Measure Baseline Fluorescence Wash1->Baseline AddAgonist Add this compound (Dose-Response Concentrations) Baseline->AddAgonist Experiment Start Record Record Fluorescence Change Over Time AddAgonist->Record Analyze Analyze Data: - Normalize Response - Plot Dose-Response Curve - Calculate EC50 Record->Analyze End End: Optimal Concentration Determined Analyze->End

Caption: Experimental workflow for optimizing this compound.

References

Adenophostin A and IP3 Receptor Modulation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adenophostin A in studies of inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-mediated calcium (Ca2+) signaling. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and visualizations of key concepts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with IP3 receptors?

This compound is a potent, naturally occurring agonist of all three subtypes of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2][3][4][5] Structurally distinct from IP3, it is a full agonist that binds to the same site on the receptor. Its higher potency is attributed to a unique cation-π interaction between its adenine (B156593) moiety and a conserved arginine residue within the IP3-binding core, a feature absent in IP3. This interaction, along with the positioning of its phosphate (B84403) groups, leads to a more effective closure of the clam-like IP3-binding core, resulting in channel activation.

Q2: Does this compound prevent desensitization of the IP3 receptor?

Current evidence does not support the idea that this compound prevents desensitization of the IP3 receptor. Like IP3, this compound induces a phenomenon known as "quantal Ca2+ release," where an initial rapid release of Ca2+ is followed by a slower phase or termination, even in the continued presence of the agonist. This suggests that the receptor still undergoes a process of inactivation or desensitization. The sustained signaling sometimes observed with this compound is more likely attributable to its high potency and resistance to metabolic degradation compared to IP3, which is rapidly metabolized by cellular enzymes.

Q3: Is this compound selective for specific IP3 receptor subtypes?

No, this compound is a potent agonist for all three mammalian IP3 receptor subtypes (IP3R1, IP3R2, and IP3R3). Studies in cell lines expressing homogenous populations of each receptor subtype have shown that the determinants of high-affinity binding are indistinguishable among them. Therefore, it should not be considered a subtype-selective agonist.

Q4: What are the key advantages of using this compound over IP3 in experiments?

The primary advantages of this compound are its higher potency and metabolic stability. It typically exhibits an approximately 10-fold greater affinity for the IP3R than IP3 itself. Furthermore, it is not degraded by the phosphatases and kinases that rapidly metabolize IP3, leading to a more sustained receptor activation and cellular response. This makes it particularly useful for experiments requiring prolonged or maximal activation of IP3Rs.

Q5: How should I handle and store this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare concentrated stock solutions in a suitable buffer (e.g., water or a buffer of neutral pH) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution at room temperature for extended periods may be limited, so it is best to prepare working dilutions fresh for each experiment.

Troubleshooting Guides

Issue 1: No or weak cellular response to this compound in Ca2+ imaging experiments.

  • Possible Cause 1: Inadequate concentration.

    • Solution: Although potent, the optimal concentration can vary between cell types and experimental conditions. Perform a dose-response curve to determine the EC50 in your system. Start with concentrations in the low nanomolar range and titrate up to the micromolar range.

  • Possible Cause 2: Poor cell health or compromised Ca2+ stores.

    • Solution: Ensure cells are healthy and not overly confluent. Check the integrity of intracellular Ca2+ stores by treating with a SERCA pump inhibitor like thapsigargin (B1683126) to induce a maximal release. If the response to thapsigargin is also weak, there may be an issue with Ca2+ store loading or cell viability.

  • Possible Cause 3: Ineffective delivery to the cytosol.

    • Solution: For intact cells, ensure your delivery method (e.g., microinjection, cell-permeant ester form) is effective. For permeabilized cells, confirm that the permeabilization protocol is optimal and does not damage the endoplasmic reticulum.

  • Possible Cause 4: Degradation of this compound.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Observing rapid signal termination, suggesting desensitization.

  • Possible Cause: This is the expected behavior of the IP3 receptor.

    • Explanation: The IP3 receptor naturally undergoes a process of inactivation following activation, leading to quantal Ca2+ release. This is not a failure of the compound. The sustained action of this compound is relative to the very rapid degradation of IP3.

    • Experimental Consideration: If a more prolonged Ca2+ signal is required, experimental strategies could include continuous perfusion of this compound or using experimental systems with slower Ca2+ buffering.

Issue 3: High background signal or spontaneous Ca2+ oscillations.

  • Possible Cause 1: Excessive this compound concentration.

    • Solution: A very high concentration of this potent agonist can lead to maximal and sustained store depletion, which might be misinterpreted as a high background. Refer to your dose-response curve and use the lowest effective concentration.

  • Possible Cause 2: Cell stress or over-manipulation.

    • Solution: Minimize cell stress during experimental procedures. Ensure buffers are at the correct temperature and pH. Excessive dye loading or phototoxicity from the imaging laser can also induce spontaneous Ca2+ activity.

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of this compound in comparison to IP3.

Table 1: Ligand Binding Affinities for IP3 Receptor Type 1 (IP3R1)

LigandReceptor FragmentKD (nM)Method
IP3N-terminal (NT)~10-fold higher than AdAFluorescence Polarization
This compoundN-terminal (NT)~10-fold lower than IP3Fluorescence Polarization
IP3IP3-Binding Core (IBC)~10-fold higher than AdAFluorescence Polarization
This compoundIP3-Binding Core (IBC)~10-fold lower than IP3Fluorescence Polarization

Data compiled from studies utilizing fluorescence polarization and [3H]IP3 competition assays. The N-terminal (NT) region encompasses the IP3-Binding Core (IBC).

Table 2: Potency for Ca2+ Release via Different IP3R Subtypes

LigandIP3R SubtypeRelative Potency (vs. IP3)
This compoundIP3R1~10-fold more potent
This compoundIP3R2~10-fold more potent
This compoundIP3R3~10-fold more potent

Data derived from Ca2+ release assays in permeabilized DT40 cells stably expressing single mammalian IP3R subtypes.

Experimental Protocols

Protocol 1: In Vitro Ca2+ Release Assay in Permeabilized Cells

This protocol is adapted from studies measuring Ca2+ release from the endoplasmic reticulum of permeabilized cells.

  • Cell Preparation:

    • Culture cells (e.g., DT40 cells stably expressing a single IP3R subtype) to an appropriate density.

    • Harvest cells by centrifugation and wash with a cytosol-like medium (CLM) lacking Ca2+.

  • Permeabilization:

    • Resuspend cells in CLM and permeabilize using a suitable agent (e.g., saponin). The concentration and incubation time should be optimized for the specific cell type to ensure plasma membrane permeabilization without damaging the ER.

  • Ca2+ Store Loading:

    • Add ATP to the permeabilized cell suspension to fuel the SERCA pumps and allow for Ca2+ uptake into the ER.

    • Include a fluorescent Ca2+ indicator (e.g., Fura-2, Fluo-4) that will report changes in extra-reticular Ca2+ concentration.

  • Initiating Ca2+ Release:

    • Once the Ca2+ stores are loaded (indicated by a stable low extra-reticular Ca2+ concentration), add thapsigargin to inhibit further Ca2+ uptake by SERCA pumps.

    • Add varying concentrations of this compound or IP3 to the cell suspension.

  • Data Acquisition:

    • Monitor the fluorescence of the Ca2+ indicator over time using a fluorometer or a fluorescence plate reader. The increase in fluorescence corresponds to the release of Ca2+ from the ER.

  • Data Analysis:

    • Quantify the amount of Ca2+ released for each agonist concentration. The data can be normalized to the maximal release induced by a Ca2+ ionophore like ionomycin.

    • Plot the concentration-response curves to determine the EC50 for each agonist.

Protocol 2: Competitive Ligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound by competing with a radiolabeled ligand.

  • Preparation of Receptor Source:

    • Use purified IP3R protein, receptor fragments (e.g., the N-terminal region), or membrane preparations from cells overexpressing the receptor.

  • Assay Buffer:

    • Prepare a suitable binding buffer (e.g., a cytosol-like medium) at the desired pH and temperature (e.g., 4°C).

  • Binding Reaction:

    • In a series of tubes, combine the receptor preparation with a fixed, low concentration of [3H]IP3.

    • Add increasing concentrations of unlabeled "cold" competitor ligand (either IP3 or this compound).

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 10 minutes at 4°C).

  • Separation of Bound and Free Ligand:

    • Terminate the reaction and separate the receptor-bound [3H]IP3 from the free [3H]IP3. This can be achieved by rapid filtration through a filter that retains the protein, followed by washing.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [3H]IP3 binding against the logarithm of the competitor concentration.

    • Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that inhibits 50% of [3H]IP3 binding).

    • Calculate the equilibrium dissociation constant (KD) for the competitor using the Cheng-Prusoff equation.

Visualizations

IP3R_Activation_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 2. Cleavage IP3_Molecule IP3 PIP2->IP3_Molecule IP3R IP3 Receptor Ca_Store Ca2+ Store IP3R->Ca_Store 4. Channel Opening Ca_Cytosol Cytosolic Ca2+ (Signal) Ca_Store->Ca_Cytosol 5. Ca2+ Release Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Activation IP3_Molecule->IP3R 3. Binding & Activation AdenophostinA This compound AdenophostinA->IP3R Potent Binding & Activation

Caption: Canonical IP3 signaling pathway and the action of this compound.

Experimental_Workflow_Ca_Release A 1. Prepare Permeabilized Cell Suspension B 2. Load ER with Ca2+ (add ATP) A->B C 3. Monitor Baseline Cytosolic Ca2+ (Fluorescent Indicator) B->C D 4. Inhibit SERCA Pumps (add Thapsigargin) C->D E 5. Add Agonist (IP3 or this compound) D->E F 6. Record Ca2+ Release Profile (Fluorometry) E->F G 7. Analyze Data (Dose-Response Curve, EC50) F->G AdenophostinA_vs_IP3 cluster_IP3 IP3 cluster_AdA This compound IP3_Affinity Lower Affinity (~10x higher KD) IP3R IP3 Receptor IP3_Affinity->IP3R IP3_Metabolism Rapidly Metabolized (Phosphatases/Kinases) IP3_Signal Transient Signal IP3_Metabolism->IP3_Signal AdA_Affinity Higher Affinity (~10x lower KD) AdA_Affinity->IP3R AdA_Metabolism Metabolically Stable (Resistant to degradation) AdA_Signal Sustained Signal AdA_Metabolism->AdA_Signal

References

Technical Support Center: Adenophostin A in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of Adenophostin A in cellular assays. While this compound is a highly potent and specific agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its unique properties can sometimes lead to unexpected results that may be mistaken for off-target effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have significant off-target binding to other proteins like kinases or GPCRs?

A1: Currently, there is no substantial evidence in the published literature to suggest that this compound has significant off-target binding to other protein classes such as kinases or G protein-coupled receptors. Its activity is highly specific to the IP₃ receptor, to which it binds with an affinity that is typically 10-fold higher than that of IP₃ itself.[1] The unusual or unexpected cellular responses observed are generally attributed to the potency and specific nature of its interaction with the IP₃R rather than interactions with other proteins.

Q2: Why does this compound induce a different calcium signaling profile compared to IP₃?

A2: this compound and IP₃, while both agonists of the IP₃R, can elicit distinct calcium signals.[2] This can be due to several factors:

  • Higher Potency: this compound is significantly more potent than IP₃, meaning lower concentrations are required to activate the receptor.[2][3]

  • Metabolic Stability: Unlike IP₃, this compound is not readily metabolized by the enzymes that degrade IP₃. This leads to a more sustained activation of the IP₃R and prolonged calcium signals.

  • Differential Activation of Store-Operated Calcium Entry (SOCE): Some studies suggest that this compound can activate the calcium release-activated calcium current (Icrac) and SOCE under conditions of weak intracellular calcium buffering where IP₃ is ineffective.[4] This suggests a distinct mechanism of action on the coupling between IP₃Rs and store-operated channels.

Q3: Can this compound cause cytotoxicity?

A3: While not a classical cytotoxic agent, high concentrations of this compound leading to prolonged and excessive elevation of intracellular calcium can induce cytotoxicity through pathways such as apoptosis or necrosis. If you observe unexpected cell death, it is crucial to perform a dose-response experiment to determine if the effect is concentration-dependent.

Troubleshooting Guides

Issue 1: Unexpectedly prolonged or robust calcium signal compared to IP₃.

  • Possible Cause: This is likely due to the high potency and metabolic stability of this compound. The sustained presence of the agonist leads to prolonged IP₃R activation.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. You will likely need a significantly lower concentration of this compound compared to IP₃.

    • Reduce Incubation Time: For endpoint assays, consider reducing the incubation time with this compound to avoid overstimulation.

    • Use a Reversible Antagonist: To confirm the signal is IP₃R-mediated, you can use a known IP₃R antagonist like heparin in permeabilized cells to see if it blocks the effect.

Issue 2: Observation of calcium influx (SOCE) without apparent complete depletion of intracellular stores.

  • Possible Cause: Studies in Xenopus oocytes have shown that low concentrations of this compound can stimulate calcium influx without completely emptying the IP₃-sensitive intracellular calcium stores. This effect is still mediated by the IP₃R. It is hypothesized that this compound may release calcium from a subpopulation of stores that are tightly coupled to store-operated channels.

  • Troubleshooting Steps:

    • Confirm Store Depletion: Use a SERCA pump inhibitor like thapsigargin (B1683126) to independently assess the total capacity of the calcium stores. Compare the calcium release by this compound to that by thapsigargin.

    • Measure SOCE Directly: Use electrophysiological techniques (patch-clamp) to measure Icrac or calcium imaging in calcium-free medium followed by re-addition of calcium to specifically assess SOCE.

    • IP₃R Knockdown/Knockout: In relevant cell lines, use siRNA or CRISPR-Cas9 to reduce or eliminate IP₃R expression to confirm the channel's involvement in the observed calcium influx.

Issue 3: High variability between experimental replicates.

  • Possible Cause: The high potency of this compound can make assays very sensitive to minor variations in concentration or cell conditions.

  • Troubleshooting Steps:

    • Ensure Accurate Pipetting: Use calibrated pipettes and careful technique, especially when preparing dilute solutions of this compound.

    • Maintain Consistent Cell Health and Density: Ensure that cells are healthy, within a consistent passage number range, and plated at a uniform density.

    • Pre-treat with Vehicle Control: Always include a vehicle-only control to establish a baseline and ensure the solvent is not affecting the cells.

Quantitative Data

The following table summarizes the potency of this compound and its analogues in stimulating calcium release from different IP₃ receptor subtypes expressed in permeabilized DT40 cells.

CompoundIP₃R1 pEC₅₀IP₃R2 pEC₅₀IP₃R3 pEC₅₀
IP₃ 6.78 ± 0.056.71 ± 0.076.78 ± 0.05
This compound 8.01 ± 0.047.91 ± 0.058.03 ± 0.04
manno-Adenophostin A 6.64 ± 0.036.42 ± 0.036.54 ± 0.03
xylo-Adenophostin A 7.02 ± 0.066.96 ± 0.067.05 ± 0.05
3"-dephospho-AdA 6.74 ± 0.036.60 ± 0.036.69 ± 0.04
2',3"-didephospho-AdA < 5< 5< 5

Data adapted from Saleem et al., 2013. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the IP₃ receptor in cell lysates or purified receptor preparations.

  • Preparation of Membranes: Prepare cell or tissue lysates containing IP₃ receptors according to standard protocols. Cerebellar tissue is often used due to its high IP₃R expression.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.3 at 4°C.

  • Binding Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µg of membrane protein

      • 1 nM [³H]IP₃ (radiolabeled ligand)

      • Varying concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M)

      • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate on ice for 10 minutes.

  • Termination: Terminate the binding reaction by adding ice-cold assay buffer and rapidly filtering through GF/B glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]IP₃ bound against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

This protocol measures changes in intracellular calcium concentration in response to this compound stimulation.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., HBSS) containing Ca²⁺ and Mg²⁺.

    • Incubate cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature or 37°C, depending on the cell type.

    • Wash the cells twice with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio for 1-2 minutes.

  • Stimulation: Add this compound at the desired final concentration and continue recording the fluorescence ratio.

  • Calibration (Optional): At the end of the experiment, add ionomycin (B1663694) to determine the maximum fluorescence ratio (Rₘₐₓ), followed by a calcium chelator like EGTA to determine the minimum ratio (Rₘᵢₙ) for calibration of Ca²⁺ concentration.

  • Data Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient.

Protocol 3: LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

  • Cell Plating: Plate cells in a 96-well plate and grow to the desired confluency.

  • Treatment:

    • Treat cells with a range of this compound concentrations for a specified period (e.g., 24 hours).

    • Include a vehicle-only negative control.

    • Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer provided in a commercial kit for 45 minutes before measurement).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (containing substrate and cofactor) from a commercial kit to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100

Visualizations

AdenophostinA_Signaling cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 SOC Store-Operated Channel (SOC) Ca_Cytosol Ca2+ (Cytosol) SOC->Ca_Cytosol Influx IP3R IP3 Receptor IP3R->SOC Activates via Store Depletion Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_ER->Ca_Cytosol IP3->IP3R Binds & Activates AdenophostinA This compound AdenophostinA->IP3R Binds & Potently Activates Downstream Downstream Ca2+ Signaling Ca_Cytosol->Downstream

Caption: Canonical IP₃ and this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with This compound Q1 Is the Ca2+ signal prolonged or overly robust? Start->Q1 A1 Perform dose-response. Reduce concentration/ incubation time. Q1->A1 Yes Q2 Is Ca2+ influx observed without full store depletion? Q1->Q2 No End Re-evaluate results with optimized protocol. A1->End A2 Confirm store depletion with thapsigargin. Directly measure SOCE. Q2->A2 Yes Q3 Is there unexpected cell death? Q2->Q3 No A2->End A3 Perform cytotoxicity assay (e.g., LDH) across a range of concentrations. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for this compound experiments.

SOCE_Model cluster_membrane Plasma Membrane cluster_er ER Lumen Orai1 Orai1 Channel Ca_Influx Ca2+ Influx Orai1->Ca_Influx Ca_Store Ca2+ STIM1 STIM1 Ca_Store->STIM1 Dissociation leads to STIM1 Unfolding IP3R IP3 Receptor IP3R->Ca_Store Ca2+ Release Hypothesis Hypothesis: This compound may cause localized, profound Ca2+ depletion near STIM1/Orai1 junctions, leading to robust SOCE activation even when global stores are not fully depleted. IP3R->Hypothesis STIM1->Orai1 Translocates & Gates AdenophostinA This compound AdenophostinA->IP3R Potent Activation

Caption: Model for potent SOCE activation by this compound.

References

Improving signal-to-noise ratio in Adenophostin A calcium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Adenophostin A calcium assays and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce a calcium signal?

This compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2][3][4] Structurally distinct from IP3, it mimics the essential binding components, allowing it to bind to and activate IP3Rs located on the endoplasmic reticulum (ER).[1] This activation opens the IP3R channels, leading to the release of stored calcium (Ca2+) from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

Q2: What is a calcium assay and why is it used to study this compound?

A calcium assay is a technique used to measure changes in intracellular calcium concentrations. These assays commonly utilize fluorescent indicator dyes that emit light upon binding to calcium. Since this compound's primary function is to trigger the release of intracellular calcium, calcium assays provide a direct method to quantify its activity and potency at the IP3 receptor.

Q3: What are the key steps in a typical this compound calcium assay?

A typical workflow involves:

  • Cell Preparation: Seeding and culturing cells to an appropriate density.

  • Dye Loading: Incubating the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Introducing this compound to stimulate the cells.

  • Signal Detection: Measuring the change in fluorescence over time using a fluorescence plate reader, microscope, or flow cytometer.

  • Data Analysis: Quantifying the calcium response.

Q4: How do I choose the right calcium indicator dye for my experiment?

The ideal dye should have a low basal fluorescence and a large fluorescence change in response to small calcium concentration changes, resulting in a good signal-to-noise ratio. Key considerations include:

  • Signal-to-Noise Ratio (SNR): Dyes like Cal-520 have been shown to provide a high SNR.

  • Wavelength: Choose a dye compatible with your detection instrument's excitation and emission filters.

  • Kinetics: The dye should have fast calcium binding and dissociation rates to accurately report transient changes.

  • Dynamic Range: This refers to the fold-increase in fluorescence upon calcium binding. Fluo-4, for instance, has a very large dynamic range.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure the true biological response to this compound. The following guide addresses common issues and provides solutions.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from this compound-induced calcium release.

Potential Cause Troubleshooting Steps
Autofluorescence Image an unstained sample to determine the baseline autofluorescence. Consider using red-shifted dyes like Rhod-4 or Cal-590 to minimize autofluorescence, which is often higher at shorter wavelengths.
Suboptimal Dye Concentration Titrate the calcium indicator dye to find the lowest concentration that still provides a robust signal. High concentrations can lead to a high baseline.
Incomplete Dye Hydrolysis or Leakage Ensure adequate incubation time for the AM ester form of the dye to be cleaved by intracellular esterases. Use probenecid (B1678239) in the assay buffer to inhibit organic anion transporters that can pump the dye out of the cell.
Inadequate Washing Increase the number and duration of wash steps after dye loading to remove extracellular dye.
Unhealthy Cells Ensure cells are healthy and not overgrown, as dying cells can have elevated basal calcium levels.

Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from background noise.

Potential Cause Troubleshooting Steps
Suboptimal Dye Loading Optimize dye loading time and temperature (typically 30-60 minutes at 37°C). The inclusion of a non-ionic surfactant like Pluronic F-127 can aid in dye dispersal.
Low this compound Concentration Perform a dose-response curve to ensure you are using an optimal concentration of this compound.
Low IP3R Expression Use a cell line known to have robust IP3 receptor expression.
Photobleaching Minimize exposure of the fluorescent dye to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal.
Incorrect Instrument Settings Optimize the gain and exposure settings on your detection instrument. Ensure the correct excitation and emission filters are in use.

Issue 3: Signal Variability

Inconsistent results across wells or experiments can make data interpretation difficult.

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a uniform cell monolayer by optimizing your cell seeding protocol.
Temperature Fluctuations Maintain a consistent temperature throughout the experiment, especially during compound addition and signal detection. Equilibrate plates to 37°C before measurement.
Inconsistent Liquid Handling Use calibrated pipettes and consistent techniques for adding dye, washing solutions, and this compound.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature changes.

Experimental Protocols

Standard Calcium Assay Protocol using Fluo-8

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well microplate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading Solution Preparation: Prepare a loading buffer containing the calcium indicator dye Fluo-8 AM. A typical final concentration is 2-4 µM. The loading buffer should also contain a non-ionic surfactant like Pluronic F-127 (e.g., at a final concentration of ~0.02%) to aid in dye dispersal.

  • Dye Loading: Remove the cell culture medium and add 100 µL of the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period, then inject the this compound and continue to measure the fluorescence kinetically to capture the calcium influx. Recommended filter settings for Fluo-8 are Ex/Em = 490/525 nm.

Quantitative Data Summary

Comparison of Common Calcium Indicator Dyes

DyeDissociation Constant (Kd)Typical Excitation (nm)Typical Emission (nm)Key Features
Fluo-4 345 nM494516High dynamic range, bright signal.
Fluo-8 389 nM490525Brighter than Fluo-4, often used in "no-wash" kits.
Cal-520 320 nM492514High signal-to-noise ratio, good for detecting small signals.
Rhod-4 ~200 nM557577Red-shifted dye, useful for reducing autofluorescence.
Indo-1 230 nM350395 (Ca2+ bound), 525 (Ca2+ free)Ratiometric dye, allows for more accurate quantification.

Visualizations

AdenophostinA_Signaling_Pathway This compound Signaling Pathway cluster_ER AdenophostinA This compound IP3R IP3 Receptor AdenophostinA->IP3R binds and activates ER Endoplasmic Reticulum (ER) (High Ca2+) Cytoplasm Cytoplasm (Low Ca2+) ER->Cytoplasm Ca2+ Release Calcium Ca2+ CalciumIndicator Calcium Indicator Dye Calcium->CalciumIndicator binds Fluorescence Fluorescence Signal CalciumIndicator->Fluorescence emits

Caption: this compound signaling pathway.

Calcium_Assay_Workflow General Calcium Assay Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep dye_loading Dye Loading (e.g., Fluo-8 AM) cell_prep->dye_loading wash1 Wash Cells dye_loading->wash1 compound_addition Add this compound wash1->compound_addition measure Measure Fluorescence (Plate Reader / Microscope) compound_addition->measure data_analysis Data Analysis (Calculate ΔF/F0) measure->data_analysis end End data_analysis->end

Caption: General experimental workflow for a calcium assay.

Troubleshooting_SNR Troubleshooting Low Signal-to-Noise Ratio low_snr Low Signal-to-Noise Ratio high_bg High Background? low_snr->high_bg low_signal Low Signal? high_bg->low_signal No autofluorescence Check Autofluorescence (Unstained Control) high_bg->autofluorescence Yes optimize_loading Optimize Dye Loading (Time, Temp, Pluronic) low_signal->optimize_loading Yes optimize_dye Optimize Dye Concentration (Titration) autofluorescence->optimize_dye improve_wash Improve Washing Steps optimize_dye->improve_wash check_cells Check Cell Health improve_wash->check_cells check_agonist Check this compound Concentration optimize_loading->check_agonist check_instrument Optimize Instrument Settings (Gain, Exposure) check_agonist->check_instrument

References

Adenophostin A experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adenophostin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] It is a naturally occurring compound isolated from the fungus Penicillium brevicompactum.[2][3] Its primary mechanism of action is to bind to and activate all three subtypes of the IP3R, leading to the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[4] this compound is significantly more potent than IP3 itself.

Q2: What are the key differences between this compound and IP3?

While both are agonists of the IP3R, there are notable differences:

  • Potency: this compound is approximately 10-fold more potent than IP3 in stimulating Ca2+ release and binds with roughly 10-fold greater affinity.

  • Structure: this compound is a glyconucleotide, structurally distinct from the inositol-based structure of IP3.

  • Metabolism: this compound is resistant to degradation by the enzymes that metabolize IP3, resulting in a more sustained cellular response.

Q3: How should I prepare and store this compound solutions?

For optimal results, follow these guidelines:

  • Reconstitution: Reconstitute this compound, typically supplied as a hexasodium salt, in high-purity water. A common stock concentration is 1 mg/ml.

  • Storage: Store the solid compound at -20°C and protect it from moisture as it is hygroscopic. After reconstitution, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C. Stock solutions are generally stable for up to 3 months at this temperature.

Q4: In which experimental systems can this compound be used?

This compound is a versatile tool and has been successfully used in a variety of experimental systems, including:

  • Permeabilized cells

  • Intact cells, such as Xenopus oocytes

  • Purified and reconstituted IP3 receptors

  • Microsomal preparations

Troubleshooting Guide

Issue 1: No or weak cellular response (e.g., no Ca2+ release) after applying this compound.

Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C, protected from moisture).
Incorrect Concentration Verify calculations and dilution series. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Health Issues Ensure cells are healthy and viable. Check for signs of stress or death. Use cells within a consistent passage number range.
Low IP3R Expression Confirm that your cell model expresses sufficient levels of IP3 receptors. This can be checked by Western blotting or by using a positive control agonist like ionomycin (B1663694) to confirm the presence of Ca2+ stores.
Presence of an Antagonist Ensure that no known IP3R antagonists (e.g., heparin) are present in your experimental buffers.

Issue 2: High background signal or spontaneous Ca2+ release.

Possible Cause Troubleshooting Step
Cellular Stress Minimize mechanical stress during cell handling and plating. Ensure optimal culture conditions.
Phototoxicity Reduce the intensity and duration of light exposure during fluorescence microscopy.
Buffer Composition Optimize the composition of your experimental buffer, including Ca2+ concentration and pH.

Issue 3: Variability between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Conditions Standardize cell culture conditions, including passage number, confluency, and time after plating.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent liquid handling.
Reagent Instability Prepare fresh reagents and solutions for each experiment whenever possible.

Quantitative Data Summary

Table 1: Potency (EC50) of this compound and IP3 on IP3 Receptor Subtypes

LigandIP3R1IP3R2IP3R3
This compound 1.6 ± 0.2 nM2.1 ± 0.2 nM1.8 ± 0.2 nM
IP3 24 ± 2 nM16 ± 2 nM41 ± 5 nM
Data from Ca2+ release assays in permeabilized DT40 cells expressing single subtypes of mammalian IP3R. Values are presented as mean ± SEM. Data extracted from Saleem et al., 2013 (PLOS ONE).

Table 2: Binding Affinity (Kd/Ki) of this compound and IP3

LigandReceptor SourceKd/Ki
This compound Cerebellar membranes0.89 ± 0.05 nM (Kd)
IP3 Cerebellar membranes6.40 ± 0.48 nM (Kd)
This compound Purified IP3R110 nM (Ki)
IP3 Purified IP3R141 nM (Ki)
Data from equilibrium competition binding assays. Data extracted from Marchant et al., 2002 (Biochemical Journal) and Hirota et al., 1995 (FEBS Letters).

Experimental Protocols

Protocol 1: Calcium Imaging in Permeabilized Cells

This protocol is adapted from methodologies described for measuring Ca2+ release from the endoplasmic reticulum of permeabilized DT40 cells.

  • Cell Preparation:

    • Culture DT40 cells stably expressing the desired IP3R subtype under standard conditions.

    • Load the endoplasmic reticulum with a low-affinity Ca2+ indicator (e.g., Mag-Fluo-4) by incubating the cells with the acetoxymethyl (AM) ester form of the dye.

  • Permeabilization:

    • Resuspend the cells in a cytosol-like medium (CLM) containing: 140 mM KCl, 20 mM NaCl, 1 mM EGTA, 20 mM PIPES, pH 7.

    • Permeabilize the plasma membrane with a mild detergent like saponin (B1150181) (e.g., 10 µg/mL).

  • Calcium Release Assay:

    • Distribute the permeabilized cells into a 96-well plate.

    • Add MgATP to allow the endoplasmic reticulum to load with Ca2+.

    • To inhibit mitochondrial Ca2+ uptake, include an inhibitor such as FCCP (e.g., 10 µM).

    • Add this compound at the desired concentration along with a SERCA pump inhibitor (e.g., thapsigargin, 1 µM) to prevent Ca2+ re-uptake.

    • Monitor the change in fluorescence of the Ca2+ indicator using a plate reader or fluorescence microscope.

  • Data Analysis:

    • Express the agonist-evoked Ca2+ release as a fraction of the total releasable Ca2+, which can be determined by adding a Ca2+ ionophore like ionomycin (e.g., 1 µM).

    • Fit the concentration-response data to a Hill equation to determine the EC50.

Protocol 2: Receptor Binding Assay

This protocol is based on equilibrium competition binding assays using [3H]IP3.

  • Preparation of Receptor Source:

    • Prepare membranes from a tissue rich in IP3Rs (e.g., cerebellum) or use purified IP3R protein.

  • Binding Reaction:

    • In a final volume of buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 8.3), combine the receptor preparation, a fixed concentration of [3H]IP3 (e.g., 1 nM), and varying concentrations of unlabeled this compound.

    • Incubate on ice for a sufficient time to reach equilibrium (e.g., 5-10 minutes).

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapid filtration or by precipitation of the receptor-ligand complexes using polyethylene (B3416737) glycol (PEG).

    • For precipitation, add ice-cold buffer containing PEG (e.g., 15-30%) and a carrier protein (e.g., γ-globulin), followed by centrifugation.

  • Quantification:

    • Solubilize the pellets containing the receptor-ligand complexes.

    • Measure the amount of bound [3H]IP3 using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of [3H]IP3 binding against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of [3H]IP3 binding.

    • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of [3H]IP3 is known.

Visualizations

AdenophostinA_Signaling_Pathway cluster_cell Cell This compound This compound IP3R IP3R This compound->IP3R Binds and Activates ER Endoplasmic Reticulum (ER) IP3R->ER Located on Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Triggers

Caption: this compound signaling pathway.

AdenophostinA_Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Prepare Cells (e.g., culture, permeabilize) C 3. Baseline Measurement (e.g., basal Ca²⁺ level) A->C B 2. Prepare this compound (reconstitute, dilute) D 4. Apply this compound B->D C->D E 5. Record Response (e.g., fluorescence change) D->E F 6. Data Analysis (e.g., dose-response curve) E->F

Caption: A typical experimental workflow for using this compound.

AdenophostinA_Troubleshooting cluster_troubleshooting Troubleshooting Decision Tree Start Experiment Fails: No/Weak Response CheckReagent Is this compound stock fresh and properly stored? Start->CheckReagent CheckCells Are cells healthy and expressing IP3Rs? CheckReagent->CheckCells Yes RemakeReagent Remake this compound CheckReagent->RemakeReagent No CheckConcentration Is the concentration correct? (Perform dose-response) CheckCells->CheckConcentration Yes AssessCells Assess cell health/ IP3R expression CheckCells->AssessCells No PositiveControl Does a positive control (e.g., ionomycin) work? CheckConcentration->PositiveControl Yes OptimizeConc Optimize concentration CheckConcentration->OptimizeConc No Success Problem Solved PositiveControl->Success Yes SystemIssue Investigate downstream (e.g., Ca²⁺ stores, detector) PositiveControl->SystemIssue No RemakeReagent->Success AssessCells->Success OptimizeConc->Success

Caption: A troubleshooting guide for this compound experiments.

References

Technical Support Center: Minimizing Variability in Adenophostin A-Induced Calcium Signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Adenophostin A-induced calcium signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce calcium signals?

This compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2] It mimics the action of endogenous IP₃, binding to the IP₃R on the endoplasmic reticulum (ER) and causing the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in cytosolic Ca²⁺ is the primary signal. Depending on the cell type and experimental conditions, this initial release can be followed by a secondary influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE).

Q2: Why am I seeing significant well-to-well or day-to-day variability in my results?

Variability in calcium signaling assays can stem from several sources:

  • Cell Health and Confluency: Unhealthy or overly confluent cells will respond poorly and inconsistently.[1] It is crucial to use cells in their logarithmic growth phase and ensure consistent seeding density.

  • Reagent Preparation and Handling: Inconsistent concentrations of this compound, fluorescent dyes, or other reagents can lead to variable results. Prepare fresh solutions and ensure thorough mixing.

  • Environmental Factors: Fluctuations in temperature and CO₂ levels can affect cellular physiology and, consequently, calcium signaling.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

  • Instrumentation Settings: Inconsistent settings on your plate reader or microscope can lead to measurement errors.

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound is dependent on the cell type and the specific IP₃R subtypes expressed. This compound is significantly more potent than IP₃. For instance, in permeabilized DT40 cells expressing single subtypes of mammalian IP₃Rs, the EC₅₀ values for this compound are in the low nanomolar range. It is always recommended to perform a dose-response curve to determine the optimal EC₅₀ and maximal effective concentration for your specific experimental system.

Q4: Which calcium indicator dye should I use?

The choice of dye depends on your specific application and available equipment.

  • Fluo-4 AM: A widely used, single-wavelength dye that shows a large fluorescence increase upon binding to Ca²⁺. It is suitable for high-throughput screening.

  • Fura-2 AM: A ratiometric dye that allows for more precise quantification of intracellular calcium concentrations, as it is less sensitive to variations in dye loading and cell thickness.

  • Rhod-2 AM: This dye has a strong and long-lasting emission signal, making it well-suited for confocal microscopy and flow cytometry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal 1. Inactive this compound: Improper storage or handling has led to degradation. 2. Inefficient Dye Loading: Suboptimal dye concentration, incubation time, or temperature. 3. Cell Health: Cells are unhealthy, dead, or not expressing functional IP₃Rs. 4. Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings are incorrect.1. Prepare fresh this compound from a reliable stock. Store stock solutions at -20°C or below. 2. Optimize dye loading conditions (concentration, time, temperature) for your cell line. The use of Pluronic F-127 can aid in dye solubilization and loading. 3. Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Confirm IP₃R expression if necessary. 4. Verify instrument settings are appropriate for the chosen fluorescent dye.
High Background Fluorescence 1. Incomplete Dye Hydrolysis: Acetoxymethyl (AM) ester groups on the dye have not been fully cleaved by intracellular esterases. 2. Extracellular Dye: Incomplete washout of the dye from the extracellular medium. 3. Autofluorescence: Cells or media components are naturally fluorescent at the measurement wavelengths.1. Increase the de-esterification time at room temperature after dye loading. 2. Ensure thorough but gentle washing of cells after dye loading. 3. Use a phenol (B47542) red-free medium during the assay and check for cellular autofluorescence before dye loading.
Inconsistent Baseline 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Incomplete Dye Loading: Uneven distribution of the dye loading solution. 3. Temperature Fluctuations: Changes in temperature during the measurement period.1. Ensure a single-cell suspension and proper mixing before and during cell plating. 2. Gently mix the dye loading solution before and during addition to the wells. 3. Allow the plate to equilibrate to the reading temperature before starting the measurement.
Signal Drops Below Baseline 1. Phototoxicity/Photobleaching: Excessive exposure to excitation light is damaging cells or bleaching the dye. 2. Cell Detachment: Cells are detaching from the plate during the assay. 3. Compound Toxicity: The added compound (or its vehicle) is toxic to the cells.1. Reduce the intensity and/or duration of the excitation light. 2. Ensure proper cell adhesion and handle plates gently. 3. Perform a toxicity test for the compound and its vehicle at the concentrations used.

Quantitative Data Summary

The following table summarizes the potency of this compound on different IP₃ receptor subtypes in permeabilized DT40 cells.

LigandIP₃R SubtypeEC₅₀ (nM)
This compound IP₃R11.6 ± 0.2
IP₃R21.8 ± 0.2
IP₃R32.5 ± 0.3
IP₃ IP₃R115.1 ± 1.5
IP₃R220.0 ± 2.1
IP₃R328.8 ± 3.0

Data adapted from a study on permeabilized DT40 cells expressing single mammalian IP₃R subtypes.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fluo-4 AM

This protocol provides a general guideline for measuring this compound-induced calcium mobilization in adherent cells grown in a 96-well plate using the fluorescent indicator Fluo-4 AM.

Materials:

  • Adherent cells seeded in a 96-well black-walled, clear-bottom plate

  • This compound

  • Fluo-4 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • DMSO (cell culture grade)

  • Probenecid (B1678239) (optional)

Procedure:

  • Cell Plating:

    • Seed cells at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in sterile water or a suitable buffer and store at -20°C or below in small aliquots.

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.

    • Dye Loading Solution: For each 96-well plate, prepare the following solution fresh:

      • 10 mL HHBS

      • 10 µL of 1 mM Fluo-4 AM stock solution (final concentration 1 µM)

      • 20 µL of 20% Pluronic F-127 (final concentration 0.04%)

      • (Optional) Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.

    • This compound Working Solutions: Prepare serial dilutions of this compound in HHBS at 2X the final desired concentration.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells once with 100 µL of HHBS.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of HHBS to remove excess dye.

    • Add 100 µL of HHBS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Inject 100 µL of the 2X this compound working solution into the corresponding wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F₀), or as the change in fluorescence (ΔF = F - F₀).

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Mandatory Visualizations

AdenophostinA_Signaling_Pathway cluster_ER AdenophostinA This compound IP3R IP₃ Receptor AdenophostinA->IP3R Binds and Activates Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel ER Endoplasmic Reticulum (ER) Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Downstream Downstream Ca²⁺-dependent Signaling Pathways Ca_Cytosol->Downstream Activates in_er out_er

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Experiment Start: Inconsistent/No Signal CheckCells Check Cell Health & Confluency Start->CheckCells CheckReagents Verify Reagent Preparation (this compound, Dye) Start->CheckReagents CheckProtocol Review Protocol (Incubation times, washes) Start->CheckProtocol Rerun Rerun Experiment CheckCells->Rerun Cells Healthy NewReagents Prepare Fresh Reagents CheckReagents->NewReagents OptimizeLoading Optimize Dye Loading Conditions CheckProtocol->OptimizeLoading OptimizeLoading->Rerun NewReagents->Rerun Problem Problem Persists? Rerun->Problem Problem->Start No, Resolved Consult Consult Technical Support Problem->Consult Yes

Caption: Troubleshooting workflow for calcium signal variability.

References

Addressing slow association or dissociation rates in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address slow association or dissociation rates in binding assays.

Frequently Asked questions (FAQs)

Q1: What are the common causes of slow association rates (k_on)?

Slow association rates can stem from several factors related to the experimental conditions and the molecules involved. One primary cause is mass transport limitation , where the rate of analyte diffusion from the bulk solution to the sensor surface is slower than the binding rate.[1][2] This is particularly common in assays with high-density immobilized ligands.[3] Other contributing factors include:

  • Suboptimal buffer conditions: Incorrect pH or ionic strength can hinder the electrostatic interactions necessary for binding.[4][5]

  • Poor protein quality: Incorrectly folded, aggregated, or impure proteins can lead to reduced binding activity.

  • Low analyte concentration: The association rate is dependent on the analyte concentration; if it's too low, the binding process will naturally be slow.

  • Steric hindrance: High ligand density on the sensor surface can physically block the analyte from accessing its binding site.

Q2: How can I troubleshoot a slow association rate in my binding assay?

To address a slow association rate, a systematic approach to optimizing your experimental setup is recommended. The following workflow can help identify and resolve the underlying issue.

slow_association_troubleshooting start Slow Association Rate Observed mass_transport Check for Mass Transport Limitation start->mass_transport optimize_flow Increase Flow Rate mass_transport->optimize_flow Yes optimize_buffer Optimize Buffer Conditions mass_transport->optimize_buffer No decrease_ligand Decrease Ligand Density optimize_flow->decrease_ligand end Association Rate Improved optimize_flow->end decrease_ligand->optimize_buffer decrease_ligand->end ph_titration Perform pH Titration optimize_buffer->ph_titration Yes analyte_quality Assess Analyte Quality optimize_buffer->analyte_quality No salt_titration Perform Salt Titration ph_titration->salt_titration ph_titration->end salt_titration->analyte_quality salt_titration->end check_purity Check Purity & Aggregation analyte_quality->check_purity Yes increase_analyte_conc Increase Analyte Concentration analyte_quality->increase_analyte_conc No check_purity->increase_analyte_conc check_purity->end increase_analyte_conc->end

Caption: Troubleshooting workflow for slow association rates.

Q3: What are the common reasons for a slow dissociation rate (k_off)?

A slow dissociation rate indicates a stable binding complex. While often desirable, it can make it difficult to obtain accurate kinetic data if the dissociation is too slow to be measured within a practical timeframe. Common reasons for slow dissociation include:

  • High-affinity interaction: The intrinsic nature of the interaction is very strong, leading to a long-lived complex.

  • Rebinding: Dissociated analyte molecules may rebind to adjacent empty ligand sites on the sensor surface, giving the appearance of a slower off-rate. This is more prevalent with high ligand densities.

  • Complex binding mechanism: The binding may not be a simple 1:1 interaction and could involve conformational changes or multiple binding sites, leading to a slower overall dissociation.

  • Hydrophobic interactions: Strong hydrophobic interactions can contribute to a slow release of the analyte.

Q4: How can I accurately measure a slow dissociation rate?

Measuring a slow off-rate requires specific experimental strategies to ensure sufficient dissociation is observed for accurate fitting.

slow_dissociation_strategies start Slow Dissociation Rate extend_dissociation Extend Dissociation Time start->extend_dissociation competition_assay Perform Competition Assay extend_dissociation->competition_assay kinetic_titration Use Kinetic Titration (Single-Cycle Kinetics) competition_assay->kinetic_titration optimize_conditions Optimize Assay Conditions kinetic_titration->optimize_conditions decrease_ligand_density Decrease Ligand Density optimize_conditions->decrease_ligand_density increase_flow_rate Increase Flow Rate decrease_ligand_density->increase_flow_rate end Accurate k_off Measurement increase_flow_rate->end

Caption: Strategies for measuring slow dissociation rates.

One effective method is a competition assay , where an excess of an unlabeled competitor is introduced during the dissociation phase to prevent rebinding of the labeled analyte.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Buffer Optimization

Optimizing the assay buffer is crucial for ensuring that the observed kinetics reflect the true interaction.

Objective: To determine the optimal pH and ionic strength for the binding interaction.

Methodology:

  • pH Titration:

    • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5) while keeping the salt concentration constant (e.g., 150 mM NaCl).

    • Use appropriate buffering agents for the desired pH ranges (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5).

    • Perform the binding assay at each pH and measure the binding response.

    • Plot the binding signal against the pH to identify the optimal pH that yields the highest specific binding.

  • Ionic Strength Titration:

    • Using the optimal pH determined above, prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM NaCl or KCl).

    • Perform the binding assay at each salt concentration.

    • Plot the binding signal against the salt concentration to determine the optimal ionic strength that maximizes specific binding while minimizing non-specific interactions.

Table 1: Recommended Buffer Component Ranges for Optimization

ComponentConcentration RangePurpose
Buffering Agent20-100 mMMaintain stable pH
pH6.0 - 8.5Optimize electrostatic interactions
Salt (NaCl, KCl)50-500 mMModulate ionic strength and reduce non-specific binding
Detergent (e.g., Tween-20)0.01% - 0.1% (v/v)Minimize non-specific hydrophobic interactions
Additives (e.g., BSA, glycerol)VariesImprove protein stability and reduce non-specific binding

Data compiled from various sources, including.

Protocol 2: Kinetic Titration (Single-Cycle Kinetics)

Kinetic titration is a valuable technique for interactions that are difficult to regenerate or exhibit very slow dissociation rates.

Objective: To determine kinetic parameters (k_on, k_off, and K_D) in a single experiment without regeneration steps.

Methodology:

  • Ligand Immobilization: Immobilize the ligand to a low density on the sensor chip to minimize mass transport and rebinding effects. A maximum response (Rmax) of 100-150 RU is often recommended.

  • Analyte Injections:

    • Inject a series of increasing concentrations of the analyte sequentially over the sensor surface.

    • Each injection should be followed by a short dissociation phase, except for the final injection, which is followed by a long dissociation phase to accurately measure the off-rate.

  • Data Analysis:

    • The entire series of injections is treated as a single binding curve.

    • Fit the data to a 1:1 binding model with a mass transport component to determine the kinetic constants.

kinetic_titration_workflow start Start injection1 Inject Analyte (Low Conc.) start->injection1 dissociation1 Short Dissociation injection1->dissociation1 injection2 Inject Analyte (Mid Conc.) dissociation1->injection2 dissociation2 Short Dissociation injection2->dissociation2 injection3 Inject Analyte (High Conc.) dissociation2->injection3 dissociation3 Long Dissociation injection3->dissociation3 analysis Global Fit to 1:1 Model dissociation3->analysis end Obtain k_on, k_off, K_D analysis->end

Caption: Experimental workflow for a kinetic titration assay.

Quantitative Data Summary

The following tables provide typical kinetic rate constants for different types of molecular interactions to serve as a reference.

Table 2: Typical Kinetic Rate Constants for Protein-Protein Interactions

Interaction AffinityAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)
High10⁵ - 10⁷< 10⁻⁴
Medium10⁴ - 10⁶10⁻³ - 10⁻⁴
Low10³ - 10⁵> 10⁻³

Data adapted from various sources, including.

Table 3: Typical Kinetic Rate Constants for Protein-Small Molecule Interactions

Interaction AffinityAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)
High10⁶ - 10⁸< 10⁻³
Medium10⁵ - 10⁷10⁻² - 10⁻³
Low10⁴ - 10⁶> 10⁻²

Note: These are general ranges and can vary significantly depending on the specific interacting molecules and experimental conditions.

References

Validation & Comparative

Adenophostin A vs. IP3: A Comparative Guide to Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adenophostin A and inositol (B14025) 1,4,5-trisphosphate (IP3), two critical agonists of the IP3 receptor (IP3R). We delve into their relative potency and efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.

At a Glance: this compound Outperforms IP3 in Potency

This compound consistently demonstrates significantly higher potency than the endogenous ligand, IP3, in activating IP3 receptors. Multiple studies have established that this compound is approximately 10-fold more potent than IP3 in inducing calcium release.[1][2] This heightened potency is attributed to its unique structural features, which allow for a higher binding affinity to the IP3 receptor.[3] Both molecules are considered full agonists, meaning they are capable of eliciting the maximum possible calcium release from intracellular stores.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and efficacy of this compound and IP3. These values, collated from various studies, highlight the superior binding affinity and potency of this compound.

ParameterMoleculeValueIP3 Receptor Subtype(s)Experimental SystemReference
Binding Affinity (Kd) IP36.40 ± 0.48 nMType 1Cerebellum and recombinant Sf9 cells
This compound0.89 ± 0.05 nMType 1Cerebellum and recombinant Sf9 cells
IP365.2 ± 8.2 nMN-Terminal (NT) fragmentPurified receptor fragment
This compound8.7 ± 1.8 nMN-Terminal (NT) fragmentPurified receptor fragment
Inhibitory Constant (Ki) IP341 nMType 1Purified and reconstituted IP3R1
This compound10 nMType 1Purified and reconstituted IP3R1
Half-maximal Effective Concentration (EC50) for Ca2+ Release IP3100 nMType 1Purified and reconstituted IP3R1
This compound11 nMType 1Purified and reconstituted IP3R1

Signaling Pathway and Mechanism of Action

Both this compound and IP3 initiate intracellular calcium signaling by binding to the IP3 receptor, a ligand-gated ion channel primarily located on the endoplasmic reticulum (ER). This binding event triggers the opening of the channel, leading to the release of stored calcium ions from the ER into the cytoplasm. The resulting increase in cytosolic calcium concentration mediates a wide array of cellular processes. The canonical signaling pathway is depicted below.

IP3 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_Adeno IP3 or This compound PIP2->IP3_Adeno generates IP3R IP3R IP3_Adeno->IP3R binds & activates Ca_Store Ca²⁺ Store IP3R->Ca_Store releases Cytosolic_Ca Cytosolic Ca²⁺ Ca_Store->Cytosolic_Ca ↑ [Ca²⁺]i Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response

Figure 1: IP3 and this compound Signaling Pathway.

Experimental Protocols

Accurate comparison of this compound and IP3 relies on robust experimental methodologies. Below are detailed protocols for key assays used to determine their binding affinity and functional potency.

[3H]IP3 Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound (e.g., this compound) to displace radiolabeled [3H]IP3 from its receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the IP3 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl₂, pH 7.4) and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of membrane suspension (typically 50-100 µg of protein).

    • 50 µL of [3H]IP3 at a final concentration near its Kd (e.g., 1-5 nM).

    • 50 µL of varying concentrations of the unlabeled competitor (this compound or IP3) or buffer for total binding.

    • For non-specific binding, add a high concentration of unlabeled IP3 (e.g., 10 µM).

  • Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Measurement using Fura-2 AM

This functional assay measures the ability of this compound or IP3 to induce calcium release from intracellular stores in intact cells.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.

  • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution like HBSS).

  • Wash the cells with the physiological salt solution.

  • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

2. Calcium Measurement:

  • Place the coverslip in a perfusion chamber on a fluorescence microscope or the 96-well plate in a fluorescence plate reader.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • Add the agonist (this compound or IP3) at various concentrations and record the change in the fluorescence ratio over time.

3. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Release from Permeabilized Cells using Mag-Fluo-4

This assay directly measures calcium release from the ER in permeabilized cells, eliminating the influence of plasma membrane channels and pumps.

1. Cell Preparation and Dye Loading:

  • Incubate cells with Mag-Fluo-4 AM (typically 5 µM in a physiological buffer) for 30-60 minutes at 37°C to load the dye into intracellular compartments, including the ER.

2. Permeabilization and Calcium Measurement:

  • Resuspend the dye-loaded cells in a cytosol-like medium.

  • Permeabilize the plasma membrane with a gentle detergent like digitonin (B1670571) or saponin, which leaves the ER membrane intact.

  • Transfer the permeabilized cells to a 96-well plate.

  • Measure the fluorescence of Mag-Fluo-4 (excitation ~488 nm, emission ~525 nm) using a fluorescence plate reader.

  • Add varying concentrations of this compound or IP3 and monitor the decrease in Mag-Fluo-4 fluorescence, which corresponds to calcium release from the ER.

3. Data Analysis:

  • The decrease in fluorescence intensity is proportional to the amount of calcium released.

  • Plot the percentage of calcium release against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the potency and efficacy of this compound and IP3.

Comparative Experimental Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Comparative Analysis Membrane_Prep IP3R Membrane Preparation Radioligand_Assay [³H]IP3 Competitive Binding Assay Membrane_Prep->Radioligand_Assay Ki_Calculation Calculate Ki for This compound & IP3 Radioligand_Assay->Ki_Calculation Data_Comparison Compare Potency (Ki, EC50) & Efficacy (Max Response) Ki_Calculation->Data_Comparison Cell_Culture Cell Culture & Fura-2/Mag-Fluo-4 Loading Ca_Assay Intracellular Ca²⁺ Release Assay Cell_Culture->Ca_Assay EC50_Calculation Calculate EC50 for This compound & IP3 Ca_Assay->EC50_Calculation EC50_Calculation->Data_Comparison

Figure 2: Workflow for comparing this compound and IP3.

References

Adenophostin A vs. Thapsigargin: A Comparative Guide to Endoplasmic Reticulum Calcium Store Depletion

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular calcium signaling, the depletion of endoplasmic reticulum (ER) calcium stores is a critical step for investigating store-operated calcium entry (SOCE), a ubiquitous and essential mechanism for regulating a vast array of cellular functions. Adenophostin A and thapsigargin (B1683126) are two of the most widely used and powerful pharmacological tools to induce this depletion. However, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes and considerations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific scientific questions.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between this compound and thapsigargin lies in their molecular targets and mode of action.

This compound is a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[1][2][3] It mimics the action of the endogenous second messenger, IP3, by binding directly to the IP3R channel and inducing its opening. This leads to a rapid release of Ca²⁺ from the ER into the cytosol. Notably, this compound is significantly more potent than IP3 itself, with an affinity approximately 10-fold higher for all three IP3R subtypes.[1][2] This makes it a valuable tool for studying IP3R-specific signaling pathways.

Thapsigargin , in contrast, is a highly specific, irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. The SERCA pump is responsible for actively transporting Ca²⁺ from the cytosol back into the ER lumen, maintaining the steep calcium gradient. By inhibiting SERCA, thapsigargin prevents this re-uptake, leading to a passive "leak" of Ca²⁺ from the ER, which gradually depletes the stores and elevates cytosolic Ca²⁺ levels. Its action is independent of the IP3R and represents a more global and sustained method of store depletion.

G cluster_0 This compound Pathway cluster_1 Thapsigargin Pathway AdA This compound IP3R IP3 Receptor (IP3R) AdA->IP3R Activates ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3R->ER Ca²⁺ Release Tg Thapsigargin SERCA SERCA Pump Tg->SERCA Inhibits SERCA->ER Blocks Ca²⁺ Re-uptake Cytosol Cytosolic Ca²⁺ Increase ER->Cytosol Depletion SOCE Store-Operated Ca²⁺ Entry (SOCE) Cytosol->SOCE Activates

Caption: Mechanisms of this compound and Thapsigargin.

Quantitative Performance Comparison

The distinct mechanisms of this compound and thapsigargin result in different pharmacological profiles and effects on cellular calcium dynamics.

ParameterThis compoundThapsigargin
Molecular Target Inositol 1,4,5-Trisphosphate Receptor (IP3R) subtypes 1, 2, & 3Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump
Mechanism Receptor Agonist (channel opening)Enzyme Inhibitor (blocks Ca²⁺ re-uptake)
Mode of Action Mimics physiological IP3 signalingInduces passive Ca²⁺ leak, independent of IP3 pathway
Potency Full agonist with ~10-fold greater potency than IP3. EC₅₀ values are subtype-dependent but typically in the low nanomolar range.Irreversible inhibitor. IC₅₀ for SERCA inhibition is in the low nanomolar range (~5 nM for 50% inhibition of protein synthesis).
Store Depletion Can fully activate Ca²⁺ release but may not deplete the entire thapsigargin-sensitive pool. It can activate SOCE maximally without complete store emptying.Induces a more complete and global depletion of all IP3-sensitive and other thapsigargin-sensitive Ca²⁺ stores.
Reversibility Reversible bindingIrreversible inhibition
Primary Use Case Studying IP3R-specific signaling, Ca²⁺ release kinetics, and IP3R subtype function.Inducing general store depletion to study SOCE, ER stress, and the unfolded protein response (UPR).

Experimental Protocols

A common application for both compounds is to measure store depletion followed by SOCE. The following is a generalized protocol for this purpose using a fluorescent calcium indicator.

This protocol is designed for adherent cells grown on coverslips and imaged using fluorescence microscopy.

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips 24-48 hours prior to the experiment.

    • Wash cells once with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS).

    • Load cells with a ratiometric (e.g., Fura-2 AM, 2-5 µM) or non-ratiometric (e.g., Fluo-4 AM, 1-5 µM) Ca²⁺ indicator dye in HBSS for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.

    • Wash cells twice with dye-free HBSS and allow them to de-esterify the dye for at least 30 minutes before imaging.

  • Imaging and Baseline Measurement:

    • Mount the coverslip in an imaging chamber on a fluorescence microscope.

    • Perfuse the cells with a Ca²⁺-free buffer (e.g., HBSS containing 0.5-1 mM EGTA but no added CaCl₂) to establish a stable baseline of cytosolic Ca²⁺.

  • Induction of Store Depletion:

    • While continuing to image in Ca²⁺-free buffer, apply the chosen store-depleting agent:

      • For Thapsigargin: Add thapsigargin to the perfusion buffer at a final concentration of 1-2 µM. An increase in fluorescence will be observed as Ca²⁺ is released from the ER into the cytosol.

      • For this compound: In permeabilized cell preparations, this compound can be added directly. For intact cells, a membrane-permeant version or microinjection would be required, which is a significant limitation. Thapsigargin is more commonly used in intact cell SOCE protocols for this reason. The protocol described here is standard for thapsigargin.

  • Measurement of Store-Operated Calcium Entry (SOCE):

    • Once the cytosolic Ca²⁺ level has peaked from store release and returned toward baseline, switch the perfusion solution to a buffer containing a physiological concentration of extracellular Ca²⁺ (e.g., 1-2 mM CaCl₂).

    • The subsequent rise in fluorescence indicates the influx of Ca²⁺ from the extracellular medium through store-operated channels. This is the SOCE component.

  • Data Analysis:

    • Quantify the fluorescence intensity over time.

    • The amplitude of the first peak (in Ca²⁺-free media) represents the amount of Ca²⁺ released from the stores.

    • The amplitude or the initial slope of the second peak (after re-addition of extracellular Ca²⁺) represents the magnitude or rate of SOCE.

G cluster_workflow Experimental Workflow for SOCE Measurement prep 1. Cell Prep & Dye Loading (e.g., Fura-2 AM) baseline 2. Establish Baseline (Ca²⁺-free Buffer + EGTA) prep->baseline deplete 3. Induce Store Depletion (Add Thapsigargin in Ca²⁺-free Buffer) baseline->deplete measure_release Observe Peak 1: ER Ca²⁺ Release deplete->measure_release readd_ca 4. Re-add Extracellular Ca²⁺ (Switch to Ca²⁺-containing Buffer) measure_release->readd_ca measure_soce Observe Peak 2: Store-Operated Ca²⁺ Entry readd_ca->measure_soce

Caption: Workflow for measuring store release and SOCE.

Signaling Pathways Visualized

The activation of SOCE, while triggered by both compounds, proceeds through distinct upstream events. The depletion of ER Ca²⁺ is sensed by STIM proteins, which then translocate to the plasma membrane to activate Orai channels, the pore-forming subunits of the calcium release-activated calcium (CRAC) channel.

AdenophostinA_Pathway AdA This compound IP3R IP3 Receptor AdA->IP3R Binds & Activates ER ER Store IP3R->ER Opens Channel Ca_Release Ca²⁺ Release ER->Ca_Release STIM1 STIM1 Activation ER->STIM1 Depletion Sensed Orai1 Orai1 Channel Opening STIM1->Orai1 SOCE Ca²⁺ Influx (SOCE) Orai1->SOCE

Caption: this compound signaling to SOCE activation.

Thapsigargin_Pathway Tg Thapsigargin SERCA SERCA Pump Tg->SERCA Irreversibly Inhibits ER ER Store SERCA->ER Blocks Ca²⁺ Re-uptake Ca_Leak Passive Ca²⁺ Leak ER->Ca_Leak STIM1 STIM1 Activation ER->STIM1 Depletion Sensed Orai1 Orai1 Channel Opening STIM1->Orai1 SOCE Ca²⁺ Influx (SOCE) Orai1->SOCE

References

Validating Adenophostin A's Specificity for IP3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adenophostin A's performance against other common modulators of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular pathways, this document serves as a comprehensive resource for evaluating the specificity of this compound in research and drug development settings.

Executive Summary

This compound is a potent, high-affinity full agonist of all three subtypes of the IP3 receptor (IP3R1, IP3R2, and IP3R3).[1][2] Experimental data consistently demonstrates that it is approximately 10-fold more potent than the endogenous ligand, inositol 1,4,5-trisphosphate (IP3), in eliciting calcium (Ca2+) release from intracellular stores.[2][3] This guide delves into the experimental evidence that substantiates this compound's specificity for IP3Rs, comparing its activity with other well-known IP3R modulators, including the antagonist heparin, and the modulator 2-aminoethoxydiphenyl borate (B1201080) (2-APB), and the sensitizing agent thimerosal. While this compound exhibits high specificity for IP3Rs, this guide also explores potential off-target effects, particularly concerning store-operated calcium channels (SOCCs), to provide a complete picture of its pharmacological profile. A critical area for further investigation remains the direct quantitative assessment of this compound's interaction with ryanodine (B192298) receptors (RyRs), the other major class of intracellular calcium release channels.

Comparative Performance of IP3 Receptor Modulators

The following table summarizes the quantitative data on the binding affinities and potency of this compound and other selected IP3R modulators. This data is critical for researchers designing experiments and interpreting results related to IP3R-mediated signaling.

CompoundTarget(s)Mechanism of ActionBinding Affinity (Kd/Ki)Potency (EC50/IC50)Key Findings & Off-Target Effects
This compound IP3R1, IP3R2, IP3R3Full AgonistKi ≈ 10 nM for IP3R1[3]EC50 ≈ 11 nM for IP3R1~10-fold more potent than IP3. May indirectly affect store-operated calcium channels (SOCCs) by depleting Ca2+ stores.
Inositol 1,4,5-Trisphosphate (IP3) IP3R1, IP3R2, IP3R3Endogenous AgonistKi ≈ 41 nM for IP3R1EC50 ≈ 100 nM for IP3R1The natural ligand for IP3 receptors.
Heparin IP3R1, IP3R2, IP3R3Competitive Antagonist-Inhibits IP3-induced Ca2+ release.Also known to interact with ryanodine receptors.
2-Aminoethoxydiphenyl borate (2-APB) IP3Rs, TRP channels, SOCCsModulator (Inhibitor/Potentiator)-Inhibits IP3-induced Ca2+ release.Exhibits complex, concentration-dependent effects on various channels.
Thimerosal IP3R1, IP3R2Sensitizer-Potentiates IP3-induced Ca2+ release in IP3R1 and IP3R2.Acts by modifying cysteine residues on the receptor.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR IP3R IP3 Receptor IP3->IP3R binds & activates Ca_cytosol Ca²⁺ Downstream\nEffectors Downstream Effectors Ca_cytosol->Downstream\nEffectors Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca_ER->Ca_cytosol Adenophostin_A This compound Adenophostin_A->IP3R potent agonist

Figure 1: The IP3 signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Ca²⁺ Release Assay cluster_binding Binding Assay (Fluorescence Polarization) Start Start: Culture DT40 cells expressing single IP3R subtypes Permeabilize Permeabilize cells with saponin (B1150181) Start->Permeabilize Prepare_Protein Prepare purified IP3R protein fragments Load_Ca Load ER with ⁴⁵Ca²⁺ or fluorescent Ca²⁺ indicator Permeabilize->Load_Ca Add_Ligand Add this compound or other modulators Load_Ca->Add_Ligand Measure_Release Measure Ca²⁺ release over time Add_Ligand->Measure_Release Analyze Analyze data to determine EC50/IC50 and efficacy Measure_Release->Analyze Add_Probe Incubate with fluorescently labeled IP3 (probe) Prepare_Protein->Add_Probe Add_Competitor Add unlabeled this compound or other compounds Add_Probe->Add_Competitor Measure_FP Measure fluorescence polarization Add_Competitor->Measure_FP Analyze_Binding Determine binding affinity (Kd/Ki) Measure_FP->Analyze_Binding

Figure 2: Experimental workflow for assessing IP3R modulator specificity.

Detailed Experimental Protocols

IP3 Receptor Binding Assay (Fluorescence Polarization)

This protocol is adapted from methodologies that utilize fluorescence polarization to measure the binding of ligands to purified IP3R protein fragments.

Materials:

  • Purified N-terminal fragment of IP3R (containing the ligand-binding domain)

  • Fluorescently labeled IP3 (e.g., FITC-IP3) as a probe

  • This compound and other test compounds

  • Assay buffer (e.g., 100 mM KCl, 20 mM NaCl, 10 mM HEPES, pH 7.2)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent IP3 probe and the purified IP3R fragment to each well.

  • Compound Addition: Add serial dilutions of the unlabeled competitor (this compound or other test compounds) to the wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of unlabeled IP3 (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the unlabeled competitor. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Release Assay in Permeabilized Cells

This protocol describes a functional assay to measure the ability of compounds to induce Ca2+ release from the endoplasmic reticulum (ER) in cells selectively expressing a single subtype of the IP3R.

Materials:

  • DT40 chicken lymphoma cells null for endogenous IP3Rs, stably transfected to express a single mammalian IP3R subtype (IP3R1, IP3R2, or IP3R3).

  • Permeabilization buffer (e.g., 120 mM KCl, 30 mM NaCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

  • Saponin (for cell permeabilization)

  • Fura-2 AM or other suitable fluorescent Ca2+ indicator

  • This compound and other test compounds

  • Fluorometer or fluorescence microscope capable of ratiometric Ca2+ measurement

Procedure:

  • Cell Preparation: Harvest the DT40 cells and wash them in a Ca2+-free medium.

  • Dye Loading: Incubate the cells with Fura-2 AM to load the fluorescent Ca2+ indicator into the cytoplasm.

  • Permeabilization: Resuspend the cells in the permeabilization buffer containing a low concentration of saponin (e.g., 25 µg/mL) to selectively permeabilize the plasma membrane while leaving the ER membrane intact.

  • ER Ca2+ Loading: Add ATP and a low concentration of Ca2+ to the permeabilized cells to allow the ER to actively transport and store Ca2+.

  • Ca2+ Release Measurement: Place the permeabilized cells in the fluorometer. After establishing a stable baseline fluorescence, add a specific concentration of this compound or another test compound.

  • Data Acquisition: Record the change in Fura-2 fluorescence ratio (e.g., 340/380 nm excitation) over time. The increase in the ratio corresponds to an increase in cytosolic Ca2+ concentration due to release from the ER.

  • Data Analysis: Generate concentration-response curves by plotting the peak Ca2+ release at different compound concentrations. Fit the data to a sigmoidal dose-response model to determine the EC50 (half-maximal effective concentration) for each compound on each IP3R subtype.

Conclusion and Future Directions

The experimental evidence strongly supports the classification of this compound as a highly potent and specific agonist for all three IP3 receptor subtypes. Its approximately 10-fold greater potency compared to the endogenous ligand, IP3, makes it an invaluable tool for studying IP3R-mediated signaling. While its primary mode of action is well-defined, researchers should be mindful of its potential to indirectly influence store-operated calcium channels, particularly in experimental systems with prolonged or high-concentration applications.

A notable gap in the current understanding of this compound's specificity is the lack of direct, quantitative data on its interaction with ryanodine receptors. Future studies should aim to address this by performing binding and functional assays with purified RyRs or in cell systems where RyRs are the predominant intracellular calcium release channel. Such studies would provide a more complete pharmacological profile of this compound and further solidify its use as a selective IP3R agonist.

References

Adenophostin A and its Synthetic Analogs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships, receptor binding affinities, and functional potencies of Adenophostin A and its derivatives, providing a crucial resource for researchers in cellular signaling and drug development.

This compound, a fungal metabolite isolated from Penicillium brevicompactum, stands as the most potent known agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] Its remarkable potency, approximately 10-fold greater than that of IP3 itself, has spurred significant interest in its mechanism of action and the development of synthetic analogs with tailored properties.[3] This guide provides a comparative analysis of this compound and its key synthetic analogs, offering a comprehensive overview of their biological activities and the structural determinants of their high affinity for the IP3R.

Comparative Biological Activity

The potency and efficacy of this compound and its analogs are typically evaluated by their ability to bind to the IP3R and to induce the release of intracellular calcium (Ca2+). The following table summarizes the key quantitative data from various studies, providing a clear comparison of these crucial parameters.

CompoundReceptor/Cell TypeBinding Affinity (Kd, nM)Ca2+ Release Potency (EC50, nM)Relative Potency (vs. IP3)
Inositol 1,4,5-trisphosphate (IP3) Hepatic Membranes3.09 ± 0.33[1]145 ± 10[1]1
This compound Hepatic Membranes0.48 ± 0.0614.7 ± 2.4~10
This compound DT40 cells expressing IP3R1-~10-fold more potent than IP3~10
8-bromo Adenophostin DT40 cells expressing IP3R1-Slightly less potent than this compound-
Etheno Adenophostin DT40 cells expressing IP3R1High affinityHigh potency-
3"-dephospho-Adenophostin A Permeabilized DT40 cellsActivates IP3R--
Xylo-adenophostin Permeabilized hepatocytes-Slightly less potent than this compound-
Manno-adenophostin Permeabilized hepatocytes-Similar potency to IP3~1
Acyclophostin Hepatic Membranes2.76 ± 0.26 (at pH 8.3)209 ± 12 (at pH 7)-
Guanophostin Recombinant IP3RHigher potency than Chlorophostin--
Chlorophostin Recombinant IP3RReduced potency--
Cyclophostin --38-
Spirophostins ((3R)-10 and (3S)-11) -Lower than IP3 and this compoundLower than IP3 and this compound-

Structure-Activity Relationships

The high potency of this compound is attributed to its unique structure, which mimics the essential binding elements of IP3 while presenting additional interaction points with the IP3R. Key structural features and the effects of their modification are outlined below:

  • Adenine (B156593) Moiety: The adenine base is crucial for the high affinity of this compound. It is proposed to engage in a cation-π interaction with a conserved arginine residue (Arg504) within the IP3-binding core of the receptor. Progressive trimming of the adenine ring leads to a reduction in potency. However, even substantial modifications, such as substitution with uracil (B121893) or other aromatic rings, can result in analogs that are still more potent than IP3. Analogs with modifications at the 2-position of the purine (B94841) ring, such as guanophostin, have shown high potency, suggesting that interactions with residues like Glu505 of the receptor can be modulated.

  • Ribose and Glucose Moieties: The ribose and glucose rings of this compound serve as a scaffold to correctly position the essential phosphate (B84403) groups. The 2'-phosphate on the ribose ring is critical for activity. Modifications to the glucose ring, such as in xylo-adenophostin and manno-adenophostin, have demonstrated the importance of the stereochemistry of the hydroxyl groups for potent receptor activation. Acyclophostin, an analog where most of the ribose ring is removed, still exhibits high affinity, highlighting that the core pharmacophore can be simplified.

  • Phosphate Groups: The phosphate groups at the 3" and 4" positions of the glucose moiety and the 2' position of the ribose are essential for high-affinity binding and receptor activation. These phosphates are believed to mimic the 4,5-bisphosphate of IP3, which are critical for closing the "clam-like" IP3-binding core and activating the channel. Interestingly, an analog lacking the equivalent of the 5-phosphate of IP3 (3"-dephospho-AdA) can still activate the IP3R, suggesting that the adenine and 3"-phosphate provide sufficient interactions for receptor activation.

Experimental Protocols

The characterization of this compound and its analogs involves a series of key experiments to determine their binding affinity and functional potency. While specific details can vary between studies, the general methodologies are as follows:

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of the compounds for the IP3 receptor.

  • Membrane Preparation: Membranes rich in IP3 receptors (e.g., from rat liver or cerebellum) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled IP3 analog (e.g., [3H]IP3) and varying concentrations of the unlabeled competitor (this compound or its analogs).

  • Separation: Bound and free radioligand are separated by centrifugation or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the dissociation constant (Kd) using the Cheng-Prusoff equation.

Calcium Release Assays

These functional assays measure the ability of the compounds to induce Ca2+ release from intracellular stores.

  • Cell Preparation: Cells endogenously expressing IP3 receptors (e.g., hepatocytes) or cell lines engineered to express specific IP3R subtypes (e.g., DT40 cells) are used. The cells are permeabilized to allow direct access of the agonists to the intracellular environment.

  • Calcium Loading: The intracellular Ca2+ stores (endoplasmic reticulum) are loaded with Ca2+, often in the presence of a Ca2+ indicator dye (e.g., Fura-2) or radioactive 45Ca2+.

  • Stimulation: The permeabilized cells are stimulated with varying concentrations of this compound or its analogs.

  • Measurement: The change in intracellular Ca2+ concentration is measured by monitoring the fluorescence of the Ca2+ indicator dye or the amount of 45Ca2+ released from the cells.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration that elicits a half-maximal response) is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its evaluation.

IP3R_Activation_Pathway cluster_ER AdA This compound / Analog IP3R IP3 Receptor AdA->IP3R Binds to Ca_release Ca2+ Release IP3R->Ca_release Opens Channel ER Endoplasmic Reticulum Ca_store Ca2+ Store Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates Experimental_Workflow start Start synthesis Synthesize Analogs start->synthesis binding_assay Radioligand Binding Assay synthesis->binding_assay ca_release_assay Calcium Release Assay synthesis->ca_release_assay data_analysis Data Analysis (Kd, EC50) binding_assay->data_analysis ca_release_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis conclusion Conclusion sar_analysis->conclusion

References

Adenophostin A: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenophostin A, a naturally derived product, is a highly potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), playing a critical role in intracellular calcium (Ca2+) signaling.[1] Its remarkable potency, approximately 10-fold greater than that of endogenous IP3, has made it an invaluable tool for studying Ca2+ dynamics.[2][3] This guide provides a comprehensive comparison of this compound's interaction with its primary target, the IP3R, and explores the current understanding of its cross-reactivity with other cellular receptors.

Comparison of this compound and IP3 Activity at IP3 Receptor Subtypes

This compound demonstrates robust agonism at all three mammalian IP3 receptor subtypes (IP3R1, IP3R2, and IP3R3).[2][4] Experimental data consistently shows that it is a full agonist, capable of eliciting maximal Ca2+ release, comparable to that induced by IP3. The enhanced potency of this compound is attributed to its unique chemical structure, which allows for a higher binding affinity to the IP3R.

LigandReceptor SubtypeEC50 (nM)Kd (nM)Reference
This compound Hepatic IP3Rs14.7 ± 2.40.48 ± 0.06
IP3 Hepatic IP3Rs145 ± 103.09 ± 0.33
This compound Recombinant Type 1 IP3R-0.89 ± 0.05
IP3 Recombinant Type 1 IP3R-6.40 ± 0.48

Signaling Pathway of IP3 Receptor Activation

The binding of an agonist like IP3 or this compound to the IP3 receptor, located on the membrane of the endoplasmic reticulum (ER), triggers a conformational change in the receptor. This change opens a channel that allows the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in cytosolic Ca2+ concentration. This Ca2+ signal then propagates various cellular responses.

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates IP3_Ada IP3 or this compound PLC->IP3_Ada produces IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store releases Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Agonist Agonist (e.g., Hormone) Agonist->GPCR IP3_Ada->IP3R binds & activates Cellular_Response Cellular Response Ca_cytosol->Cellular_Response triggers

Caption: Simplified signaling pathway of IP3 receptor-mediated calcium release.

Cross-Reactivity Profile of this compound

While this compound is highly selective for the IP3 receptor, the question of its interaction with other receptors is crucial for its application as a specific pharmacological tool.

Ryanodine (B192298) Receptors (RyRs): Ryanodine receptors are another major class of intracellular calcium release channels. Due to their structural and functional similarities to IP3Rs, the potential for cross-reactivity is a valid concern. However, current literature lacks direct studies systematically evaluating the binding or functional modulation of RyRs by this compound.

Purinergic Receptors: Given this compound's structural resemblance to adenosine (B11128), a natural ligand for purinergic receptors, the possibility of interaction exists. Purinergic receptors are a diverse family of membrane receptors involved in numerous physiological processes. To date, there is no direct evidence from receptor binding or functional assays to suggest that this compound significantly interacts with P1 (adenosine) or P2 (ATP) purinergic receptors.

ATP-Binding Sites on IP3 Receptor: It has been demonstrated that this compound does not displace [α-32P]ATP from the adenine-nucleotide binding sites on the IP3R. This indicates that despite its adenosine moiety, this compound does not interact with these specific ATP-binding sites, which are known to modulate receptor activity.

Indirect Effects on Calcium Influx: Some studies have reported that this compound can stimulate calcium influx across the plasma membrane, in some cases without completely depleting intracellular stores. This has led to the hypothesis that this compound might have an additional site of action, possibly preventing the rapid Ca2+-dependent inactivation of store-operated Ca2+ channels. However, it is suggested that these effects are still a consequence of its action on IP3Rs, rather than a direct interaction with plasma membrane channels.

Experimental Methodologies

A critical aspect of assessing receptor cross-reactivity involves robust experimental protocols. The following outlines a general workflow for such an investigation.

Experimental Workflow for Receptor Cross-Reactivity Screening

A Test Compound (this compound) B Primary Target Receptor Panel (IP3R subtypes) A->B C Secondary Receptor Panel (e.g., RyRs, Purinergic Receptors) A->C D Binding Assays (e.g., Radioligand displacement) B->D E Functional Assays (e.g., Ca2+ imaging, electrophysiology) B->E C->D C->E F Data Analysis (IC50, EC50, Ki determination) D->F E->F G Selectivity Profile Generation F->G

Caption: A typical experimental workflow for assessing receptor cross-reactivity.

1. Radioligand Binding Assays:

  • Objective: To determine the affinity of this compound for a panel of receptors.

  • Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.

  • General Protocol:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the receptor preparation with a fixed concentration of a specific high-affinity radioligand (e.g., [3H]IP3 for the IP3R).

    • Add increasing concentrations of unlabeled this compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can be used to calculate the inhibitory constant (Ki).

2. Functional Assays (Calcium Imaging):

  • Objective: To measure the functional consequence of this compound binding, such as Ca2+ release.

  • Principle: Cells are loaded with a Ca2+-sensitive fluorescent dye. Changes in intracellular Ca2+ concentration are monitored by measuring changes in fluorescence intensity.

  • General Protocol:

    • Culture cells expressing the receptor(s) of interest on a suitable imaging plate.

    • Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply this compound at various concentrations and record the changes in fluorescence over time.

    • The concentration of this compound that produces 50% of the maximal response is determined as the EC50 value.

Conclusion

This compound is a highly potent and selective agonist for all subtypes of the IP3 receptor. While its effects on calcium signaling are complex and may involve modulation of store-operated calcium entry, there is currently no direct evidence to support significant cross-reactivity with other major receptor families such as ryanodine or purinergic receptors. The lack of interaction with the ATP-binding sites on the IP3R further underscores its specific mode of action. For researchers utilizing this compound, it can be considered a reliable tool for the specific activation of IP3 receptors, though awareness of its potent and potentially complex downstream effects on Ca2+ homeostasis is warranted. Future studies employing broad receptor screening panels will be invaluable in definitively mapping the selectivity profile of this important research compound.

References

Validating Adenophostin A-Mediated Effects: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating intracellular calcium signaling, Adenophostin A stands out as a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[1] Its high affinity, approximately 10-fold greater than that of the endogenous ligand IP3, makes it an invaluable tool for dissecting the intricacies of IP3R-mediated calcium release.[1][2] However, rigorous validation of its specific effects is paramount to ensure the integrity of experimental findings. This guide provides a comparative framework for designing and executing control experiments to unequivocally attribute observed effects to the action of this compound on IP3Rs.

This guide outlines a series of essential control experiments, provides detailed protocols, and presents comparative data to aid in the robust validation of this compound's activity.

The IP3 Signaling Pathway and this compound's Mechanism of Action

The canonical IP3 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytosol and binds to the IP3R, an intracellular ligand-gated calcium channel located on the endoplasmic reticulum (ER). This binding event opens the channel, allowing the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration that initiates various downstream cellular responses.

This compound, a fungal metabolite, is a structural analog of IP3.[1] Its 4",3"-bisphosphate moiety effectively mimics the 4,5-bisphosphate group of IP3, which is critical for binding to and activating the IP3R.[1] This structural similarity allows this compound to potently induce the opening of the IP3R channel and subsequent calcium release.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R 4. Binding & Activation This compound This compound This compound->IP3R Mimics IP3 Ca2+ Ca2+ Cellular Response Cellular Response Ca2+->Cellular Response 6. Downstream Effects IP3R->Ca2+ 5. Ca2+ Release Ca2+ Store Ca2+ Store Ca2+ Store->IP3R

Figure 1: IP3 signaling pathway and the action of this compound.

Experimental Workflow for Validating this compound Effects

A systematic approach is crucial for validating that the observed cellular responses are specifically due to this compound's action on IP3Rs. The following workflow outlines the key control experiments.

Experimental_Workflow cluster_main Experimental Validation of this compound Effects cluster_controls Control Experiments Start Hypothesis: This compound induces Ca2+ release via IP3R Experiment Treat cells with This compound Start->Experiment Observation Observe Ca2+ release? Experiment->Observation Negative_Control Negative Controls: - Vehicle (DMSO/Saline) - Inactive Analog Observation->Negative_Control Yes Positive_Control Positive Control: - Ionomycin (B1663694) Observation->Positive_Control No Specificity_Control Specificity Controls: - IP3R Antagonists  (e.g., Heparin, 2-APB) - IP3R Knockout/Downregulation Negative_Control->Specificity_Control Conclusion Conclude this compound acts specifically on IP3R Specificity_Control->Conclusion Validate Specificity

Figure 2: Logical workflow for control experiments.

Comparative Performance Data

The following table summarizes the potency of this compound and its primary endogenous alternative, IP3, on the three mammalian IP3R subtypes. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.

AgonistIP3R1 EC50 (nM)IP3R2 EC50 (nM)IP3R3 EC50 (nM)Reference
This compound ~2.1~1.5~3.2
Inositol 1,4,5-trisphosphate (IP3) ~213~146~1664

Note: EC50 values can vary depending on the experimental system and conditions.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for key control experiments are provided. These protocols are based on common methodologies for measuring intracellular calcium mobilization using fluorescent indicators in cell populations.

General Protocol: Measurement of Intracellular Calcium Release

This protocol describes the general procedure for measuring agonist-induced intracellular calcium release using a fluorescent calcium indicator and a fluorescence plate reader.

Materials:

  • Cells expressing IP3 receptors (e.g., HEK293, HeLa, or DT40 cells stably expressing specific IP3R subtypes)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

  • Pluronic F-127

  • This compound

  • Control compounds (vehicle, inactive analog, ionomycin, heparin, 2-APB)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 60 seconds) to establish a stable signal.

  • Agonist/Control Injection: Using the plate reader's injector, add this compound or the respective control compound to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0, which is proportional to the change in intracellular calcium concentration.

Negative Control Experiments

a) Vehicle Control

  • Purpose: To ensure that the solvent used to dissolve this compound does not, by itself, cause a calcium response.

  • Protocol: Follow the "General Protocol" and inject the vehicle (e.g., DMSO or saline) at the same final concentration used for the this compound experiments.

  • Expected Outcome: No significant change in fluorescence should be observed.

b) Inactive Analog Control

  • Purpose: To demonstrate that the observed effect is due to the specific structure of this compound and not a non-specific effect of a similar but inactive molecule. An analog of this compound that does not bind to or activate the IP3R should be used.

  • Protocol: Follow the "General Protocol" and inject an inactive analog of this compound at a concentration equivalent to or higher than the active compound.

  • Expected Outcome: No significant calcium release should be observed.

Positive Control Experiment
  • Purpose: To confirm that the cells are viable, the calcium indicator is loaded and functional, and the measurement system is working correctly. Ionomycin, a calcium ionophore, is commonly used to elicit a maximal calcium response by transporting calcium across the plasma membrane and from intracellular stores.

  • Protocol: At the end of an experiment, or in separate wells, inject a saturating concentration of ionomycin (e.g., 1-5 µM).

  • Expected Outcome: A large and sustained increase in fluorescence, representing the maximal calcium signal, should be observed. This can also be used to normalize the responses to agonists.

Specificity Control Experiments

a) IP3R Antagonist Blockade: Heparin

  • Purpose: To demonstrate that the this compound-induced calcium release is mediated by the IP3R. Heparin is a competitive antagonist of the IP3R, binding to the same site as IP3 and this compound.

  • Protocol:

    • Follow the "General Protocol" for cell preparation and dye loading.

    • Pre-incubate the cells with heparin (e.g., 10-100 µg/mL) for a short period (e.g., 5-10 minutes) before adding this compound.

    • Inject this compound and record the calcium response.

  • Expected Outcome: Pre-incubation with heparin should significantly reduce or abolish the calcium release induced by this compound.

b) IP3R Antagonist Blockade: 2-Aminoethoxydiphenyl Borate (2-APB)

  • Purpose: To further confirm the involvement of the IP3R. 2-APB is a membrane-permeable modulator of IP3Rs.

  • Protocol:

    • Follow the "General Protocol."

    • Pre-incubate the cells with 2-APB (e.g., 50-100 µM) for 5-15 minutes prior to stimulation with this compound.

    • Inject this compound and measure the calcium response.

  • Expected Outcome: 2-APB should inhibit the this compound-mediated calcium signal. It is important to note that 2-APB can have other off-target effects, so results should be interpreted with caution and ideally corroborated with other controls.

c) Genetic Controls: IP3R Knockout or Knockdown

  • Purpose: To provide the most definitive evidence for the involvement of IP3Rs.

  • Protocol:

    • Use a cell line in which the gene(s) for the IP3R(s) have been genetically knocked out or their expression has been knocked down (e.g., using siRNA or shRNA).

    • Perform the calcium release assay with this compound in these cells alongside a wild-type or control cell line.

  • Expected Outcome: this compound should fail to elicit a calcium response in the IP3R-deficient cells, while a robust response should be observed in the control cells.

References

A Comparative Analysis of Adenophostin A and IP3 on Calcium Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium-releasing properties of Adenophostin A and the endogenous second messenger, inositol (B14025) 1,4,5-trisphosphate (IP3). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies on intracellular calcium signaling.

Executive Summary

This compound, a fungal metabolite, is a potent agonist of the inositol 1,4,5-trisphosphate receptor (IP3R), the key intracellular channel responsible for mobilizing calcium from the endoplasmic reticulum. Experimental evidence consistently demonstrates that this compound is significantly more potent than IP3 in eliciting calcium release. Furthermore, this compound exhibits greater metabolic stability, making it a valuable tool for prolonged experimental investigations. While both molecules act as full agonists, they display distinct kinetic profiles, with this compound generally inducing a slower rate of calcium release compared to IP3.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters comparing the activity of this compound and IP3 on the type 1 IP3 receptor (IP3R1), the most ubiquitously expressed isoform.

ParameterThis compoundInositol 1,4,5-Trisphosphate (IP3)Reference
Potency (EC50) ~11 nM~100 nM[1]
Binding Affinity (Ki) ~10 nM~41 nM[1]
Agonist Type Full AgonistFull Agonist[2][3]
Cooperativity (nH) High (3.9 ± 0.2)Moderate (1.8 ± 0.1)[1]
Metabolic Stability Resistant to degradation by IP3 metabolizing enzymesRapidly metabolized by phosphatases and kinases
Ca2+ Release Rate Slower than IP3Faster than this compound

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these agonists, the following diagrams are provided.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3_mol IP3 PLC->IP3_mol Generates IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca_cytosol Cytosolic Ca²⁺ (Signal) IP3R->Ca_cytosol Increases Stimulus External Stimulus Stimulus->GPCR Activates IP3_mol->IP3R Binds & Activates AdenophostinA This compound (Exogenous) AdenophostinA->IP3R Binds & Activates (Potently)

Caption: Simplified signaling pathway for IP3 and this compound-mediated calcium release.

G start Start perm_cells Permeabilize Cells (e.g., with Saponin) start->perm_cells load_stores Load ER with Ca²⁺ (ATP-dependent uptake) perm_cells->load_stores add_indicator Add Fluorescent Ca²⁺ Indicator (e.g., Fura-2) load_stores->add_indicator establish_baseline Establish Baseline Fluorescence add_indicator->establish_baseline add_agonist Add Agonist (IP3 or this compound) establish_baseline->add_agonist measure_fluorescence Measure Fluorescence Change Over Time add_agonist->measure_fluorescence analyze_data Analyze Data (Calculate EC50, Release Rate) measure_fluorescence->analyze_data end End analyze_data->end

References

Adenophostin A: A Superior Positive Control for Inositol 1,4,5-Trisphosphate (IP3) Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of intracellular signaling, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor plays a pivotal role in mediating calcium (Ca²⁺) release from the endoplasmic reticulum, a process fundamental to a vast array of cellular functions. For researchers investigating this critical pathway, the use of a reliable and potent positive control is paramount. Adenophostin A, a fungal metabolite, has emerged as a gold-standard positive control for IP3 receptor activation, consistently outperforming the endogenous ligand, IP3, in several key aspects. This guide provides a comprehensive comparison of this compound with other IP3 receptor agonists, supported by experimental data and detailed protocols.

Unveiling a More Potent Agonist

This compound is a structural analogue of IP3 that has been shown to be a significantly more potent agonist of all three IP3 receptor subtypes (IP3R1, IP3R2, and IP3R3).[1][2][3][4][5] It consistently demonstrates a roughly 10-fold greater affinity for the IP3 receptor compared to IP3 itself. This enhanced potency allows for the use of lower concentrations to elicit maximal Ca²⁺ release, a distinct advantage in experimental settings.

The superior activity of this compound is attributed to its unique structural features. While it shares the essential 4,5-bisphosphate moiety with IP3, crucial for receptor binding and activation, its adenosine-ribose backbone provides additional contact points within the receptor's binding pocket. This results in a more stable and prolonged interaction, leading to a more robust and sustained Ca²⁺ release. Furthermore, this compound is resistant to metabolic degradation by the enzymes that rapidly inactivate IP3, ensuring a more stable and predictable experimental outcome.

Comparative Analysis of IP3 Receptor Agonists

The following table summarizes the quantitative data on the potency of this compound compared to the endogenous ligand, IP3, and other analogues. The data is primarily derived from Ca²⁺ release assays in permeabilized DT40 cells stably expressing single subtypes of mammalian IP3 receptors.

AgonistIP3 Receptor SubtypeEC₅₀ (nM)Relative Potency (vs. IP₃)Reference
This compound IP3R1~1-2~10-fold higher
IP3R2~1-2~10-fold higher
IP3R3~1-2~10-fold higher
Inositol 1,4,5-trisphosphate (IP₃) IP3R1~10-201
IP3R2~10-201
IP3R3~10-201
3″-dephospho-Adenophostin A All SubtypesWeaker than AdALower
d-chiro-Inositol Adenophostin Not specifiedMore potent than AdA~1.7-fold higher than AdA

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms at play, the following diagrams illustrate the IP3 signaling pathway and a typical experimental workflow for assessing IP3 receptor activation.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_cytosol Ca²⁺ IP3R->Ca_cytosol Releases Ca_er Ca²⁺ Store Ca_er->IP3R

Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.

Experimental_Workflow A Permeabilize Cells (e.g., with saponin) B Load with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C Establish Basal Ca²⁺ Level B->C D Add this compound (Positive Control) or Test Compound C->D E Measure Ca²⁺ Release (Fluorescence Microscopy or Plate Reader) D->E F Data Analysis (e.g., EC₅₀ determination) E->F

Caption: A typical experimental workflow for measuring IP3 receptor-mediated Ca²⁺ release.

Experimental Protocols

A common method for studying IP3 receptor activation involves measuring Ca²⁺ release from the intracellular stores of permeabilized cells. The following is a generalized protocol based on methodologies cited in the literature.

1. Cell Preparation and Permeabilization:

  • Cell Line: DT40 chicken lymphoma cells, which lack endogenous IP3 receptors and can be stably transfected to express a single mammalian IP3R subtype, are a common choice.

  • Permeabilization: Cells are washed and resuspended in a cytosol-like medium (CLM). Permeabilization is typically achieved by adding a low concentration of a detergent like saponin. This creates pores in the plasma membrane, allowing access to the intracellular environment while leaving the endoplasmic reticulum intact.

2. Calcium Measurement:

  • Calcium Indicator: A fluorescent Ca²⁺ indicator, such as Fura-2 AM or a genetically encoded calcium indicator, is loaded into the cells. The fluorescence of these indicators changes upon binding to Ca²⁺.

  • Measurement: The change in fluorescence, and thus the change in intracellular Ca²⁺ concentration, is monitored over time using a fluorescence microscope or a microplate reader.

3. Agonist Stimulation:

  • Baseline: A stable baseline of Ca²⁺ levels is established.

  • Agonist Addition: this compound (as a positive control), IP3, or other test compounds are added to the permeabilized cells.

  • Data Acquisition: The resulting increase in cytosolic Ca²⁺ concentration due to release from the endoplasmic reticulum is recorded.

4. Data Analysis:

  • The peak of the Ca²⁺ transient is measured for various concentrations of the agonist.

  • Dose-response curves are generated by plotting the Ca²⁺ release against the agonist concentration.

  • The EC₅₀ value, the concentration of the agonist that elicits a half-maximal response, is calculated to determine the potency of the compound.

Alternative Positive Controls

While this compound is a superior positive control, other agonists can be used depending on the specific experimental needs.

  • Inositol 1,4,5-trisphosphate (IP₃): The endogenous ligand is a necessary benchmark for comparison. However, its rapid degradation can be a drawback.

  • This compound Analogues: Various synthetic analogues of this compound have been developed. For instance, d-chiro-inositol adenophostin has been reported to be even more potent than this compound. Conversely, analogues like 3″-dephospho-Adenophostin A exhibit lower potency and can be used to study the structure-activity relationship of the receptor.

Conclusion

This compound stands out as an invaluable tool for researchers studying IP3 receptor signaling. Its high potency, metabolic stability, and consistent activity across all IP3 receptor subtypes make it an ideal positive control for a wide range of experimental applications, from basic research to high-throughput screening in drug discovery. By providing a robust and reproducible response, this compound facilitates the accurate assessment of IP3 receptor function and the identification of novel modulators of this critical signaling pathway.

References

A Head-to-Head Comparison of Adenophostin A Suppliers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Adenophostin A, a potent agonist of the inositol (B14025) triphosphate (IP3) receptor, selecting a reliable and high-quality supplier is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of this compound from various suppliers, focusing on purity and providing standardized protocols for biological activity assessment.

Data Presentation: Purity Comparison

The purity of this compound is a critical factor that can significantly impact its efficacy and the interpretation of experimental data. Below is a summary of the stated purity levels from prominent suppliers. Researchers are encouraged to request lot-specific certificates of analysis (CoA) for the most accurate information.

SupplierStated PurityMethod of Analysis
MilliporeSigma (Calbiochem) ≥90%High-Performance Liquid Chromatography (HPLC)[1]
BOC Sciences >95%Not specified on the product page
MedchemExpress Lot-specificLiquid Chromatography-Mass Spectrometry (LCMS) is typically provided on the Certificate of Analysis

This compound Signaling Pathway

This compound exerts its effects by binding to the inositol 1,4,5-trisphosphate receptor (IP3R), an intracellular ligand-gated calcium channel. This binding event triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum (ER) into the cytoplasm. The subsequent increase in intracellular calcium concentration modulates a wide array of cellular processes.

AdenophostinA_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal External Signal (e.g., Hormone, Neurotransmitter) Receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (IP3R) on ER Membrane IP3->IP3R 4. Binding & Activation AdenophostinA This compound (Exogenous Agonist) AdenophostinA->IP3R Potent Agonist Action Ca2+ Ca2+ IP3R->Ca2+ 5. Ca2+ Release ER Endoplasmic Reticulum (ER) Ca2+ Store CellularResponse Downstream Cellular Responses (e.g., Gene Expression, Proliferation, Apoptosis, Muscle Contraction) Ca2+->CellularResponse 6. Modulation

Caption: this compound signaling pathway via the IP3 receptor.

Experimental Protocols for Biological Activity Assessment

To enable researchers to perform their own comparative studies, detailed methodologies for key experiments are provided below.

Inositol Trisphosphate (IP3) Receptor Binding Assay

This assay determines the affinity of this compound for the IP3 receptor. A competitive binding assay is commonly used, where the compound of interest competes with a radiolabeled or fluorescently-labeled IP3 for binding to the receptor.

a) Radioligand Competitive Binding Assay

Materials:

  • [³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

  • Cell or tissue homogenates containing IP3 receptors (e.g., cerebellar membranes)

  • This compound from different suppliers

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.3 at 4°C)

  • Wash buffer (e.g., binding buffer with 10 mM LiCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of unlabeled this compound from each supplier.

  • In a microcentrifuge tube, add a fixed concentration of [³H]IP3 (typically around the Kd for the receptor).

  • Add the serially diluted this compound or vehicle control.

  • Add the membrane preparation containing the IP3 receptors.

  • Incubate on ice for a predetermined time to reach equilibrium (e.g., 10-30 minutes).

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³H]IP3 using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of [³H]IP3 binding).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation to determine the affinity of this compound for the IP3 receptor.

b) Fluorescence Polarization (FP) Competitive Binding Assay

This is a non-radioactive alternative to the radioligand binding assay.

Materials:

  • Fluorescently-labeled IP3 (e.g., FITC-IP3)

  • Purified N-terminal fragment of the IP3 receptor

  • This compound from different suppliers

  • Assay buffer

  • A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a microplate, add a fixed concentration of the fluorescently-labeled IP3.

  • Add the serially diluted this compound or vehicle control.

  • Add the purified IP3 receptor fragment.

  • Incubate at room temperature for a set time to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • The displacement of the fluorescently-labeled IP3 by this compound will result in a decrease in fluorescence polarization.

  • Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50 and subsequently the Ki.

Intracellular Calcium Release Assay

This functional assay measures the ability of this compound to induce calcium release from intracellular stores.

Materials:

  • A cell line expressing IP3 receptors (e.g., HEK293, SH-SY5Y)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound from different suppliers

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the AM ester form of the dye, which can cross the cell membrane.

  • Wash the cells with physiological salt solution to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound from different suppliers to the cells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Analyze the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal calcium release) for each supplier. The peak fluorescence intensity and the rate of calcium release can also be compared.

Experimental Workflow for Supplier Comparison

The following diagram outlines a logical workflow for comparing the biological activity of this compound from different suppliers.

Experimental_Workflow cluster_setup Preparation and Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Suppliers Procure this compound from Supplier A, B, C Stock Prepare Equimolar Stock Solutions of this compound from each supplier Suppliers->Stock QC Verify Concentration and Purity (e.g., UV-Vis, HPLC) Stock->QC Binding IP3 Receptor Binding Assay (Radioligand or FP) QC->Binding Calcium Intracellular Calcium Release Assay (Functional Assay) QC->Calcium BindingData Determine IC50 and Ki values for each supplier Binding->BindingData CalciumData Determine EC50, Max Response, and Kinetics for each supplier Calcium->CalciumData Comparison Head-to-Head Comparison of: - Affinity (Ki) - Potency (EC50) - Efficacy (Max Response) BindingData->Comparison CalciumData->Comparison

Caption: Workflow for comparing this compound suppliers.

By following these standardized protocols and the suggested workflow, researchers can generate robust and comparable data to make an informed decision when selecting an this compound supplier, ultimately contributing to the reliability and validity of their research findings.

References

A Comparative Analysis of Adenophostin A and IP3: Potency, Efficacy, and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of Adenophostin A and its endogenous analogue, Inositol 1,4,5-trisphosphate (IP3), as agonists of the IP3 receptor (IP3R). The data and protocols presented herein are curated from peer-reviewed literature to support research and development in cellular signaling and pharmacology.

Data Presentation: Quantitative Comparison

This compound consistently demonstrates a significantly higher potency and binding affinity for the IP3 receptor across various experimental paradigms. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Potency in Inducing Calcium Release

AgonistIP3R SubtypeEC50 (nM)Relative Potency (vs. IP3)Reference
IP3 11001x[1]
This compound 111~9x[1]
IP3 2~201x[2]
This compound 2~2~10x[2]
IP3 3~1001x[2]
This compound 3~10~10x

Table 2: Comparative Binding Affinity to the IP3 Receptor

LigandReceptor/FragmentKd (nM)Relative Affinity (vs. IP3)Reference
IP3 Full-length IP3R1411x
This compound Full-length IP3R110~4x
IP3 N-terminal fragment (NT)~1001x
This compound N-terminal fragment (NT)~10~10x
IP3 IP3-binding core (IBC)~801x
This compound IP3-binding core (IBC)~8~10x

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for reproducing and expanding upon these findings.

Protocol 1: Calcium Release Assay in Permeabilized Cells

This assay measures the ability of this compound and IP3 to induce calcium release from the endoplasmic reticulum stores of permeabilized cells.

1. Cell Culture and Preparation:

  • Culture DT40 cells stably expressing a single subtype of mammalian IP3R in a suitable growth medium.

  • Harvest cells in the logarithmic growth phase and wash with a phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a "cytosol-like medium" (CLM) with the following composition: 140 mM KCl, 20 mM NaCl, 1 mM EGTA, 20 mM PIPES, pH 7.0.

2. Permeabilization:

  • Add saponin (B1150181) to the cell suspension to a final concentration of 10-50 µg/mL.

  • Incubate for 5-10 minutes on ice or at room temperature. The optimal saponin concentration and incubation time should be determined empirically for the specific cell line to ensure permeabilization of the plasma membrane without damaging the endoplasmic reticulum.

  • Wash the permeabilized cells with CLM to remove the saponin.

3. Calcium Release Measurement:

  • Load the permeabilized cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Aliquot the loaded cells into a 96-well plate.

  • Use a fluorescence plate reader to establish a baseline fluorescence signal.

  • Add varying concentrations of this compound or IP3 to the wells.

  • Record the change in fluorescence over time to measure the release of calcium from intracellular stores.

  • At the end of each experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum calcium release.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity of this compound and IP3 to the IP3 receptor by measuring the change in polarization of a fluorescently labeled ligand.

1. Reagents and Buffers:

  • Purified N-terminal fragment of the IP3 receptor.

  • Fluorescently labeled IP3 (e.g., FITC-IP3).

  • Unlabeled this compound and IP3 for competition assays.

  • Binding buffer: Ca2+-free CLM (140 mM KCl, 20 mM NaCl, 2 mM MgCl2, 1 mM EGTA, and 20 mM PIPES, pH 7.0).

2. Assay Procedure:

  • In a 96-well black plate, add a fixed concentration of the fluorescently labeled IP3 and the purified IP3 receptor fragment.

  • For competition assays, add increasing concentrations of unlabeled this compound or IP3.

  • Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for 20-30 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

3. Data Analysis:

  • The increase in fluorescence polarization is proportional to the amount of fluorescent ligand bound to the receptor.

  • For competition assays, the IC50 value (the concentration of unlabeled ligand that displaces 50% of the fluorescent ligand) can be determined.

  • The equilibrium dissociation constant (Kd) can be calculated from the IC50 values.

Protocol 3: [3H]IP3 Radioligand Binding Assay

This is a classic method to determine the binding affinity of ligands to the IP3 receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the IP3 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the IP3 receptors.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [3H]IP3, and for competition assays, varying concentrations of unlabeled this compound or IP3.

  • Incubate the mixture on ice for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound [3H]IP3.

4. Quantification:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The amount of bound radioligand is determined by the counts per minute (CPM).

Mandatory Visualization

The following diagrams illustrate the IP3 signaling pathway and a general workflow for comparing IP3 receptor agonists.

IP3_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R 5. Binds PKC Protein Kinase C (PKC) DAG->PKC 4. Activates Cellular_Response Cellular Response PKC->Cellular_Response Modulates CaM Calmodulin (CaM) Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Ca_CaM->Cellular_Response 9. Modulates Ca_store Ca2+ Store IP3R->Ca_store 6. Opens Channel Ca_ion Ca2+ Ca_store->Ca_ion 7. Release Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Binds Ca_ion->CaM 8. Binds

Caption: Canonical IP3 signaling pathway leading to intracellular calcium release.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., DT40 with IP3R subtypes) Permeabilization 2. Cell Permeabilization (Saponin) Cell_Culture->Permeabilization Ca_Indicator 3. Loading (Fluorescent Ca2+ Indicator) Permeabilization->Ca_Indicator Agonist_Addition 4. Agonist Addition (this compound vs. IP3) Ca_Indicator->Agonist_Addition Fluorescence_Measurement 5. Fluorescence Measurement (Plate Reader) Agonist_Addition->Fluorescence_Measurement Dose_Response 6. Dose-Response Curves Fluorescence_Measurement->Dose_Response EC50_Calculation 7. EC50 Calculation Dose_Response->EC50_Calculation Comparison 8. Potency Comparison EC50_Calculation->Comparison

Caption: General workflow for comparing IP3 receptor agonists using a calcium release assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Adenophostin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any work with Adenophostin A, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment:

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves, such as nitrile.
Body Protection A standard laboratory coat.

It is imperative to handle this compound in a well-ventilated area. In the event of a spill, the area should be contained and cleaned with an inert absorbent material, which should then be collected in a sealed container for proper disposal.

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it should be managed in accordance with your institution's Environmental Health and Safety (EH&S) guidelines and local regulations for non-hazardous chemical waste.

1. Unused or Expired this compound (Bulk Waste):

  • Containment: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, securely sealed, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" or as directed by your institution's waste management protocols.

  • Disposal: Do not dispose of bulk this compound down the drain or in the regular trash. Arrange for pickup by your institution's EH&S department for disposal at a licensed chemical waste facility.

2. Contaminated Labware and Materials (Trace Waste):

  • Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace waste.

  • Collection: These materials should be collected in a designated, clearly labeled hazardous waste container. Typically, a durable, lined container is used for solid waste.

  • Disposal: Once the container is full, it should be securely sealed and scheduled for pickup by your institution's EH&S department.

3. Aqueous Solutions Containing this compound:

  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled container.

  • Disposal: Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EH&S guidelines for non-hazardous materials. It is best practice to have it collected by the hazardous waste management team.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Containment cluster_disposal Final Disposal Unused this compound Unused this compound Labeled Bulk Container Labeled Bulk Container Unused this compound->Labeled Bulk Container Contaminated Labware Contaminated Labware Labeled Trace Waste Container Labeled Trace Waste Container Contaminated Labware->Labeled Trace Waste Container Aqueous Solutions Aqueous Solutions Labeled Aqueous Waste Container Labeled Aqueous Waste Container Aqueous Solutions->Labeled Aqueous Waste Container EH&S Pickup EH&S Pickup Labeled Bulk Container->EH&S Pickup Labeled Trace Waste Container->EH&S Pickup Labeled Aqueous Waste Container->EH&S Pickup Licensed Waste Facility Licensed Waste Facility EH&S Pickup->Licensed Waste Facility

This compound Waste Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling Adenophostin A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R). While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), its high biological potency necessitates careful handling to minimize exposure.[1] These guidelines are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Toxidological Information

This compound is a glyconucleotide that acts as a potent agonist of the type 1 inositol 1,4,5-trisphosphate receptor (InsP3R), with an EC50 of 10.9 nM.[2] It exhibits a 50- to 100-fold greater affinity for the IP3R than inositol trisphosphate (IP3) itself.[2] Due to its potent biological activity, accidental exposure could theoretically disrupt cellular calcium signaling.

Hazard Classification Description Primary Routes of Exposure Known Health Effects
Not Classified as Hazardous[1]According to supplier safety data sheets, this compound is not a hazardous substance and does not contain hazardous ingredients.[1]Inhalation of aerosolized powder, skin contact, eye contact, ingestion.No specific adverse health effects are documented. However, due to its high potency as an IP3R agonist, it is prudent to avoid direct contact.

Personal Protective Equipment (PPE)

A risk-based approach should be taken for PPE selection. The following recommendations are based on general best practices for handling potent, non-hazardous pharmaceutical compounds.

Task Required PPE Specifications
Handling Powder (weighing, aliquoting) - Disposable Gown- Double Gloves- Safety Glasses with Side Shields- N95 RespiratorGown should be low-linting. Nitrile gloves are recommended. Change gloves immediately if contaminated. An N95 respirator protects against inhalation of fine powders.
Handling Solutions - Lab Coat- Single Pair of Gloves- Safety GlassesStandard laboratory PPE is sufficient for handling dilute solutions.

Step-by-Step Handling Procedures

3.1. Receiving and Storage

  • Upon Receipt: Inspect the package for any damage or leaks. If the container is compromised, handle it within a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.

3.2. Weighing and Solution Preparation

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Weighing:

    • Don the appropriate PPE for handling powder.

    • Tare a clean weigh boat on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Close the primary container immediately.

  • Reconstitution:

    • Add the weighed this compound to the appropriate solvent (e.g., water or buffer) in a suitable container.

    • Gently vortex or sonicate to ensure complete dissolution.

3.3. Experimental Use

  • When using solutions of this compound, wear standard laboratory PPE.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

  • All work should be conducted over a disposable absorbent pad to contain any potential spills.

Spill Management and Disposal Plan

4.1. Spill Cleanup

  • Small Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the towels with water and carefully wipe the area.

    • Place all cleaning materials into a sealed bag for disposal.

  • Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Collect the absorbed material and place it in a sealed container for disposal.

4.2. Waste Disposal

Waste Type Disposal Container Procedure
Contaminated PPE (gloves, gowns) Designated hazardous waste bag (e.g., yellow bag) within a covered container.Seal the bag when full and place it in the designated hazardous waste accumulation area.
Empty Vials and Containers Designated hazardous waste bag.Place in the appropriate hazardous waste bag.
Bulk Quantities and Contaminated Materials Labeled hazardous chemical waste container.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

AdenophostinA_Handling_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving Storage Storage (-20°C) Receiving->Storage Inspect Weighing Weighing in Fume Hood Storage->Weighing Aliquot Reconstitution Reconstitution Weighing->Reconstitution Dissolve Experiment Experimental Procedures Reconstitution->Experiment Use Solution Spill Spill Cleanup Experiment->Spill If spill occurs Waste Waste Disposal Experiment->Waste Dispose Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenophostin A
Reactant of Route 2
Adenophostin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。